4-fluoro-1H-indol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZNICPMZHBROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621786 | |
| Record name | 4-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288386-04-9 | |
| Record name | 4-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-1H-indol-5-ol
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-1H-indol-5-ol, a fluorinated hydroxyindole derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4-position and a hydroxyl group at the C5-position of the indole scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and pharmacokinetic profile.[1] Given the limited availability of direct synthetic routes in the current literature, this guide outlines a scientifically grounded, multi-step synthesis based on well-established chemical transformations, including the Leimgruber-Batcho indole synthesis. Detailed mechanistic insights, step-by-step experimental protocols, and visual aids are provided to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this and structurally related compounds.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] The strategic introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties.[1] The unique electronic properties of fluorine can lead to improved metabolic stability, increased binding affinity for target proteins, and modulated lipophilicity, thereby enhancing oral bioavailability.[1] Specifically, 4-fluoroindole derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds.[3] The further incorporation of a hydroxyl group at the 5-position, as in this compound, offers a handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.
This guide will focus on a proposed synthetic route to this compound, leveraging the robust and versatile Leimgruber-Batcho indole synthesis. This method is particularly advantageous for the preparation of indoles that are unsubstituted at the 2- and 3-positions.[1]
Proposed Synthetic Strategy: The Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis provides a milder alternative to the classical Fischer indole synthesis and typically proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to yield the indole ring.[1] Our proposed pathway to this compound begins with a commercially available starting material, 2-fluoro-5-methoxynitrobenzene, and proceeds through the key steps outlined below.
Caption: Proposed synthetic pathway for this compound.
Mechanistic Considerations
The key transformation in the Leimgruber-Batcho synthesis is the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine and aromatization leads to the formation of the indole ring. The choice of reducing agent is critical and can influence the reaction conditions and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[4]
The final step involves the demethylation of the 5-methoxy group to yield the desired 5-hydroxyindole. Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and BBr3, followed by nucleophilic attack of the bromide ion on the methyl group.
Detailed Experimental Protocols
The following protocols are proposed based on established procedures for analogous transformations and should be adapted and optimized by the practicing chemist.
Synthesis of (E)-1-(2-Fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine
-
Reaction Principle: This step involves the condensation of 2-fluoro-5-methoxynitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.
-
Procedure:
-
To a solution of 2-fluoro-5-methoxynitrobenzene (1.0 eq.) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude product is often used in the next step without further purification.
-
Synthesis of 4-Fluoro-5-methoxy-1H-indole
-
Reaction Principle: Reductive cyclization of the enamine intermediate to form the indole ring.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude (E)-1-(2-fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine (1.0 eq.) in methanol or ethanol (10 mL/mmol).
-
Add 10% palladium on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 4-12 hours.[4]
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluoro-5-methoxy-1H-indole by column chromatography on silica gel.
-
Synthesis of this compound
-
Reaction Principle: Cleavage of the 5-methoxy ether to yield the corresponding phenol using boron tribromide.
-
Procedure:
-
Dissolve 4-fluoro-5-methoxy-1H-indole (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (1.2-1.5 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to afford the final product.
-
Data Summary
The following table summarizes the key compounds in the proposed synthetic pathway with their molecular formulas and weights.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluoro-5-methoxynitrobenzene | C₇H₆FNO₃ | 171.13 |
| (E)-1-(2-Fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine | C₁₀H₁₃FN₂O | 196.22 |
| 4-Fluoro-5-methoxy-1H-indole | C₉H₈FNO | 165.16 |
| This compound | C₈H₆FNO | 151.14 |
Alternative Synthetic Approaches
While the Leimgruber-Batcho synthesis is a robust method, other classical indole syntheses could potentially be adapted for the preparation of this compound.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] A plausible route to this compound via this method would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization and decarboxylation. The synthesis of the required substituted hydrazine would be a critical consideration for this approach.
Caption: Conceptual Fischer indole synthesis pathway.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is used for the preparation of 5-hydroxyindoles from the reaction of benzoquinones with enamines.[6] While this method is effective for 5-hydroxyindoles, its application to the synthesis of this compound would require a suitably substituted fluoro-benzoquinone, which may not be readily available.
Conclusion
This technical guide has detailed a plausible and scientifically sound synthetic route to this compound, a molecule of considerable interest to the pharmaceutical and drug development communities. The proposed Leimgruber-Batcho approach offers a reliable pathway from a commercially available starting material. The provided experimental protocols, mechanistic insights, and discussion of alternative routes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated indole derivatives. As with any synthetic endeavor, optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the target compound.
References
- An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol - Benchchem. (URL: )
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- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers - Benchchem. (URL: )
- 4-Fluoroindole | CAS Number 387-43-9 - Ossila. (URL: )
- CN103420892A - Preparation method of 4-fluoroindole - Google P
- The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction - Organic Reactions. (URL: )
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-1H-indol-5-ol
Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals with a vast spectrum of biological activities.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles. A widely adopted and highly successful strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]
This compound emerges as a particularly valuable, albeit sparsely documented, synthetic intermediate. It synergistically combines the privileged indole scaffold with the strategic placement of a fluorine atom at the 4-position and a reactive hydroxyl group at the 5-position. This specific arrangement offers a unique platform for constructing complex molecular architectures, particularly for targeting enzymes like kinases where the 5-position can serve as a critical attachment point for pharmacophores.[3] This guide provides a comprehensive overview of the proposed synthesis, predicted chemical properties, and strategic applications of this compound, offering researchers the foundational knowledge to leverage its potential in their synthetic endeavors.
Part 1: Synthesis and Mechanistic Considerations
While direct, peer-reviewed synthetic procedures for this compound are not extensively published, a scientifically sound route can be proposed based on established and robust methodologies for indole synthesis. The Fischer indole synthesis is a plausible and versatile approach for constructing the core indole scaffold from appropriately substituted phenylhydrazines and carbonyl compounds.[4]
Proposed Synthetic Workflow: Fischer Indole Synthesis
The proposed synthesis begins with the preparation of the key (2-fluoro-5-hydroxyphenyl)hydrazine intermediate, followed by its condensation with a suitable aldehyde or ketone and subsequent acid-catalyzed cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (2-Fluoro-5-hydroxyphenyl)hydrazine
-
Diazotization: Dissolve 4-fluoro-3-aminophenol in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to this reducing agent solution. The hydrazine hydrochloride will precipitate.
-
Isolation: Filter the precipitated hydrazine salt, wash with a small amount of cold water, and then a suitable organic solvent like ether. The free hydrazine base can be obtained by treatment with a base (e.g., NaOH) followed by extraction.
Causality Behind Choices: The low temperature for diazotization is critical to prevent the unstable diazonium salt from decomposing. The choice of reducing agent (sodium sulfite or SnCl₂) is standard for converting diazonium salts to hydrazines.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve the (2-fluoro-5-hydroxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid. Add one equivalent of a carbonyl compound (e.g., pyruvic acid or an aldehyde). The mixture is stirred, sometimes with gentle heating, until hydrazone formation is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The crude hydrazone is added to an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5] The mixture is heated to facilitate the key-sigmatropic rearrangement, cyclization, and subsequent aromatization to form the indole ring.[5]
-
Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled and quenched by pouring it onto ice water. The pH is adjusted to neutral or slightly basic, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel.
Causality Behind Choices: The acid catalyst is essential for protonating the hydrazone, which initiates the tautomerization and subsequent sigmatropic rearrangement that is the hallmark of the Fischer synthesis. The choice of acid can influence yields and side reactions; PPA is often effective for both catalysis and as a reaction medium.[5]
Part 2: Core Chemical Properties and Characterization
As direct experimental data is scarce, the following properties are predicted based on established principles and data from analogous compounds like 4-fluoroindole and other hydroxyindoles.
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Justification |
| Molecular Formula | C₈H₆FNO | Based on structure.[6] |
| Molecular Weight | 151.14 g/mol | Based on structure.[6] |
| Appearance | Off-white to light brown solid | Indoles and phenols are often crystalline solids and can discolor upon exposure to air and light. |
| Melting Point | > 32 °C | The related 4-fluoroindole has a melting point of 30-32 °C. The addition of a polar hydroxyl group is expected to increase the melting point due to hydrogen bonding.[7] |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF). Sparingly soluble in water. | The indole and phenol moieties confer polarity and hydrogen bonding capability. |
| pKa | ~10 (Phenolic OH), ~17 (Indole NH) | The phenolic hydroxyl is weakly acidic. The indole N-H is significantly less acidic. |
Predicted Spectroscopic Data
The characterization of this compound would rely on a combination of spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - N-H Proton: Broad singlet, ~8.0-8.5 ppm. - Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm), showing coupling to each other and to the fluorine atom. - Pyrrole Protons (H2, H3): Likely two distinct signals, potentially triplets or doublet of doublets, around 6.5-7.2 ppm. - O-H Proton: Broad singlet, concentration-dependent, ~5.0-6.0 ppm. |
| ¹³C NMR | - C-F Carbon: A doublet with a large ¹JCF coupling constant (~240-250 Hz). - C-OH Carbon: Signal in the ~145-155 ppm range. - Other Aromatic/Pyrrole Carbons: Signals between ~100-140 ppm, with smaller C-F coupling constants visible for carbons 2-4 bonds away from the fluorine. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift for 4-fluoroindole is around -122.8 ppm, providing a reference point.[8] |
| FTIR (cm⁻¹) | - O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. - N-H Stretch: Sharp to medium peak, ~3400 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1500-1620 cm⁻¹. - C-F Stretch: Strong absorption, ~1200-1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): Peak at m/z = 151.0434 (for [M+H]⁺, exact mass). High-resolution mass spectrometry would confirm the elemental composition. |
Part 3: Reactivity and Applications in Drug Design
The true value of this compound lies in its potential as a versatile building block. Its reactivity is dictated by the indole nucleus, the acidic N-H proton, and the phenolic hydroxyl group.
Caption: Key reactivity sites on the this compound scaffold.
N-Alkylation and N-Acylation
The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) to form a nucleophile, which can then be reacted with various electrophiles like alkyl halides (e.g., methyl iodide) or acyl chlorides.[4][9] This allows for the introduction of substituents at the N1 position, a common strategy to modulate solubility and cell permeability.[4]
O-Alkylation and Ether Linkage Formation
The phenolic hydroxyl group is arguably the most significant handle for medicinal chemists. It can be deprotonated to form a phenoxide, which serves as an excellent nucleophile in Williamson ether synthesis or, more importantly, in nucleophilic aromatic substitution (SₙAr) reactions.[1] This is precisely the strategy used in the synthesis of advanced kinase inhibitors. For example, the 4-(4-fluoro-1H-indol-5-yloxy) moiety is a key component of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in angiogenesis (the formation of new blood vessels).[3]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Electrophilic Substitution
The indole ring is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of reaction for electrophiles in reactions like the Vilsmeier-Haack (formylation) or Mannich reactions.[9] This provides another avenue for introducing diverse functional groups.
Part 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. However, data from the closely related 4-fluoroindole (CAS 387-43-9) should be used as a primary guide for handling.[7][10]
-
Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]
-
Precautions for Safe Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][10]
-
First Aid Measures:
-
Skin Contact: Wash off with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound represents a highly strategic and valuable building block for modern medicinal chemistry. While direct experimental data remains limited, its synthesis is achievable through established methods like the Fischer indole synthesis. Its key chemical properties—most notably the reactive hydroxyl group at the 5-position—make it an ideal precursor for constructing complex molecules, especially ether-linked kinase inhibitors targeting pathways like VEGFR-2. The strategic placement of the fluorine atom is anticipated to confer beneficial properties such as enhanced metabolic stability and binding affinity to its derivatives. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, characterize, and strategically deploy this promising intermediate in the pursuit of novel therapeutics.
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to 4-fluoro-1H-indol-5-ol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 288386-04-9), a fluorinated indole derivative of significant interest to the pharmaceutical and organic synthesis sectors. The strategic incorporation of a fluorine atom and a hydroxyl group onto the indole scaffold makes this molecule a versatile building block for the development of novel therapeutic agents. This document will delve into the physicochemical properties, plausible synthetic routes, characterization methodologies, and potential applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] this compound, by combining these features, emerges as a valuable intermediate for the synthesis of innovative therapeutics.[3] Its structure presents multiple reactive sites that allow for diverse chemical modifications, making it a cornerstone for building complex molecular architectures.
CAS Number: 288386-04-9[4]
This guide will explore the essential technical aspects of this compound, offering insights into its synthesis and characterization, and highlighting its potential in the landscape of modern drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Below is a summary of its key attributes.
| Property | Value | Reference |
| CAS Number | 288386-04-9 | [4] |
| Molecular Formula | C₈H₆FNO | [4][5] |
| Molecular Weight | 151.14 g/mol | [4][5] |
| Purity | ≥97% | [4] |
Spectroscopic and Analytical Characterization
While detailed experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on the analysis of analogous indole derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the fluorine and hydroxyl substituents. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the carbon atoms of the indole scaffold, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
-
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-F and C-O stretching frequencies.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A well-developed HPLC method can also be used for its quantification in various matrices, which is essential for pharmacokinetic studies of its derivatives.[6]
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various established methods. For this compound, the Fischer indole synthesis is a plausible and widely applicable route.[7] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone, followed by cyclization.[7]
Proposed Synthetic Workflow
A logical synthetic approach would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, such as glyoxal or a protected equivalent, followed by an acid-catalyzed cyclization to form the indole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Preparation of (2-fluoro-5-hydroxyphenyl)hydrazine:
-
Dissolve 2-fluoro-5-aminophenol in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt, maintaining the low temperature.
-
Reduce the diazonium salt in situ using a suitable reducing agent like tin(II) chloride (SnCl₂) to yield the corresponding hydrazine.
-
-
Fischer Indole Synthesis:
-
React the crude (2-fluoro-5-hydroxyphenyl)hydrazine with an equimolar amount of a suitable aldehyde or ketone (e.g., pyruvic acid followed by decarboxylation, or a protected aldehyde).
-
Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to the mixture.
-
Heat the reaction mixture to induce cyclization and the formation of the indole ring.
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural attributes of this compound make it a highly valuable building block in medicinal chemistry. The indole core is a key feature in many biologically active compounds, and the strategic placement of the fluorine atom can significantly enhance a drug candidate's properties.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole scaffold. The 5-hydroxyl group of this compound can act as a key hydrogen bond donor or can be further functionalized to interact with the target kinase.[3]
-
Anti-inflammatory Agents: Fluorinated indole derivatives have shown promise as anti-inflammatory agents.[8][9] this compound can serve as a precursor for the synthesis of novel compounds with potential anti-inflammatory activity.
-
Anticancer Drug Design: The indole scaffold is prevalent in anticancer drug design due to its high bioavailability and broad spectrum of pharmacological action.[10] The functional groups on this compound provide handles for the synthesis of novel anticancer agents.
Caption: Role of this compound as a versatile building block.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid:
Conclusion
This compound is a strategically designed molecule with significant potential in the field of drug discovery and organic synthesis. Its fluorinated indole core, coupled with a reactive hydroxyl group, provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted to fully unlock its therapeutic potential.
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theoretical properties of 4-fluoro-1H-indol-5-ol
An In-depth Technical Guide to the Theoretical Properties of 4-Fluoro-1H-indol-5-ol
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The strategic introduction of fluorine is a well-established method for modulating the metabolic stability, binding affinity, and overall pharmacokinetic profile of therapeutic candidates. This guide focuses on this compound, a novel derivative for which, to date, no experimental or theoretical data has been published. In the absence of empirical characterization, this document serves as a comprehensive roadmap for the in silico evaluation of its core theoretical properties. We present a structured, predictive framework employing established computational chemistry protocols to elucidate its electronic, spectroscopic, and pharmacokinetic characteristics. This whitepaper is intended for researchers in computational chemistry, drug discovery, and synthetic chemistry, providing a robust methodology to theoretically characterize this and other novel small molecules prior to their synthesis and biological evaluation.
Introduction: The Rationale for Fluorinated Indoles
The indole ring system is a privileged scaffold due to its prevalence in a wide range of biologically active natural products and synthetic drugs. Its unique electronic structure allows it to participate in various non-covalent interactions with biological targets. Chemical modification of the indole core is a primary strategy in drug development. Fluorination, in particular, is a powerful tool used to enhance key molecular properties such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.
Given the potential of fluorinated indoles, this compound represents an intriguing, yet uncharacterized, molecule. This guide provides the foundational theoretical framework necessary to predict its properties, thereby enabling a rational approach to its future synthesis and application in drug development programs.
Proposed Synthetic Pathway
While the focus of this guide is theoretical, a plausible synthetic route provides context for the molecule's accessibility. The Fischer indole synthesis is a robust and well-established method for constructing the indole core. A viable pathway to this compound would likely involve the acid-catalyzed reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable aldehyde or ketone, followed by cyclization.
Figure 1: Proposed Fischer indole synthesis workflow for this compound.
Core Directive: A Predictive Computational Workflow
The following sections detail a comprehensive in silico protocol designed to predict the fundamental . This workflow is a self-validating system, grounded in widely accepted computational chemistry standards.
Geometry Optimization and Vibrational Analysis
The crucial first step in any theoretical characterization is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure.
-
Conformational Search: A systematic search is performed to identify low-energy conformers, particularly focusing on the orientation of the hydroxyl proton.
-
Geometry Optimization: The lowest-energy conformer is fully optimized using Density Functional Theory (DFT). The choice of functional and basis set is critical for accuracy. For indole derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost.[1][2]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted infrared (IR) spectrum and thermodynamic properties like zero-point vibrational energy (ZPVE).
Electronic Structure and Reactivity Analysis
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
3.2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3][4]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[5]
3.2.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution.[6][7]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are favorable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the acidic hydroxyl and amine protons, which are favorable for nucleophilic interactions.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character.
3.2.3. Global Reactivity Descriptors
From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated to compare the molecule's properties to other known compounds.[2][5]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons.[5] |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |
Table 1: Key global reactivity descriptors derived from FMO energies.
Prediction of Spectroscopic Properties
In silico prediction of spectra is an invaluable tool for confirming the identity of a compound upon its synthesis.
Protocol for NMR Prediction:
-
GIAO Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, a Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method.[8] This is a standard and reliable approach for predicting isotropic shielding values.[9]
-
Chemical Shift Referencing: The calculated isotropic shielding values (σiso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory (δ = σTMS - σiso).
-
Spectra Prediction: 1H, 13C, and 19F NMR chemical shifts will be predicted. The 19F NMR prediction is particularly important for fluorinated compounds.
Prediction of Physicochemical and ADMET Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures.[10] Numerous validated computational tools can provide these predictions.[11][12][13]
Key Predicted Properties:
| Property Class | Parameter | Significance |
| Physicochemical | LogP (Lipophilicity) | Affects absorption, distribution, and metabolism. |
| Water Solubility (LogS) | Crucial for bioavailability and formulation. | |
| pKa | Determines the ionization state at physiological pH. | |
| Pharmacokinetics | Caco-2 Permeability | Predicts intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects. | |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | |
| Drug-Likeness | Lipinski's Rule of Five | A set of guidelines to evaluate oral bioavailability. |
| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |
| Mutagenicity (AMES test) | Predicts the potential to cause DNA mutations. |
Table 2: Essential ADMET and physicochemical properties for in silico prediction.
Application Example: Molecular Docking
To illustrate the practical application of these theoretical properties, a molecular docking workflow can be employed to predict the binding mode and affinity of this compound against a hypothetical biological target. Given that many indole derivatives target protein kinases, we propose a generic kinase ATP binding site as an example.
Figure 2: Standard workflow for a molecular docking study. The reliability of the protocol is first established through a validation step.[5]
The docking results would provide insights into the putative binding orientation, key interactions (e.g., hydrogen bonds involving the hydroxyl and N-H groups), and a predicted binding affinity (scoring function). This information is invaluable for guiding lead optimization and understanding structure-activity relationships.
Conclusion
This technical guide establishes a comprehensive, predictive framework for the theoretical characterization of the novel compound this compound. By leveraging standard computational chemistry techniques—from DFT-based geometry optimization and electronic property analysis to the prediction of NMR spectra and ADMET profiles—researchers can generate a robust theoretical data package. This in silico-first approach enables a rational, resource-efficient strategy for evaluating new chemical entities, prioritizing synthetic efforts, and accelerating the drug discovery pipeline. The methodologies outlined herein are broadly applicable and serve as a template for the characterization of other novel small molecules.
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An In-depth Technical Guide to 4-fluoro-1H-indol-5-ol: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of 4-fluoro-1H-indol-5-ol, a fluorinated indole derivative with significant potential as a versatile building block in drug discovery and chemical biology. While publicly available experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1][2][3] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| CAS Number | 288386-04-9 | [1][2][3] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
Proposed Synthetic Pathway
A viable synthetic route to this compound is through the Fischer indole synthesis, starting from (4-fluoro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound, followed by demethylation. An alternative, and potentially more direct route, would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with an appropriate carbonyl compound.[4]
Caption: Proposed Fischer Indole Synthesis route to this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.
Materials:
-
(2-fluoro-5-hydroxyphenyl)hydrazine hydrochloride
-
Glycolaldehyde dimethyl acetal (or other suitable C2-synthon)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, combine (2-fluoro-5-hydroxyphenyl)hydrazine hydrochloride (1 equivalent) and glycolaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a Brønsted acid (e.g., HCl) and stir the mixture at room temperature for 1-2 hours to form the hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once hydrazone formation is complete, remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) as the acid catalyst and solvent.
-
Heat the reaction mixture to 80-100 °C for several hours. The optimal temperature and reaction time should be determined experimentally by monitoring the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds and established principles of NMR and mass spectrometry.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring system. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.0 - 8.5 | br s | - |
| H-2 | 7.1 - 7.3 | t | ~2.5 |
| H-3 | 6.4 - 6.6 | t | ~2.5 |
| H-6 | 6.8 - 7.0 | d | ~8.5 |
| H-7 | 6.9 - 7.1 | dd | ~8.5, ~4.5 (JH-F) |
| O-H | 4.5 - 5.5 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 123 - 126 |
| C-3 | 101 - 104 |
| C-3a | 128 - 131 (d, JC-F) |
| C-4 | 150 - 154 (d, ¹JC-F ≈ 240-250 Hz) |
| C-5 | 145 - 148 |
| C-6 | 110 - 113 (d, JC-F) |
| C-7 | 105 - 108 (d, JC-F) |
| C-7a | 135 - 138 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 151. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of indole alkaloids.
Predicted Fragmentation:
-
m/z 151: Molecular ion (M⁺)
-
m/z 123: Loss of CO
-
m/z 124: Loss of HCN
-
m/z 96: Further fragmentation
Potential Biological Activities and Applications
The indole nucleus is a cornerstone in the development of therapeutic agents, with indole derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][6] The introduction of a fluorine atom can further enhance these biological effects.
Anticancer Potential
Fluorinated indoles have emerged as a promising class of anticancer agents.[7] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, the 4-(4-fluoro-1H-indol-5-yloxy) moiety is a key component of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in angiogenesis.[1]
This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.
-
Caption: Workflow for the in vitro anticancer MTT assay.
Antiviral Potential
Indole derivatives are also recognized for their significant antiviral activities against a range of viruses, including HIV and influenza.[6][8] The mechanism of action can involve the inhibition of viral entry, replication, or the function of essential viral enzymes. The fluorine substituent in this compound could potentially enhance these antiviral properties.
This protocol is a common method to screen for antiviral activity by observing the inhibition of the virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
Complete growth medium
-
This compound stock solution in DMSO
-
96-well microplates
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the growth medium from the cell monolayer and add the diluted compound.
-
Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Include a cell control (no virus, no compound), a virus control (virus, no compound), and a positive control (a known antiviral drug).
-
-
Incubation and Observation:
-
Incubate the plate at 37 °C in a 5% CO₂ incubator.
-
Observe the cells daily for the appearance of CPE using an inverted microscope. CPE can include cell rounding, detachment, and lysis.
-
-
Data Analysis:
-
After a set incubation period (e.g., 72 hours), score the level of CPE in each well.
-
The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC₅₀).
-
Conclusion
This compound is a promising, yet underexplored, fluorinated indole derivative. Its structural features suggest significant potential as a building block for the synthesis of novel bioactive molecules, particularly in the fields of oncology and virology. This technical guide provides a foundational framework for researchers and drug development professionals to initiate studies on this compound, from its synthesis and characterization to the exploration of its pharmacological properties. Further experimental validation of the proposed protocols and predicted data is essential to fully elucidate the scientific and therapeutic value of this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
- BenchChem. (2025). The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide.
- BenchChem. (2025).
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2020). Molecules. [Link]
-
A review on recent developments of indole-containing antiviral agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Frontiers in Chemistry. [Link]
- This compound, min 97%, 1 gram. (n.d.). Combi-Blocks.
- This compound. (n.d.). DC Chemicals.
- 288386-04-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
A Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-1H-indol-5-ol: Prediction, Interpretation, and Experimental Protocol
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluoro-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to construct a detailed spectral prediction. We will explore the theoretical underpinnings of chemical shifts and coupling constants influenced by the fluorine and hydroxyl groups on the indole scaffold. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive interpretation but also a robust, field-proven experimental protocol for acquiring high-quality NMR data.
Introduction: The Structural Significance of this compound
The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The title compound, this compound, incorporates two key substituents:
-
A Fluorine Atom (C4): The introduction of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Its high electronegativity and ability to form hydrogen bonds can significantly alter molecular interactions.
-
A Hydroxyl Group (C5): The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a critical role in receptor binding and influencing solubility.
The precise arrangement of these substituents creates a unique electronic and steric environment. Elucidating the exact structure and purity of synthesized this compound is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide provides the foundational knowledge to predict, interpret, and experimentally validate its ¹H NMR spectrum.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of a molecule provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (proton count), and their multiplicity or splitting pattern (neighboring protons).[3] To predict the spectrum for this compound, we must analyze the effects of the substituents on the parent indole core.
The Parent Indole Scaffold
The basic indole ring has distinct regions. The pyrrole ring protons (H1, H2, H3) have characteristic chemical shifts, with the N-H proton (H1) being highly variable and often broad. The benzenoid protons (H4, H5, H6, H7) resonate in the aromatic region, typically between 7.0 and 7.7 ppm.
Substituent Effects on Chemical Shift
-
Fluorine (-F) at C4: Fluorine exerts a powerful, distance-dependent inductive (-I) electron-withdrawing effect, which deshields nearby protons (moves them downfield). It also has a weaker, resonance (+R) electron-donating effect.[4] For protons on the same ring, the inductive effect is often dominant.
-
Hydroxyl (-OH) at C5: The hydroxyl group is a strong resonance electron-donating group (+R), which shields ortho and para protons (moves them upfield). It also has a weaker inductive (-I) effect.
In this compound, these effects combine. The fluorine at C4 will strongly deshield H3. The hydroxyl group at C5 will strongly shield the ortho-protons H4 (which is substituted by F) and H6, and the para-proton H7. The interplay of these effects determines the final chemical shifts.
Coupling Constants (J)
Splitting patterns arise from spin-spin coupling between neighboring nuclei. In this molecule, we expect to see:
-
Proton-Proton (JHH) Coupling: Standard ortho, meta, and para couplings in the aromatic ring.
-
Proton-Fluorine (JHF) Coupling: The ¹⁹F nucleus (spin I=½) couples with nearby protons, providing crucial structural information. The magnitude of JHF coupling decreases with the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).
Predicted ¹H NMR Spectrum and Interpretation
Based on the principles above, a detailed prediction for the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is presented. DMSO-d₆ is chosen for its ability to solubilize the compound and slow the exchange of labile N-H and O-H protons, allowing them to be observed as distinct signals.
Molecular Structure and Proton Numbering
To facilitate discussion, the protons of this compound are numbered as follows:
Caption: Structure of this compound with proton numbering.
Summary of Predicted Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H1 (N-H) | 11.0 - 11.5 | Broad Singlet (br s) | N/A | Typical for indole N-H in DMSO; deshielded. |
| H5 (O-H) | 9.0 - 9.5 | Singlet (s) | N/A | Phenolic proton in DMSO; chemical shift is concentration-dependent. |
| H7 | 6.9 - 7.1 | Doublet of Doublets (dd) | ³J(H7-H6) ≈ 8.5 Hz⁴J(H7-F) ≈ 2.0 Hz | Upfield due to +R effect of OH. Coupled to H6 (ortho) and F (meta). |
| H2 | 7.2 - 7.4 | Triplet or dd | ³J(H2-H3) ≈ 3.0 Hz³J(H2-H1) ≈ 2.5 Hz | Coupled to both H3 and the N-H proton (H1). |
| H6 | 6.7 - 6.9 | Doublet of Doublets (dd) | ³J(H6-H7) ≈ 8.5 Hz⁴J(H6-F) ≈ 4.5 Hz | Shielded by OH group. Coupled to H7 (ortho) and F (meta). |
| H3 | 6.4 - 6.6 | Doublet of Doublets (dd) | ³J(H3-H2) ≈ 3.0 Hz³J(H3-F) ≈ 9.0 Hz | Coupled to H2. Significantly coupled to F (ortho). |
Detailed Signal Interpretation
-
H1 (N-H) and H5 (O-H): These labile protons appear as broad singlets far downfield in DMSO-d₆. Their positions can vary with concentration and temperature. A D₂O exchange experiment would cause these signals to disappear, confirming their assignment.
-
Aromatic Protons (H6, H7): H6 and H7 form an AX system coupled to each other and to the fluorine atom. H6 is expected to be more shielded (further upfield) than H7 due to the stronger ortho-donating effect of the C5-OH group. Both will appear as doublets of doublets, a clear signature of their environment. The larger coupling constant (~8.5 Hz) in both signals will correspond to the ortho H-H coupling, while the smaller splitting will be the meta H-F coupling.
-
Pyrrole Protons (H2, H3): H2 and H3 are coupled to each other. H3 will be significantly influenced by the ortho-fluorine, resulting in a large ³JHF coupling (~9.0 Hz) and appearing as a doublet of doublets. H2 is coupled to both H3 and the N-H (H1), which should resolve into a triplet or doublet of doublets, depending on the resolution and the H1 exchange rate.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound. Adherence to this methodology ensures reproducibility and data integrity.
Materials and Instrumentation
-
Sample: 5-10 mg of this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v in solvent)
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended)
-
Equipment: 5 mm NMR tubes, volumetric flasks, micropipettes, vortex mixer
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data processing.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ containing TMS in a clean, dry vial.
-
Ensure complete dissolution by vortexing the sample. Gentle warming may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer frequency to the deuterium signal of DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a standard single-pulse experiment. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Perform zero-order and first-order phase correction to ensure all peaks are in positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks according to the predictions in Section 3.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be rich in structural information, with each proton signal providing distinct insights into its chemical environment. The key diagnostic features are the characteristic doublet of doublets for the benzenoid protons (H6 and H7) and the pyrrole proton H3, all of which exhibit clear coupling to the C4-fluorine atom. This detailed predictive framework, combined with the rigorous experimental protocol provided, serves as a powerful tool for any researcher working on the synthesis or application of this important indole derivative. Experimental verification of this predicted spectrum will provide definitive structural confirmation.
References
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). [Link]
- BenchChem.
- BenchChem. An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine.
- Callahan, J. F., et al. The indole nucleus is a common feature in many kinase inhibitors. (2002). Journal of Medicinal Chemistry.
-
Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. (2021). [Link]
-
Govindaraju, V., et al. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2010). PMC - NIH. [Link]
-
Organic Chemistry Data. ¹H NMR Coupling Constants. University of Wisconsin. [Link]
-
Klapars, A., et al. Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). Magnetic Resonance in Chemistry. [Link]
-
Reddit r/Chempros. The Effect of Fluorine in 1H NMR. (2024). [Link]
Sources
An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 4-Fluoro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 4-fluoro-1H-indol-5-ol. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted indoles to offer a scientifically grounded prediction of its ¹³C NMR spectrum. This work is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated indole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science.
The structural elucidation of novel organic molecules is a cornerstone of chemical research and development. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific resonance signal, the chemical shift of which is exquisitely sensitive to the surrounding electronic environment. For drug development professionals, the precise characterization of a molecule's structure is a critical, non-negotiable step in ensuring the identity, purity, and stability of a potential therapeutic agent.
This guide is structured to provide not just a list of predicted chemical shifts, but also a detailed rationale for these predictions, grounded in the fundamental principles of substituent effects on the indole ring system. By understanding the interplay of the electron-donating hydroxyl group and the electron-withdrawing, yet π-donating, fluorine atom, researchers can gain deeper insights into the electronic structure of this and related molecules.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound are presented below. These values were determined by starting with the known chemical shifts for the parent 1H-indole and applying incremental shifts based on the known effects of fluorine and hydroxyl substituents in similar aromatic systems. The solvent is assumed to be DMSO-d₆, a common solvent for NMR analysis of polar heterocyclic compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (Hz) | Rationale for Prediction |
| C-2 | ~124.5 | - | Relatively unaffected by substituents on the benzene ring. |
| C-3 | ~102.0 | ~3-5 (⁴JCF) | Slightly shielded compared to indole due to the overall electron-donating character of the substituted benzene ring. |
| C-3a | ~128.0 | ~5-7 (³JCF) | Influenced by both the C-4 and C-5 substituents. |
| C-4 | ~155.0 | ~240-250 (¹JCF) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C-5 | ~145.0 | ~10-15 (²JCF) | Directly attached to the oxygen of the hydroxyl group, leading to a downfield shift. A two-bond C-F coupling is also expected. |
| C-6 | ~105.0 | ~20-25 (³JCF) | Significantly shielded by the strong electron-donating effect of the adjacent hydroxyl group (ortho position). A three-bond C-F coupling is anticipated. |
| C-7 | ~112.0 | ~3-5 (⁴JCF) | Influenced by the substituents at C-4 and C-5, but to a lesser extent than the more proximate carbons. |
| C-7a | ~136.0 | - | Relatively minor influence from the C-4 and C-5 substituents. |
Molecular Structure and Numbering
For clarity in the assignment of the ¹³C NMR signals, the molecular structure of this compound with the standard numbering convention is provided below.
Rationale and In-depth Analysis of Predicted Chemical Shifts
The prediction of the ¹³C NMR spectrum of this compound is a multi-faceted process that relies on the foundational principles of how substituents electronically influence the carbon atoms of the indole scaffold. The analysis is presented on a carbon-by-carbon basis.
The Indole Nucleus as a Baseline
The accepted ¹³C NMR chemical shifts for the parent 1H-indole in DMSO-d₆ are approximately: C-2 (124.1 ppm), C-3 (102.1 ppm), C-3a (128.1 ppm), C-4 (120.9 ppm), C-5 (121.9 ppm), C-6 (119.1 ppm), C-7 (111.3 ppm), and C-7a (135.7 ppm). These values serve as the starting point for our predictive analysis.
The Influence of the Fluorine Substituent at C-4
The fluorine atom at the C-4 position exerts a profound influence on the chemical shifts of the surrounding carbon atoms. This is due to a combination of its strong through-bond inductive electron-withdrawing effect (-I) and its through-space π-electron-donating effect (+M).
-
C-4 (ipso-Carbon): The most dramatic effect is observed at the carbon directly attached to the fluorine atom. The strong electronegativity of fluorine causes a significant deshielding (downfield shift) of C-4. Furthermore, a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz is expected, which is a hallmark of a C-F bond.[1]
-
Adjacent Carbons (C-3a and C-5): The carbons adjacent to the site of fluorination will also experience notable shifts. A two-bond coupling (²JCF) is anticipated for C-5, typically in the range of 10-15 Hz.
-
Long-Range Couplings: Smaller, long-range couplings (³JCF and ⁴JCF) are expected for other carbons in the ring system, which can aid in the complete assignment of the spectrum.
The Influence of the Hydroxyl Substituent at C-5
The hydroxyl group at the C-5 position is a strong activating group, exhibiting a powerful +M (mesomeric) effect by donating its lone pair of electrons into the aromatic π-system, and a weaker -I (inductive) effect.
-
C-5 (ipso-Carbon): The direct attachment to the electronegative oxygen atom results in a significant downfield shift for C-5.
-
ortho- and para-Carbons (C-4 and C-6): The strong electron-donating nature of the hydroxyl group leads to a pronounced shielding (upfield shift) of the ortho (C-4 and C-6) and para (C-7) positions. In this case, the effect on C-6 is particularly significant.
-
meta-Carbons (C-3a and C-7): The meta positions are generally less affected by the mesomeric effect of the hydroxyl group.
Synergistic and Competitive Effects
The final predicted chemical shifts for this compound are a result of the interplay between the effects of the fluorine and hydroxyl groups. For instance, at C-4, the deshielding effect of the fluorine atom will dominate. At C-5, both the fluorine (through a two-bond coupling effect) and the hydroxyl group will contribute to its final chemical shift. The significant shielding of C-6 is primarily attributed to the powerful electron-donating resonance of the hydroxyl group.
Experimental Protocol for ¹³C NMR Data Acquisition
To experimentally validate the predicted data, the following protocol for acquiring a ¹³C NMR spectrum is recommended.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: At least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and those coupled to fluorine.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Conclusion
The provided in-depth guide offers a robust, theoretically grounded prediction of the ¹³C NMR spectrum of this compound. By dissecting the individual and combined electronic effects of the fluoro and hydroxyl substituents on the indole framework, this document serves as a practical tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The detailed experimental protocol further provides a clear pathway for the empirical validation of these predictions. As the synthesis and application of novel fluorinated indoles continue to expand, a thorough understanding of their spectroscopic properties, as outlined in this guide, will be indispensable for accelerating discovery and innovation.
References
- Parker, R. G., & Roberts, J. D. (1967). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 32(8), 2515–2523.
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Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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mass spectrometry analysis of 4-fluoro-1H-indol-5-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-fluoro-1H-indol-5-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth methodology for the mass spectrometric analysis of this compound, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles for the analysis of indole alkaloids and halogenated organic compounds, this document outlines field-proven strategies for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. It is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to perform robust qualitative and quantitative analysis of this compound. The guide details protocols for both high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), discusses predicted fragmentation pathways, and provides a framework for method development and validation.
Introduction: The Analytical Imperative for this compound
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This compound belongs to the versatile class of fluoro-indole derivatives, which are pivotal building blocks in the synthesis of targeted therapeutics, such as kinase inhibitors.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, and its halogenated variants are explored for a wide range of applications, from oncology to neurobiology.[2]
Given its potential role in drug discovery pipelines, the ability to reliably detect, characterize, and quantify this compound is paramount. Mass spectrometry, coupled with chromatographic separation, stands as the definitive analytical technology for this purpose. It provides unparalleled sensitivity for pharmacokinetic studies, specificity for metabolite identification, and structural information for chemical characterization.
This guide moves beyond a simple recitation of methods. It explains the causal reasoning behind experimental choices, grounding every recommendation in the fundamental physicochemical properties of the analyte and the established mass spectrometric behavior of related structures.[3][4]
Physicochemical Properties and Predicted Ionization Behavior
Understanding the chemical nature of this compound is the foundation for developing a robust analytical method. The molecule possesses a polar hydroxyl group, a moderately basic indole nitrogen, and an electronegative fluorine atom, all of which influence its behavior in a mass spectrometer.
| Property | Value | Source |
| Chemical Formula | C₈H₆FNO | Calculated |
| Average Molecular Weight | 151.14 g/mol | PubChem[5] |
| Monoisotopic (Exact) Mass | 151.04335 Da | Calculated |
| Predicted pKa (Acidic) | ~9.5 (Hydroxyl H) | Inferred |
| Predicted pKa (Basic) | ~ -2.4 (Pyrrole N) | Inferred |
The presence of the phenolic hydroxyl group makes the molecule amenable to deprotonation, suggesting strong signal intensity in negative ion mode electrospray ionization (ESI-). Conversely, while the indole nitrogen is not strongly basic, protonation can still occur under typical ESI+ conditions, leading to the formation of an [M+H]⁺ ion. The choice between positive and negative mode will ultimately depend on the specific matrix and the desired sensitivity, and both should be evaluated during method development.
Core Analytical Workflow: A Systematic Approach
A successful analysis hinges on a systematic workflow that integrates sample preparation, separation, and detection. Each step must be optimized to ensure data quality and reproducibility.
Caption: Overall workflow for MS analysis of this compound.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and concentrate it to a level suitable for detection.
Protocol 1: Protein Precipitation (PPT) for Biological Samples [6] This method is fast and effective for initial screening or when high-throughput is required.
-
Aliquot: Transfer 100 µL of plasma or serum to a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a working solution of a suitable internal standard (e.g., stable isotope-labeled this compound-d₃).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample ensures efficient protein crashing.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation and analyte extraction into the supernatant.
-
Centrifuge: Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts [7] SPE provides a more thorough cleanup, reducing matrix effects and improving sensitivity. A mixed-mode or polymer-based sorbent (e.g., Oasis HLB) is recommended.
-
Condition: Condition an SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.
-
Load: Load the pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water to ensure analyte retention).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
Chromatographic Separation: The HPLC Method
Reversed-phase HPLC is the method of choice for separating a moderately polar compound like this compound from potential isomers and metabolites.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Provides excellent retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers low viscosity and good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte and cleanup of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[6] |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
Mass Spectrometric Detection
Ionization Source: Electrospray Ionization (ESI) is ideal due to the analyte's polarity. Both positive (ESI+) and negative (ESI-) modes should be tested.
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, is highly recommended for initial characterization to confirm the elemental composition via accurate mass measurement. For routine quantification, a triple quadrupole (QqQ) instrument is the industry standard due to its sensitivity and selectivity in MRM mode.[6][7]
Recommended MS Parameters (Initial Full Scan)
| Parameter | ESI+ Setting | ESI- Setting |
| Scan Range (m/z) | 50 - 300 | 50 - 300 |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 150°C | 150°C |
| Desolvation Temp. | 350°C | 350°C |
| Sheath/Nebulizer Gas | Nitrogen | Nitrogen |
Fragmentation Analysis and Structural Elucidation (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of this compound and for developing selective quantitative methods. The fragmentation patterns of indole alkaloids are well-studied and provide a strong basis for predicting the behavior of this fluorinated analog.[3][8]
Predicted Fragmentation in Positive Ion Mode (ESI+)
The protonated molecule ([M+H]⁺, m/z 152.05) is expected to undergo fragmentation through characteristic pathways involving the indole ring system.
Caption: Predicted fragmentation pathway of protonated this compound.
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment at m/z 124.06.
-
Loss of Hydrogen Cyanide (HCN): A characteristic loss from the pyrrole ring of the indole nucleus, resulting in a fragment at m/z 125.05.
-
Sequential Losses: A subsequent loss of HCN from the m/z 124 fragment could produce an ion at m/z 97.05.
Predicted Fragmentation in Negative Ion Mode (ESI-)
The deprotonated molecule ([M-H]⁻, m/z 150.03) will fragment differently, likely involving rearrangements and losses related to the deprotonated hydroxyl group.
Caption: Predicted fragmentation pathway of deprotonated this compound.
-
Loss of a Hydrogen Radical (H•): Formation of a stable radical anion [M-2H]⁻• at m/z 149.02.
-
Loss of Carbon Monoxide (CO): Similar to the positive mode, loss of CO from the phenoxide can occur, yielding a fragment at m/z 122.03.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For accurate and precise quantification in complex matrices, a triple quadrupole mass spectrometer operating in MRM mode is the gold standard.[6] This technique involves monitoring a specific fragmentation reaction (a "transition") for the analyte and its internal standard.
Protocol 3: MRM Method Development
-
Analyte Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to obtain a stable signal of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Product Ion Scan: Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions.
-
Select Transitions: Choose at least two transitions for the analyte—one for quantification (quantifier) and one for confirmation (qualifier). The quantifier should ideally be the most abundant fragment.
-
Collision Energy Optimization: For each transition, optimize the collision energy (CE) to maximize the product ion signal. This is a critical step for achieving the highest sensitivity.
-
Internal Standard: Repeat steps 1-4 for the stable isotope-labeled internal standard.
Proposed MRM Transitions
| Analyte | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | ESI+ | 152.1 | 124.1 | Quantifier |
| This compound | ESI+ | 152.1 | 125.1 | Qualifier |
| This compound-d₃ (IS) | ESI+ | 155.1 | 127.1 | Quantifier |
Advanced Topics and Troubleshooting
-
Complementary Analysis with 19F NMR: In complex metabolism studies, mass spectrometry alone may not be sufficient to identify all fluorinated species. 19F NMR is a powerful complementary technique that can detect and help quantify all fluorine-containing compounds in a sample, providing a mass balance for fluorine that can be missed by MS workflows.[9]
-
Matrix Effects: Ion suppression or enhancement is a common problem in ESI-MS, particularly with biological samples. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for these effects.[6] If an internal standard is not available, thorough sample cleanup via SPE and matrix-matched calibration curves are essential.
-
In-source Fragmentation: If the source conditions are too harsh (e.g., high temperatures or voltages), the molecular ion may fragment before entering the mass analyzer. This can complicate spectral interpretation and reduce the precursor ion intensity available for MS/MS. If suspected, gradually reduce source temperatures and cone voltage to minimize this effect.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that requires a systematic and scientifically grounded approach. By leveraging high-resolution mass spectrometry for initial characterization and triple quadrupole MS for sensitive quantification, researchers can generate high-quality, reliable data crucial for advancing drug development programs. The protocols and insights provided in this guide, based on the established behavior of indoles and halogenated compounds, offer a robust framework for the successful analysis of this important molecule.
References
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Li, P., Wong, K. L., Kwan, M. C., Tsang, C. W., & Pang, S. F. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-1236. [Link]
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Reid, S., & Tondeur, Y. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
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Aguiar, G. P., Wakabayashi, K. A. L., de Oliveira, L. G. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
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de Paula, J. E., Pascon, R. C., Aguiar, G. P., et al. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(1), 10-17. [Link]
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Reichert, J. K., & Lochtman, J. (1983). Testing methods for halogenated organic compounds ‐ experiences with drinking and surface waters. International Journal of Environmental Analytical Chemistry, 14(1), 1-13. [Link]
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Li, Y., Wang, G., Chen, P., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Phytochemistry Letters, 5(1), 18-23. [Link]
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Kováč, J. (1986). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
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ResearchGate. (n.d.). Determination of Halogens in Organic Compounds. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729516, 4,5-Difluoro-1H-indole. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18679522, 5-[1-(4-Fluoro-phenyl)-1H-indol-5-yl]-pent-4-yn-1-ol. PubChem. [Link]
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Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728186, 6-Fluoro-1H-indol-4-ol. PubChem. [Link]
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Washington, J. W., & Jenkins, T. M. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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FT-IR spectrum of 4-fluoro-1H-indol-5-ol
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 4-fluoro-1H-indol-5-ol
Abstract
This compound is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is found in various biologically active compounds, making its precise characterization paramount.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, enabling the identification of functional groups and elucidation of molecular structure. This guide offers a detailed analysis of the expected , grounded in the established principles of vibrational spectroscopy and data from analogous compounds. We will dissect the theoretical basis for its vibrational modes, present a validated experimental protocol for data acquisition, and provide a comprehensive interpretation of its characteristic spectral features.
Theoretical Vibrational Mode Analysis of this compound
The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups. The molecule's structure, featuring a phenolic hydroxyl group, an indole secondary amine, a fluoro-substituted aromatic ring, and a pyrrole ring, gives rise to a complex but interpretable spectrum. The key vibrational modes are detailed below.
High-Frequency Region (>2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations
-
O-H Stretching (Phenolic): The hydroxyl group is a strong infrared absorber. In the solid state or as a neat liquid, extensive intermolecular hydrogen bonding is expected, causing the O-H stretching band to appear as a strong and characteristically broad absorption in the 3500-3200 cm⁻¹ range.[2][3] In a highly diluted solution with a non-polar solvent, a sharper, "free" O-H stretching peak may be observed around 3610 cm⁻¹.[4] The broadness of the hydrogen-bonded peak is a key diagnostic feature for alcohols and phenols.[5]
-
N-H Stretching (Indole): The N-H bond of the indole ring gives rise to a distinct stretching vibration. For indole itself, this peak appears near 3400 cm⁻¹.[6] This band is typically of medium intensity and is often observed as a sharper peak superimposed on the broader O-H absorption band. Its exact position can be influenced by hydrogen bonding, where the N-H group can act as a hydrogen bond donor.[7][8]
-
C-H Stretching (Aromatic): The stretching vibrations of C-H bonds on the aromatic and pyrrole rings are expected in the 3100-3000 cm⁻¹ region.[9][10] These absorptions are typically of medium to weak intensity and appear at a slightly higher frequency than the C-H stretches of alkanes.[11]
Fingerprint Region (<2000 cm⁻¹): Complex Vibrational Modes
The fingerprint region is rich with information from stretching and bending vibrations that are unique to the molecule's overall structure.
-
C=C Stretching (Aromatic): The carbon-carbon stretching vibrations within the benzene and pyrrole rings produce several bands of variable intensity in the 1600-1400 cm⁻¹ range.[9][11] These are highly characteristic of the aromatic system.
-
N-H Bending: The in-plane bending vibration of the indole N-H group typically appears in the 1640-1550 cm⁻¹ region.[3] This can sometimes overlap with the aromatic C=C stretching bands.
-
C-O Stretching (Phenolic): The stretching vibration of the phenolic C-O bond is a crucial diagnostic peak, typically appearing as a strong band in the 1300-1200 cm⁻¹ range.[12] Its position helps distinguish phenols from aliphatic alcohols, which absorb at lower wavenumbers (1150-1050 cm⁻¹).[5]
-
C-F Stretching (Aromatic): The C-F stretching vibration gives rise to a strong absorption, typically found between 1270-1230 cm⁻¹ for aromatic fluorides. This band is often one of the most intense in the fingerprint region, but it can be coupled with other vibrations, making a precise assignment complex without computational support.
-
C-H Bending (Out-of-Plane): The out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region.[9] The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene ring like that in this compound, specific patterns can be predicted.
Experimental Protocol: ATR-FT-IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality FT-IR spectra from solid or liquid samples with minimal preparation.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, record a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the ATR crystal. This is critical for achieving a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum.
-
Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent to prepare for the next measurement.
Experimental Workflow Diagram
Caption: ATR-FT-IR Experimental Workflow.
Interpretation of the Representative FT-IR Spectrum
While no experimentally verified spectrum for this compound is publicly available, a representative spectrum can be predicted based on the theoretical analysis of its functional groups. The key absorption bands are summarized in the table below.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350 (very broad) | Strong | O-H Stretch (Hydrogen-bonded Phenol) |
| ~3400 (sharp) | Medium | N-H Stretch (Indole) |
| 3100 - 3030 | Weak-Medium | Aromatic C-H Stretch |
| 1615, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1560 | Medium | N-H Bend (Indole) |
| ~1260 | Strong | C-F Stretch (Aromatic) |
| ~1225 | Strong | C-O Stretch (Phenolic) |
| 880 - 800 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |
Analysis of Key Spectral Regions
-
3500-3200 cm⁻¹: This region is dominated by a very broad and strong absorption centered around 3350 cm⁻¹, which is characteristic of the hydrogen-bonded phenolic O-H group.[2][5] Overlapping this broad peak, a sharper, less intense signal around 3400 cm⁻¹ is expected from the indole N-H stretch.[6] The combination of these two features is highly indicative of the molecule's structure.
-
3100-3000 cm⁻¹: A series of smaller, sharp peaks appear just above 3000 cm⁻¹, confirming the presence of C-H bonds on an aromatic ring.[9]
-
1620-1400 cm⁻¹: This portion of the fingerprint region contains multiple sharp peaks corresponding to the C=C stretching vibrations of the fused aromatic system. These bands confirm the presence of the indole core.[11]
-
1300-1200 cm⁻¹: Two very strong and distinct peaks are predicted here. The C-F stretch, anticipated to be very intense, should appear around 1260 cm⁻¹. Close to it, the strong C-O stretch from the phenolic group is expected around 1225 cm⁻¹.[5] The presence of these two strong absorptions provides powerful evidence for the fluoro and hydroxyl substitutions on the indole ring.
-
Below 900 cm⁻¹: This region will contain bands related to the out-of-plane C-H bending. The specific pattern of these bands can provide confirmatory evidence for the substitution pattern on the benzene ring portion of the molecule.[9]
Structure-Spectrum Correlation Diagram
Caption: Correlation of functional groups to IR regions.
Conclusion
The provides a wealth of structural information, allowing for unambiguous confirmation of its key functional groups. The most salient features are the broad, hydrogen-bonded O-H stretch and the superimposed sharp N-H stretch in the 3500-3200 cm⁻¹ region, along with the two strong, characteristic absorptions for the C-F and C-O stretching vibrations in the 1300-1200 cm⁻¹ range. Together with the bands confirming the aromatic core, these features provide a definitive spectral fingerprint. This guide serves as a practical resource for researchers utilizing FT-IR spectroscopy for the routine characterization and quality control of this important molecular scaffold in the drug development pipeline.
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Godbout, N., & Gouterman, M. (1969). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 47(22), 3949-3957. Available at: [Link]
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Akter, M., et al. (2022). Computational Investigation of Near-Infrared-Absorbing Indeno[1,2-b]indole Analogues as Acceptors in Organic Photovoltaic Devices. ACS Omega, 7(51), 48151–48163. Available at: [Link]
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A Technical Guide to the UV-Vis Absorption Spectrum of 4-fluoro-1H-indol-5-ol: Theoretical Prediction, Experimental Protocol, and Data Interpretation
This in-depth technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-fluoro-1H-indol-5-ol. In the absence of a publicly available experimental spectrum for this specific compound, this document outlines a scientifically grounded prediction based on the well-established photophysical properties of the indole chromophore and its substituted derivatives. Furthermore, it details a rigorous experimental protocol for acquiring the spectrum and offers insights into its interpretation, tailored for researchers, scientists, and professionals in drug development.
Theoretical Framework: Predicting the UV-Vis Absorption Spectrum
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. For indole and its derivatives, the characteristic absorption spectrum arises from π → π* transitions within the bicyclic aromatic system. The two lowest energy transitions are denoted as ¹Lₐ and ¹Lₑ, which often appear as distinct bands in the near-UV region.[1] The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.[1][2]
1.1. The Indole Chromophore:
The parent indole molecule exhibits a strong absorption band around 270-280 nm, with a shoulder at approximately 290 nm.[3] These correspond to the ¹Lₐ and ¹Lₑ transitions, respectively. The exact maxima and molar absorptivity are influenced by the solvent environment.[4][5]
1.2. Substituent Effects:
-
5-Hydroxy Group (-OH): The hydroxyl group at the 5-position acts as an auxochrome, an electron-donating group that can interact with the π-system of the indole ring through resonance. This interaction generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. For instance, 5-hydroxyindole shows an absorption maximum that is red-shifted compared to indole.[1]
-
4-Fluoro Group (-F): The fluorine atom at the 4-position will exert both an inductive and a resonance effect. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). In the case of fluoro-substituted aromatics, the inductive effect often dominates, which can lead to a hypsochromic (blue) shift or only a minor change in the absorption maximum.
1.3. Predicted Spectrum of this compound:
Considering the combined effects of the 5-hydroxy and 4-fluoro substituents, we can predict the approximate absorption maxima for this compound. The electron-donating 5-hydroxy group is expected to cause a significant red shift, while the primarily inductively withdrawing 4-fluoro group may cause a slight blue shift or have a less pronounced effect. Therefore, the resulting spectrum is anticipated to be red-shifted overall compared to indole, but likely at a slightly shorter wavelength than 5-hydroxyindole.
| Compound | Predicted λmax (¹Lₐ) | Predicted λmax (¹Lₑ) | Rationale |
| Indole | ~275 nm | ~288 nm | Parent chromophore |
| 5-Hydroxyindole | ~295 nm | ~310 nm | Bathochromic shift due to -OH |
| This compound | ~290 nm | ~305 nm | Combined effect of a red-shifting -OH and a slightly blue-shifting -F |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and self-validation.
2.1. Materials and Instrumentation:
-
Analyte: this compound (high purity, >98%)
-
Solvent: Spectroscopic grade methanol or ethanol (transparent in the UV region of interest)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 35[6], Cary 100 Bio[1])
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
2.2. Workflow Diagram:
Caption: Experimental workflow for obtaining the UV-Vis spectrum.
2.3. Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.[7]
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20-30 minutes to ensure a stable output.[8]
-
Parameter Setup: Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm) and the scan speed. A slower scan speed generally provides better resolution.[9]
-
Baseline Correction: Fill both quartz cuvettes with the pure solvent. Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.[8][9]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample beam path and acquire the absorption spectrum.
-
Data Collection: Record the absorbance spectrum. The resulting plot will show absorbance as a function of wavelength.
Data Interpretation and Expected Results
The acquired spectrum should be analyzed to identify the key features:
-
Absorption Maxima (λmax): These are the wavelengths at which the maximum absorbance occurs. For this compound, we expect to see two primary absorption bands in the 280-320 nm region, corresponding to the ¹Lₐ and ¹Lₑ transitions.
-
Molar Absorptivity (ε): This is a measure of how strongly the compound absorbs light at a given wavelength. It can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
3.1. Influence of Solvent Polarity:
The polarity of the solvent can influence the position of the absorption maxima.[4][10] Generally, for indole derivatives, an increase in solvent polarity can lead to a red shift in the absorption spectrum.[5][11] It is therefore crucial to report the solvent used when presenting the UV-Vis spectrum.
Caption: Relationship between solvent polarity and spectral shifts.
Conclusion
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The Fischer Indole Synthesis: A Technical Guide to the Preparation of Fluorinated Indoles
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in an Age of Fluorine Chemistry
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone has proven indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] In contemporary drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate their metabolic stability, lipophilicity, and receptor binding affinity.[5][6] Consequently, the demand for efficient methods to prepare fluorinated indoles has surged, positioning the Fischer indole synthesis as a critical tool for medicinal chemists and drug development professionals.[7][8]
This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis with a specific focus on its application in the preparation of fluorinated indoles. Moving beyond a simple recitation of procedures, this document delves into the mechanistic nuances, explores the profound influence of fluorine substitution on the reaction's course, and offers practical, field-proven insights to overcome common synthetic challenges.
Core Principles: Deconstructing the Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a sophisticated cascade of chemical transformations initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound.[9] A thorough understanding of this mechanism is paramount for rational optimization, particularly when dealing with electronically demanding substrates such as those bearing fluorine substituents.
The generally accepted mechanism proceeds through the following key stages:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a ketone or aldehyde to form the corresponding arylhydrazone. This initial step is typically straightforward and often carried out in situ.[3]
-
Tautomerization to the Ene-hydrazine: The arylhydrazone undergoes a crucial acid-catalyzed tautomerization to form the more reactive ene-hydrazine intermediate.[1]
-
[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine then undergoes the characteristic[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond.[10] This step is often the rate-determining step of the overall synthesis.
-
Rearomatization and Cyclization: The resulting di-imine intermediate readily rearomatizes. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the aniline nitrogen onto the imine carbon, forms a five-membered ring.[10]
-
Ammonia Elimination and Indole Formation: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal intermediate, leading to the formation of the aromatic indole ring.[1]
Caption: The mechanistic pathway of the Fischer indole synthesis.
The Influence of Fluorine: Navigating Electronic Effects and Regioselectivity
The introduction of fluorine substituents onto the arylhydrazine or carbonyl component can significantly impact the course of the Fischer indole synthesis. The high electronegativity and inductive electron-withdrawing nature of fluorine can alter the reactivity of intermediates and influence the regiochemical outcome of the reaction, particularly with unsymmetrical ketones.
Theoretical studies have suggested that the presence of a fluorine atom can decrease the activation energy of the key[1][1]-sigmatropic rearrangement, potentially accelerating the reaction.[11] However, the electron-withdrawing effect of fluorine can also decrease the nucleophilicity of the arylhydrazine, potentially hindering the initial hydrazone formation.
A critical consideration in the synthesis of fluorinated indoles from unsymmetrical ketones is regioselectivity. The cyclization can, in principle, occur on either side of the ketone, leading to two possible regioisomeric indoles. The acidity of the reaction medium and steric effects play a crucial role in determining the product distribution.[12] For instance, strongly acidic conditions may favor the formation of the less substituted ene-hydrazine, leading to a different major regioisomer compared to reactions run in weaker acids.[13] Computational studies have shown that electron-withdrawing substituents can disfavor certain rearrangement pathways, leading to high regioselectivity.[14]
Strategic Approaches to Fluorinated Indole Synthesis
The synthesis of fluorinated indoles via the Fischer methodology can be approached in two primary ways:
-
From Fluorinated Phenylhydrazines: This is the more common approach, where a readily available fluorinated phenylhydrazine is reacted with a suitable ketone or aldehyde. The synthesis of fluorinated phenylhydrazines can be achieved from the corresponding fluoroanilines via diazotization followed by reduction.[15][16][17]
-
From Fluorinated Carbonyl Compounds: While less common, it is also possible to employ fluorinated ketones or aldehydes with an unsubstituted or differently substituted phenylhydrazine.
The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the final indole product.
Catalysis and Reaction Conditions: A Practical Guide
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and often requires empirical optimization for a given substrate pair.[12] Both Brønsted and Lewis acids are effective, and the optimal choice can influence reaction rates, yields, and even regioselectivity.[1][18]
| Catalyst Type | Examples | Key Characteristics & Considerations | References |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Strong proton donors. PPA is a particularly effective dehydrating agent and solvent. The choice of acid can influence regioselectivity with unsymmetrical ketones. | [1][18][19] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Coordinate to the carbonyl oxygen, facilitating hydrazone formation and subsequent steps. ZnCl₂ is a classic and widely used catalyst. | [1][3][18] |
| Solid Acids | K-10 Montmorillonite Clay | Offer advantages in terms of ease of separation and potential for milder reaction conditions. | [20] |
| Ionic Liquids | 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | Can serve as both solvent and catalyst, potentially leading to improved yields and simplified workup procedures. | [21] |
Reaction temperatures for the Fischer indole synthesis are typically elevated, often requiring heating to drive the reaction to completion.[22] However, excessively high temperatures can lead to decomposition of starting materials or the desired product.[12] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Overcoming Challenges: Troubleshooting the Synthesis of Fluorinated Indoles
The synthesis of fluorinated indoles using the Fischer method is not without its challenges. Low yields and the formation of isomeric byproducts are common hurdles.[12]
Common Issues and Troubleshooting Strategies:
-
Low Yields:
-
Poor Quality Starting Materials: Ensure the purity of the fluorinated phenylhydrazine and the carbonyl compound, as impurities can lead to side reactions.[12]
-
Suboptimal Catalyst: Empirically screen a variety of Brønsted and Lewis acids to identify the most effective catalyst for the specific substrate combination.[12]
-
Incorrect Reaction Temperature/Time: Carefully optimize the reaction temperature and time by monitoring the reaction progress with TLC to avoid decomposition.[12]
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can deactivate the acid catalyst.[12] The use of a dehydrating agent like PPA or a Dean-Stark trap can be beneficial.
-
-
Formation of Regioisomers:
-
Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of regioisomeric indoles.[12]
-
Influence of Acidity: The ratio of regioisomers can be influenced by the acidity of the medium. Experimenting with different acid catalysts and concentrations can alter the product distribution.[19][23]
-
Purification: If a mixture of isomers is unavoidable, purification by column chromatography is typically required to isolate the desired product.[12]
-
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative examples and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Fluorinated Indole using Zinc Chloride
-
To a solution of the fluorinated phenylhydrazine (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid) is added the ketone or aldehyde (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate hydrazone formation.
-
Anhydrous zinc chloride (1.5 - 2.0 eq) is added to the reaction mixture.
-
The reaction is heated to reflux (typically 80-120 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired fluorinated indole.
Protocol 2: Synthesis of 6-Fluoro-2-methyl-1H-indole using Polyphosphoric Acid (PPA)
-
(4-Fluorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) are added to polyphosphoric acid (PPA) (10 times the weight of the hydrazine).
-
The mixture is heated to 100-120 °C with vigorous stirring for 1-2 hours, and the reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Modern Variations and Future Outlook
While the classical Fischer indole synthesis remains a workhorse, several modern variations have been developed to address some of its limitations, such as the need for pre-formed hydrazines and sometimes harsh reaction conditions.
-
Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones provides an alternative route to the key N-arylhydrazone intermediate.[1]
-
Benzyne Fischer-Indole Reaction: This transition-metal-free approach utilizes arynes for the N-arylation of N-tosyl hydrazones, followed by in-situ Fischer cyclization.[24][25]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
The continued development of more efficient and milder catalytic systems, coupled with a deeper mechanistic understanding of the role of fluorine, will undoubtedly expand the utility of the Fischer indole synthesis for accessing novel fluorinated indoles for applications in drug discovery and materials science.[26][27]
Caption: A workflow for optimizing the Fischer indole synthesis of fluorinated indoles.
Conclusion
The Fischer indole synthesis, a reaction with a rich history, continues to be a powerful and relevant tool in the modern synthetic chemist's arsenal. Its application to the synthesis of fluorinated indoles is of paramount importance for the development of new pharmaceuticals and functional materials. By understanding the core mechanism, appreciating the subtle yet significant electronic influence of fluorine, and systematically approaching reaction optimization, researchers can effectively harness this classic reaction to construct a diverse array of valuable fluorinated indole scaffolds.
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The Strategic Synthesis of Fluorinated Indole Building Blocks: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into the indole scaffold represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing fluorinated indole building blocks. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic rationale behind experimental choices, offering field-proven insights into the practical application of these methodologies. We will explore established and contemporary approaches, including classical indole syntheses with fluorinated precursors, direct electrophilic and nucleophilic fluorination techniques, and modern C-H functionalization strategies. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of their advantages and limitations, to empower the rational design and efficient synthesis of next-generation fluorinated indole-based therapeutics.
The Fluorinated Indole: A Privileged Scaffold in Medicinal Chemistry
The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties.[4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving pharmacokinetic profiles.[1][3][4][5] Consequently, fluorinated indoles are integral components in a wide range of therapeutic agents, including anti-cancer compounds, neuroactive drugs, and antimicrobials.[1][6]
The position of the fluorine atom on the indole ring dictates its impact on the molecule's properties. For instance, 6-fluoroindole is a key precursor for selective serotonin reuptake inhibitors (SSRIs) and tryptophan dioxygenase inhibitors.[1] This guide will provide a comparative analysis of synthetic routes to key positional isomers, enabling chemists to select the optimal strategy for their specific target.[7]
Foundational Strategies: Classical Indole Syntheses with Fluorinated Precursors
Two of the most robust and versatile methods for constructing the indole ring, the Fischer and Leimgruber-Batcho syntheses, are readily adapted for the preparation of fluoroindoles by employing fluorinated starting materials.[1][7]
The Fischer Indole Synthesis
Discovered in 1883, this venerable reaction involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone.[1][7] The choice of the carbonyl component dictates the substitution pattern on the resulting indole.[7]
Causality of Experimental Choices: The strength of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) is critical for promoting the key[1][1]-sigmatropic rearrangement of the hydrazone intermediate. The reaction temperature must be carefully controlled to prevent side reactions and decomposition, particularly with sensitive substrates. The primary limitation of this method is the potential for the formation of isomeric mixtures when using unsymmetrical ketones.[1]
Experimental Protocol: Fischer Synthesis of 6-Fluoroindole [1]
-
Hydrazine Formation: To a solution of 4-fluoroaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water at 0-5 °C. Stir for 30 minutes.
-
Reduction: Slowly add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid to the diazonium salt solution at 0-5 °C. Stir for 1 hour.
-
Isolation: Basify the reaction mixture with a concentrated sodium hydroxide solution and extract the resulting (4-fluorophenyl)hydrazine with diethyl ether.
-
Condensation & Cyclization: To a solution of the (4-fluorophenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and a catalytic amount of sulfuric acid.
-
Heating: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up & Purification: Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-fluoro-2-methyl-1H-indole-3-carboxylic acid.
The Leimgruber-Batcho Indole Synthesis
Developed as a milder alternative to the Fischer synthesis, this two-step process is particularly advantageous for preparing indoles that are unsubstituted at the 2- and 3-positions.[7] It begins with the formation of an enamine from a fluorinated o-nitrotoluene derivative, followed by a reductive cyclization.[1][7]
Causality of Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF for the enamine formation facilitates the reaction with the dimethylformamide dimethyl acetal (DMF-DMA). The subsequent reductive cyclization is typically achieved through catalytic hydrogenation (e.g., Pd/C), which offers high yields and clean conversions under mild conditions.[1][7] The availability of the requisite fluorinated o-nitrotoluenes is a key consideration for this route.[1][7]
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole [1][7]
-
Enamine Formation: A mixture of 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (0.2 eq) in DMF is heated at 110 °C for 12-16 hours.
-
Intermediate Isolation: The reaction mixture is cooled to room temperature, and the intermediate enamine can be used directly or isolated by filtration if it crystallizes.
-
Reductive Cyclization: The crude enamine is suspended in ethanol, and a palladium on carbon catalyst (10% Pd/C, 2-5 mol%) is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (50-100 psi), and the mixture is heated to 60-80 °C with vigorous stirring for 4-6 hours.
-
Work-up & Purification: After the reaction is complete, the mixture is cooled and the catalyst is carefully filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford 6-fluoroindole.
Comparative Analysis of Classical Routes
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | (Fluorophenyl)hydrazines, Aldehydes/Ketones | Fluorinated o-Nitrotoluenes |
| Reaction Conditions | Strongly acidic, heating | Mild conditions for cyclization |
| Advantages | Versatile, wide range of catalysts | High yields, avoids harsh acids |
| Disadvantages | Can produce isomeric mixtures, harsh conditions | Availability of starting materials can be a limitation |
Direct Fluorination of the Indole Core
Direct fluorination of a pre-formed indole ring is an atom-economical and highly convergent strategy. These methods are broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic Fluorination
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems like indoles.[5][8][9] A variety of N-F reagents are commercially available, with Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability and efficacy.[5][8][9]
Mechanistic Insights: The reaction proceeds via the attack of the electron-rich C3 position of the indole on the electrophilic fluorine atom of the N-F reagent.[10][11] The regioselectivity is governed by the inherent nucleophilicity of the indole ring. The reaction conditions can be tuned to achieve mono- or di-fluorination. For instance, the use of Selectfluor® can lead to the formation of 3,3-difluoroindolin-2-ols in the presence of water.[12] Similarly, NFSI can be used to synthesize 3,3-difluoro-2-oxindoles directly from indoles.[5][10]
Diagram: Electrophilic Fluorination of Indole
Caption: General workflow for electrophilic fluorination of the indole core.
Experimental Protocol: Synthesis of 3-Fluorooxindoles using Selectfluor® [11][13]
-
Reaction Setup: To a solution of the 3-substituted indole (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add Selectfluor® (1.1-3.0 eq).
-
Reaction Execution: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the corresponding 3-fluorooxindole.
Nucleophilic Fluorination
Nucleophilic fluorination methods are less common for the direct fluorination of the indole ring itself but are crucial for synthesizing fluorinated derivatives from functionalized precursors.[14] These methods often involve the displacement of a leaving group by a fluoride source, such as an alkali metal fluoride or a tetraalkylammonium fluoride. The development of novel reagents and catalytic systems continues to expand the scope of nucleophilic fluorination.[14]
Causality of Experimental Choices: The choice of fluoride source and solvent is critical for successful nucleophilic fluorination. Highly polar, aprotic solvents are typically required to dissolve the fluoride salts and enhance the nucleophilicity of the fluoride ion. The leaving group ability of the precursor is also a key factor.
Modern Frontiers: C-H Functionalization and Novel Methodologies
Recent advances in organic synthesis have introduced powerful new methods for the construction of fluorinated indoles, including transition-metal-catalyzed C-H functionalization and photoredox catalysis.[15][16][17]
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of fluorine and other functional groups onto the indole scaffold, often with high regioselectivity controlled by a directing group.[15][17] This approach allows for the synthesis of complex fluorinated indole analogues in a single step from simple precursors.[15]
Photoredox Catalysis
Photoredox catalysis offers a mild and efficient alternative for the synthesis of fluorinated indoles.[16] For example, a ruthenium photocatalyst can mediate the synthesis of 3-fluoroindoles from N-arylamines substituted with a CF₂I group upon irradiation with blue light.[16] This method proceeds through a radical-mediated cyclization and subsequent elimination of HF.[16]
Diagram: Photoredox-Catalyzed Synthesis of 3-Fluoroindoles
Caption: Simplified mechanism of photoredox-catalyzed synthesis of 3-fluoroindoles.
Synthesis of Fluorinated Tryptophan Derivatives
Fluorinated tryptophan derivatives are valuable tools in biochemical and pharmaceutical research, serving as probes in ¹⁹F NMR studies and as building blocks for peptide and protein engineering.[18][19][20] The synthesis of these complex molecules often requires multi-step sequences. Chemoenzymatic approaches, utilizing engineered tryptophan synthase (TrpB) variants, have emerged as a highly efficient method for producing enantiomerically pure fluorinated L-tryptophans.[18]
Experimental Protocol: Chemoenzymatic Synthesis of Fluorinated L-5-Hydroxytryptophans [18]
-
Reaction Mixture Preparation: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.8), combine the fluorinated 5-hydroxyindole (1.0 eq), L-serine (2.0 eq), and pyridoxal phosphate (PLP) (0.1 eq).
-
Enzyme Addition: Add the engineered tryptophan synthase (TrpB) variant (e.g., Tm9D8*).
-
Incubation: Incubate the reaction mixture at 37 °C with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the conversion of the fluorinated indole to the corresponding tryptophan derivative by HPLC or LC-MS.
-
Purification: Upon completion, the enzyme is removed by centrifugation or filtration, and the fluorinated tryptophan product is purified from the supernatant using ion-exchange chromatography or preparative HPLC.
Conclusion and Future Outlook
The synthesis of fluorinated indole building blocks is a dynamic and continually evolving field. While classical methods like the Fischer and Leimgruber-Batcho syntheses remain indispensable for their robustness and scalability, modern catalytic approaches, including C-H functionalization and photoredox catalysis, are providing unprecedented efficiency and access to novel chemical space. The development of enantioselective fluorination reactions is a particularly active area of research, promising to deliver chiral fluorinated indole building blocks with high optical purity.[21][22][23][24] As our understanding of the intricate role of fluorine in modulating biological activity deepens, the demand for innovative and efficient synthetic methodologies to access these privileged scaffolds will undoubtedly continue to grow, driving further innovation in the field.
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Dilman, A. D., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum – A Logic-Driven Approach
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. When a novel indole derivative is synthesized, its journey from a flask to a potential therapeutic agent begins with a fundamental question: "What is it, exactly?" Answering this requires more than just running a series of spectra; it demands a strategic, multi-faceted approach where each analytical technique provides a unique piece of a complex structural puzzle.
This guide is structured not as a rigid checklist but as a logical workflow, mirroring the thought process of an experienced analytical scientist. We will explore the "why" behind each experimental choice, demonstrating how to build a self-validating dataset that culminates in the unambiguous structural elucidation of your novel compound. Our focus is on the integration of data, transforming individual spectra into a cohesive and irrefutable structural proof.
Chapter 1: The Spectroscopic Toolkit – Assembling the Evidence
The characterization of a novel indole derivative relies on a synergistic suite of spectroscopic techniques. No single method provides the complete picture. Instead, we leverage the unique strengths of each to build our case.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the constitutional framework of the molecule—the carbon-hydrogen backbone and the connectivity between atoms.
-
Mass Spectrometry (MS): Delivers the precise molecular weight and offers clues to the molecular formula and fragmentation patterns, which can reveal key structural motifs.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Interrogates the conjugated π-electron system of the indole core, revealing information about the electronic environment and the extent of conjugation.[2][3]
-
Infrared (IR) Spectroscopy: Identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]
Our overall strategy involves a systematic progression, starting with the most information-rich techniques and using others to confirm and refine the proposed structure.
Caption: Overall workflow for spectroscopic characterization.
Chapter 2: Nuclear Magnetic Resonance (NMR) – Decoding the Molecular Blueprint
NMR is the most powerful tool for determining the precise structure of an organic molecule. For indole derivatives, it allows us to map the substitution pattern on both the benzene and pyrrole rings.
Expertise & Causality: Why NMR is Foundational
We begin with NMR because it provides direct evidence of atomic connectivity. While MS gives a molecular formula, only NMR can definitively distinguish between isomers. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for indoles as it can prevent the exchangeable N-H proton signal from being broadened or lost, ensuring its observation.[5] A typical analysis involves a suite of experiments: ¹H NMR for the proton environment, ¹³C NMR for the carbon skeleton, and 2D experiments like COSY, HSQC, and HMBC to link them together.
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel indole derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of a solvent that fully dissolves the compound is paramount to obtaining high-resolution spectra.
-
Ensure the solution is clear. If particulates are present, filter the solution through a small plug of glass wool into the NMR tube. Insoluble material will severely degrade spectral quality.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. This initial spectrum confirms the sample's purity and provides the first look at the proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum. This reveals the number of unique carbon environments.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates each proton signal with the carbon signal to which it is directly attached.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This reveals correlations between protons and carbons that are two or three bonds away, which is the key to connecting structural fragments.
-
-
Data Interpretation: A Step-by-Step Logic
The interpretation follows a logical sequence, using each spectrum to build upon the last.
Caption: Logical flow for NMR data interpretation.
Data Presentation: Characteristic NMR Shifts for the Indole Scaffold
The chemical shifts of the indole core protons and carbons are highly informative. Substituents will cause predictable deviations from these values.
| Position | Typical ¹H Chemical Shift (ppm) in CDCl₃ [6] | Typical ¹³C Chemical Shift (ppm) in CDCl₃ [6] | Notes |
| 1 (N-H) | 8.0 - 8.2 (broad) | - | Often very broad; shift is solvent and concentration dependent. |
| 2 | ~6.7 | ~122.6 | |
| 3 | ~6.5 | ~102.1 | C3 is typically the most upfield carbon on the pyrrole ring. |
| 4 | ~7.6 | ~120.8 | |
| 5 | ~7.1 | ~121.9 | |
| 6 | ~7.15 | ~119.8 | |
| 7 | ~7.65 | ~111.1 | |
| 3a | - | ~127.9 | Quaternary Carbon |
| 7a | - | ~135.8 | Quaternary Carbon |
Chapter 3: Mass Spectrometry (MS) – Unveiling the Molecular Mass and Formula
MS provides the molecular weight of the compound with high precision, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation data that acts as a structural fingerprint.
Expertise & Causality: Choosing the Right Experiment
For novel compounds, High-Resolution Mass Spectrometry (HRMS) is essential. It provides a mass measurement accurate to several decimal places, which severely constrains the possible elemental compositions. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for many indole derivatives, as it typically produces an intact protonated molecule ([M+H]^+) or sodiated adduct ([M+Na]^+), minimizing initial fragmentation and clearly indicating the molecular weight.[7] Combining liquid chromatography with MS (LC-MS) is a powerful approach for analyzing the purity of the sample before structural elucidation.[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7] High concentrations can cause signal suppression and contaminate the instrument.
-
The solvent must be volatile and compatible with the ESI source.[7]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion peak (e.g., ([M+H]^+)).
-
From the full scan, determine the exact mass of the parent ion. Use software to calculate possible elemental compositions that fit the observed mass within a narrow tolerance (e.g., < 5 ppm).
-
Perform a tandem MS (MS/MS) experiment by isolating the parent ion and fragmenting it. This provides the fragmentation pattern.
-
Data Interpretation: From Mass to Fragments
-
Molecular Formula: The exact mass from HRMS is used to determine the molecular formula. For example, a measured ([M+H]^+) of 160.0791 could correspond to a formula of C₁₀H₁₀N₂ (calculated mass 160.0793), but not C₉H₈N₂O (calculated mass 160.0637).
-
Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides structural clues. The indole ring itself has characteristic fragmentation pathways, such as the loss of HCN.[8] Specific fragments can point to the nature and location of substituents. For instance, prenylated indole derivatives often show a characteristic loss of an isopentene group.[1]
Chapter 4: UV-Vis and IR Spectroscopy – The Confirmatory Evidence
While NMR and MS provide the core structural information, UV-Vis and IR spectroscopy offer rapid, non-destructive confirmation of the indole chromophore and its associated functional groups.
UV-Visible Spectroscopy: Probing the Chromophore
The conjugated system of the indole ring gives rise to characteristic electronic absorptions in the UV region.[2]
-
Causality & Protocol: A dilute solution in a UV-transparent solvent (e.g., methanol) is analyzed.[9] The resulting spectrum's absorption maxima (λ_max) are compared to known values for indole systems. The parent indole absorbs around 270-280 nm.[10] Substituents that extend the conjugation (e.g., a carbonyl group at C3) will cause a bathochromic (red) shift to longer wavelengths.[11] This provides a quick check that the core indole structure is present and gives insight into its electronic environment.[12]
-
Data Presentation: Typical UV Absorptions
-
Indole Core: ~270-280 nm.[10]
-
Extended Conjugation: >290 nm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence or absence of key functional groups.
-
Causality & Protocol: The sample is typically analyzed as a solid (mixed with KBr and pressed into a pellet) or as a thin film. This method is fast and requires minimal sample.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands. For an indole derivative, the most important peaks confirm the integrity of the core structure and identify substituents. The N-H stretching vibration is a hallmark of the indole ring, appearing as a sharp peak around 3400 cm⁻¹.[13][14]
Data Presentation: Key IR Frequencies for Indole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |
| Indole N-H | Stretch | 3400 - 3410[13] | Sharp, medium intensity |
| Aromatic C-H | Stretch | 3000 - 3100[14] | Medium to weak |
| Aromatic C=C | Stretch | 1450 - 1620[13] | Multiple sharp bands |
| Carbonyl (C=O) | Stretch | 1650 - 1750 | Strong, sharp (if present) |
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Broad, strong (if present) |
Chapter 5: Integrating the Data – A Case Study Approach
Let's consider a hypothetical novel compound with the molecular formula C₉H₉NO, determined by HRMS.
-
MS Data: HRMS shows ([M+H]^+) at 148.0757, confirming the formula C₉H₉NO.
-
IR Data: A strong peak at 3405 cm⁻¹ suggests an N-H group.[13] A very strong peak at 1680 cm⁻¹ indicates a conjugated carbonyl (C=O) group.
-
UV-Vis Data: λ_max at 295 nm suggests an indole ring with extended conjugation, likely from the carbonyl group.
-
NMR Data:
-
¹H NMR shows a broad singlet at ~8.1 ppm (1H, NH), signals in the aromatic region (4H), and a sharp singlet at ~2.4 ppm (3H).
-
¹³C NMR shows 9 distinct carbon signals, including one at ~190 ppm (carbonyl) and one at ~25 ppm (methyl).
-
HSQC connects the 2.4 ppm proton signal to the 25 ppm carbon signal, confirming a methyl group (-CH₃).
-
HMBC shows a correlation from the methyl protons (2.4 ppm) to the carbonyl carbon (190 ppm), establishing an acetyl group (-COCH₃). It also shows a correlation from the N-H proton to a carbon at ~138 ppm (C7a) and another at ~118 ppm, suggesting the acetyl group is not on the nitrogen. A key correlation from H2 to the carbonyl carbon confirms the acetyl group is at the C3 position.
-
Chapter 6: The Role of Computational Chemistry
In modern structural elucidation, computational methods serve as a powerful validation tool. Using Density Functional Theory (DFT), one can predict the NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for a proposed structure.[15][16] A strong agreement between the calculated and experimental spectra provides a very high level of confidence in the structural assignment.[15]
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]
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He, J., et al. (2016). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]
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Computational Modeling of Fluoroindole Properties: A Technical Guide for Drug Discovery
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, and the indole nucleus, a privileged structure in medicinal chemistry, is no exception. The introduction of fluorine to the indole ring can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[1] Consequently, fluoroindoles have emerged as a promising class of compounds in the development of novel therapeutics. This guide provides an in-depth exploration of the computational methodologies employed to model and predict the properties of fluoroindole derivatives, offering a robust framework for researchers, scientists, and drug development professionals. By leveraging a synergistic approach of quantum mechanics, molecular mechanics, and machine learning, we can rationally design fluoroindole-based drug candidates with enhanced efficacy and safety profiles.
I. Foundational Principles: The Quantum Mechanical Core
At the heart of understanding fluoroindole behavior lies the accurate description of its electronic structure. Quantum mechanical (QM) calculations are indispensable for elucidating the fundamental properties that govern molecular interactions and reactivity.
A. Electron Density and Electrostatic Potential: The "Sigma-Hole" Phenomenon
A key feature of halogenated aromatic systems is the anisotropic distribution of electron density around the halogen atom, leading to the formation of a "sigma-hole".[2][3] This region of positive electrostatic potential, located along the axis of the carbon-halogen bond, is crucial for understanding non-covalent interactions, particularly halogen bonding.[3][4][5]
Causality: The highly electronegative fluorine atom withdraws electron density from the adjacent carbon, yet this effect is not uniform. This anisotropy is fundamental to the ability of fluoroindoles to participate in halogen bonds, a directional interaction that can significantly contribute to ligand-protein binding affinity.[4][5]
Protocol for Electrostatic Potential Surface (ESP) Calculation:
-
Geometry Optimization: Optimize the 3D structure of the fluoroindole derivative using a suitable density functional theory (DFT) functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[6]
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a higher-level basis set (e.g., aug-cc-pVDZ) to obtain a more accurate wavefunction.[6]
-
ESP Surface Generation: Generate the ESP surface by mapping the electrostatic potential onto the electron density isosurface (typically 0.001-0.002 electrons/bohr³).
-
Visualization and Analysis: Visualize the ESP surface using molecular graphics software to identify the location and magnitude of the sigma-hole.
B. Predicting Intrinsic Molecular Properties
QM methods are paramount for calculating intrinsic properties that are difficult or impossible to measure experimentally.
1. pKa Prediction
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7] Computational pKa prediction offers a rapid and cost-effective alternative to experimental measurements.
Causality: The pKa is directly related to the free energy difference between the protonated and deprotonated states of the molecule in solution.[8] QM calculations, combined with a solvation model, can accurately predict this energy difference.[8][9]
Protocol for pKa Prediction:
-
Conformational Search: Perform a thorough conformational search for both the protonated and deprotonated forms of the fluoroindole.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer for each state in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD).[10]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energy.
-
pKa Calculation: Calculate the pKa using the following thermodynamic cycle:
where ΔG_solv and ΔG_gas are the Gibbs free energy differences between the deprotonated and protonated species in solution and the gas phase, respectively.
2. NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The ability to accurately predict NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the structure of newly synthesized compounds.[10]
Causality: The chemical shift of a nucleus is determined by its local electronic environment. QM methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, can accurately calculate the magnetic shielding tensors of nuclei.[10]
Protocol for NMR Chemical Shift Prediction:
-
Geometry Optimization: Optimize the geometry of the fluoroindole using a DFT functional and basis set known to perform well for NMR calculations (e.g., B3LYP/6-311++G(d,p)).[10]
-
GIAO Calculation: Perform a GIAO NMR calculation on the optimized geometry to obtain the absolute shielding values for each nucleus.
-
Chemical Shift Calculation: Convert the absolute shielding values to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).
II. Molecular Mechanics and Dynamics: Simulating the bigger picture
While QM methods provide unparalleled accuracy for small systems, their computational cost prohibits their use for large-scale simulations of fluoroindoles interacting with biological macromolecules. Molecular mechanics (MM) and molecular dynamics (MD) bridge this gap by employing classical force fields to model molecular behavior.
A. The Challenge of Halogenated Force Fields
Standard force fields have often been reported to deliver rather inaccurate performances for halogenated hydrocarbons.[2] The accurate representation of the anisotropic nature of the halogen atom, including the sigma-hole, is a significant challenge.[2][11]
Causality: Traditional force fields treat atoms as simple spheres with isotropic charge distributions, failing to capture the directional nature of halogen bonding.[2][3] This can lead to inaccurate predictions of binding poses and affinities in molecular docking and MD simulations.
Advanced Force Field Strategies:
-
Polarizable Force Fields: These force fields, such as the Drude oscillator model, explicitly account for electronic polarization, providing a more accurate description of the electrostatic interactions of halogenated compounds.[12]
-
Virtual Particles: The inclusion of a positively charged virtual site (a "sigma-hole particle") along the C-X bond axis can mimic the anisotropic charge distribution of the halogen atom.[6][11] This approach has been successfully implemented in the CHARMM General Force Field (CGenFF).[6]
B. Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.[13]
Causality: The binding affinity of a ligand for its target is determined by a combination of factors, including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Docking algorithms systematically explore the conformational space of the ligand within the receptor's binding site and use a scoring function to rank the different poses.
Protocol for Molecular Docking of Fluoroindoles:
-
Protein Preparation: Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
Ligand Preparation: Generate a 3D conformation of the fluoroindole derivative and assign appropriate partial charges, paying close attention to the treatment of the fluorine atom.
-
Grid Generation: Define a grid box that encompasses the binding site of the receptor.
-
Docking Simulation: Perform the docking simulation using software such as AutoDock Vina.[1]
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses to identify key interactions with the receptor. The docking score provides an estimate of the binding affinity.
Self-Validation: The docking protocol should be validated by redocking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[1]
C. Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the system over time.
Causality: Biological systems are inherently dynamic. MD simulations provide insights into the stability of the ligand-receptor complex, the role of solvent molecules, and potential conformational changes that may occur upon ligand binding.
Workflow for MD Simulations of a Fluoroindole-Protein Complex:
Caption: Workflow for Molecular Dynamics Simulation.
III. QSAR and Machine Learning: Predicting Biological Activity and ADMET Properties
Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models are powerful tools for predicting the biological activity and ADMET properties of large sets of compounds.[7][14][15]
A. QSAR Modeling for Biological Activity
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16]
Causality: The biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. QSAR models use molecular descriptors to quantify these properties and correlate them with activity.[15]
Workflow for QSAR Model Development:
Caption: QSAR Model Development Workflow.
B. Predicting ADMET Properties
Early prediction of ADMET properties is crucial for reducing the high attrition rates in drug development.[7] Computational models can predict a wide range of ADMET properties, including:
-
Solubility: The solubility of a drug is a key factor influencing its absorption.[17]
-
Permeability: The ability of a drug to cross biological membranes.
-
Metabolism: The biotransformation of a drug by metabolic enzymes.[18][19]
-
Toxicity: The potential for a drug to cause adverse effects.
Data Presentation: Predicted ADMET Properties of Fluoroindole Analogs
| Compound ID | Predicted LogS | Predicted Caco-2 Permeability (nm/s) | Predicted CYP3A4 Inhibition | Predicted Hepatotoxicity |
| FI-001 | -3.5 | 150 | Non-inhibitor | Low Risk |
| FI-002 | -4.2 | 125 | Inhibitor | High Risk |
| FI-003 | -3.1 | 180 | Non-inhibitor | Low Risk |
IV. Conclusion and Future Directions
The computational modeling of fluoroindole properties is a dynamic and evolving field. The integration of quantum mechanics, molecular mechanics, and machine learning provides a powerful toolkit for the rational design of novel fluoroindole-based therapeutics. Future advancements will likely focus on the development of more accurate and efficient force fields for halogenated compounds, the application of advanced machine learning techniques for predictive modeling, and the use of multi-scale simulations to bridge the gap between molecular-level interactions and macroscopic biological outcomes. By embracing these computational approaches, researchers can accelerate the discovery and development of the next generation of fluoroindole drugs.
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Methodological & Application
Applications of 4-Fluoro-1H-indol-5-ol in Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Scaffold of Indole in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have made it a versatile template for drug design.[3] Strategic modifications to the indole core can significantly enhance the pharmacological profile of a molecule. The introduction of a fluorine atom, for instance, is a widely employed strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties.[4] This guide provides an in-depth exploration of the synthesis and potential applications of a specific, functionalized indole, 4-fluoro-1H-indol-5-ol , a building block with significant promise in the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Properties and Synthetic Strategy
While this compound is a specialized research chemical, its synthesis can be approached through established methodologies in indole chemistry. The presence of the 4-fluoro and 5-hydroxy substituents offers unique opportunities for directed chemical modifications and imparts specific electronic properties to the indole ring.
Proposed Synthetic Protocol: A Multi-Step Approach
A plausible and scientifically grounded synthetic route to this compound can be envisioned starting from commercially available precursors. The following protocol is a proposed pathway based on well-established chemical transformations.
Part 1: Synthesis of 4-Fluoroindole
A common method for the synthesis of substituted indoles is the Fischer indole synthesis. However, for 4-fluoroindole, a more controlled approach starting from 2-fluoro-6-nitrotoluene is often preferred to ensure regioselectivity.[5][6]
Step 1: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
-
In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene in dimethylformamide (DMF).
-
Add 2-3 molar equivalents of DMF-DMA to the solution.[6]
-
Heat the mixture to reflux (approximately 115-125 °C) and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine intermediate.[6]
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a metallic reducing catalyst, for example, palladium on carbon (Pd/C).[5]
-
Introduce hydrogen gas to the system and carry out catalytic hydrogenation at a pressure of 0.2–3.0 MPa and a temperature of 15–30 °C for 3–12 hours.[5]
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
Concentrate the reaction solution under reduced pressure and purify the resulting residue by column chromatography to yield 4-fluoroindole.[5]
Part 2: Introduction of the 5-Hydroxy Group
The introduction of a hydroxyl group at the 5-position of the 4-fluoroindole core is a challenging step that requires careful consideration of directing groups and reaction conditions. A potential strategy involves electrophilic hydroxylation or a more complex multi-step sequence involving protection, directed lithiation, and subsequent oxidation. For the purpose of this guide, we will consider a more practical approach by adapting a known synthesis for 4-hydroxyindole.[7]
A Note on Synthetic Feasibility: Direct hydroxylation of 4-fluoroindole is complex. A more viable, albeit longer, route might involve starting with a precursor that already contains the hydroxyl or a protected hydroxyl group, such as a benzyloxy group, which can be later deprotected.[8][9]
Core Application: A Scaffold for Potent Kinase Inhibitors
The primary and most promising application of this compound in medicinal chemistry is as a key structural motif in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that is a central regulator of angiogenesis, the formation of new blood vessels.[12][13] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, making VEGFR-2 a prime target for anti-cancer therapies.[14] The indole scaffold has been successfully incorporated into numerous VEGFR-2 inhibitors.[10][12]
A notable example highlighting the potential of the this compound scaffold is found in complex pyrrolotriazine-based inhibitors. One such inhibitor, BMS-540215, contains a 4-(4-fluoro-1H-indol-5-yloxy) moiety . This demonstrates that the this compound core, when incorporated into a larger molecule, can lead to potent inhibition of key kinases like VEGFR-2.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety into a kinase inhibitor is strategic for several reasons:
-
Fluorine Substitution: The fluorine atom at the 4-position can enhance the binding affinity of the molecule to the target protein through favorable electrostatic interactions. It can also block metabolic attack at that position, thereby increasing the compound's in vivo half-life.[4]
-
5-Hydroxy Group: The hydroxyl group at the 5-position provides a crucial point for further chemical modification. It can act as a hydrogen bond donor, forming a key interaction with the amino acid residues in the kinase's active site. Alternatively, as seen in the VEGFR-2 inhibitor example, it serves as a linker to connect the indole core to other parts of the inhibitor molecule via an ether linkage.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for researchers to utilize this compound or its derivatives in a drug discovery setting.
Protocol 1: Synthesis of a 4-(4-Fluoro-1H-indol-5-yloxy) Derivative
This protocol describes the etherification of this compound with a suitable electrophile, a key step in constructing molecules like the VEGFR-2 inhibitors mentioned previously.
Materials:
-
This compound
-
A suitable electrophile (e.g., a chlorinated or activated heterocyclic compound)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a solution of this compound in DMF or DMSO, add a base such as K₂CO₃ or NaH.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide.
-
Add a solution of the chlorinated or otherwise activated heterocyclic precursor to the reaction mixture.
-
Heat the reaction to a temperature suitable for the specific nucleophilic aromatic substitution (SNAr) reaction, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(4-fluoro-1H-indol-5-yloxy) derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of compounds derived from this compound against the VEGFR-2 kinase. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.[10]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
A suitable substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solutions to the wells and incubate for a brief period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Presentation for Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Derivative 1 | VEGFR-2 | Experimental Value |
| Sorafenib (Control) | VEGFR-2 | 90[10] |
Visualizations: Pathways and Syntheses
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic route to this compound.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling and point of inhibition.
Conclusion
This compound represents a highly valuable and strategic building block for modern medicinal chemistry. While direct biological data on this specific compound is emerging, its structural features and the potent activity of its close analogs strongly suggest its utility in the development of novel therapeutics. The strategic placement of the fluoro and hydroxyl groups provides a powerful handle for chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitor design. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this promising indole derivative in their drug discovery programs.
References
- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
-
Al-Ostath, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 788-819. Retrieved from [Link]
-
Silva, A. M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1416. Retrieved from [Link]
-
Wu, Y. (2020). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Retrieved from [Link]
- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 637-656. Retrieved from [Link]
- Google Patents. (n.d.). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Way2Drug. (n.d.). 4'-fluoro-5,7-dihydroxyflavone – piperazine hybrids as vegfr-2 inhibitors: design, in-silico study, synthesis, and anticancer activity. Retrieved from [Link]
-
Das, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 18(6), 724-740. Retrieved from [Link]
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Slynko, I., et al. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. International Journal of Molecular Sciences, 25(7), 4038. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Kinase Inhibitors. Retrieved from [Link]
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 263-294. Retrieved from [Link]
-
Caira, M. R., et al. (2014). Biomedical Importance of Indoles. Mini-Reviews in Medicinal Chemistry, 14(2), 139-153. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
-
MDPI. (n.d.). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Retrieved from [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Retrieved from [Link]
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The Strategic Utility of 4-Fluoro-1H-indol-5-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Fluorinated Indole Advantage
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the privileged heterocyclic structures in medicinal chemistry, the indole nucleus stands out for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[4] The fusion of these two powerful concepts—the indole scaffold and fluorine substitution—gives rise to a class of building blocks with immense potential for the development of novel therapeutics.
This guide focuses on a particularly valuable, yet underexplored, building block: 4-fluoro-1H-indol-5-ol . Its strategic placement of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring offers a unique combination of electronic properties and synthetic handles. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the synthesis, characterization, and application of this versatile intermediate.
Physicochemical Properties and Synthetic Rationale
The strategic positioning of the fluoro and hydroxyl groups on the indole ring of this compound imparts several advantageous characteristics that make it a highly sought-after building block.
| Property | Predicted Value/Observation | Significance in Drug Discovery |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | Off-white to light brown solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF) | Facilitates use in a wide range of reaction conditions. |
| pKa (hydroxyl group) | ~9-10 (predicted) | The hydroxyl group can act as a hydrogen bond donor and can be readily derivatized. |
| ¹⁹F NMR | Characteristic chemical shift providing a sensitive probe for molecular interactions. | Useful for studying protein-ligand binding and for in vivo imaging applications.[5] |
The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which can modulate the pKa of the neighboring hydroxyl group and the overall electron density of the indole ring. This electronic perturbation can lead to enhanced binding affinity and selectivity for specific biological targets.[6] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of drug candidates.[3] The hydroxyl group at the 5-position serves as a versatile synthetic handle for introducing a variety of pharmacophoric elements through etherification, esterification, or other functionalization reactions.
Synthetic Protocols: Accessing the this compound Core
The most versatile and widely employed method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][7] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone provides a reliable route to the indole core. For this compound, a plausible synthetic approach involves the Fischer indolization of a suitably substituted phenylhydrazine. Due to the potential for oxidation and other side reactions with a free phenol, a protecting group strategy is often employed. The benzyl ether is a common choice due to its stability and ease of removal via hydrogenolysis.
Protocol 1: Synthesis of 4-Fluoro-5-benzyloxyindole
This protocol is adapted from established procedures for the synthesis of related indole derivatives.[8]
Workflow for the Synthesis of 4-Fluoro-5-benzyloxyindole
Caption: Fischer Indole Synthesis of 4-Fluoro-5-benzyloxyindole.
Materials:
-
2-Fluoro-5-benzyloxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂)
-
Glycolaldehyde
-
Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of (2-Fluoro-5-benzyloxyphenyl)hydrazine hydrochloride:
-
Dissolve 2-fluoro-5-benzyloxyaniline in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution.
-
The resulting precipitate of (2-fluoro-5-benzyloxyphenyl)hydrazine hydrochloride is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Fischer Indole Synthesis:
-
To a solution of (2-fluoro-5-benzyloxyphenyl)hydrazine hydrochloride in ethanol, add glycolaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid and heat the mixture to 80-100 °C for 1-3 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-5-benzyloxyindole.
-
Protocol 2: Deprotection to this compound
Workflow for the Deprotection of 4-Fluoro-5-benzyloxyindole
Caption: Hydrogenolysis of the Benzyl Protecting Group.
Materials:
-
4-Fluoro-5-benzyloxyindole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-fluoro-5-benzyloxyindole in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization of this compound
Thorough characterization of the synthesized building block is crucial to ensure its purity and structural integrity for subsequent synthetic steps.
| Analytical Technique | Predicted Spectroscopic Data |
| ¹H NMR | Aromatic protons on the indole ring with characteristic coupling patterns influenced by the fluorine substituent. A broad singlet for the N-H proton and a singlet for the O-H proton (exchangeable with D₂O). |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the electron-withdrawing fluorine and electron-donating hydroxyl groups. C-F coupling will be observed for the carbon bearing the fluorine and adjacent carbons. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons, with a characteristic chemical shift for an aryl fluoride. |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹), N-H stretching band (~3400 cm⁻¹), C-F stretching band (~1100-1200 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₆FNO, confirming its elemental composition. |
Application in the Synthesis of Serotonin Receptor Modulators and Psychedelic Analogs
This compound is a key precursor for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the serotonin system. The 4-hydroxy-N,N-dialkyltryptamine scaffold, found in the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), is a prominent target for modification.[9] Fluorination of this scaffold can significantly alter its pharmacological profile.[6]
Application Example: Synthesis of 4-Fluoropsilocin (4-Fluoro-5-hydroxy-N,N-dimethyltryptamine)
The synthesis of 4-fluoropsilocin from this compound can be achieved via a three-step sequence involving the Speeter-Anthony tryptamine synthesis.[9]
Workflow for the Synthesis of 4-Fluoropsilocin
Caption: Synthesis of 4-Fluoropsilocin from this compound.
Protocol 3: Synthesis of 4-Fluoropsilocin
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Dimethylamine (solution in THF or as a gas)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
Procedure:
-
Preparation of 4-Fluoro-5-hydroxy-indole-3-glyoxylyl chloride:
-
To a cooled (0 °C) solution of this compound in anhydrous diethyl ether, add oxalyl chloride dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting precipitate is the crude indole-3-glyoxylyl chloride.
-
-
Amidation with Dimethylamine:
-
Suspend the crude indole-3-glyoxylyl chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of dimethylamine in THF or bubble dimethylamine gas through the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-5-hydroxy-N,N-dimethyl-indole-3-glyoxylamide.
-
-
Reduction with Lithium Aluminum Hydride:
-
In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Slowly add a solution of the crude glyoxylamide in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash them thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoropsilocin.
-
Purify the product by column chromatography or recrystallization.
-
Pharmacological Implications and Future Directions
The introduction of a fluorine atom at the 4-position of the psilocin scaffold is expected to modulate its interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[9] Studies on related fluorinated tryptamines have shown that fluorination can alter receptor affinity and functional activity, sometimes leading to compounds with unique pharmacological profiles.[6] For example, some fluorinated tryptamines exhibit attenuated or abolished hallucinogen-like activity while retaining or even gaining potency at other serotonin receptor subtypes.[6]
The synthesis of 4-fluoropsilocin and other derivatives from this compound opens up avenues for exploring the structure-activity relationships of fluorinated tryptamines in greater detail. This knowledge can be leveraged to design novel serotonin receptor modulators with improved therapeutic indices for a range of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Conclusion
This compound is a strategically designed building block that holds significant promise for the synthesis of novel and potent bioactive molecules. Its unique combination of a fluorinated indole core and a functionalizable hydroxyl group provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols and application examples provided in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors.
References
- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
- Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed - NIH.
- Fischer indole synthesis. Wikipedia.
- Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
- Fischer Indole Synthesis. YouTube.
- Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
- The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal.
- Investigation of the Structure–Activity Rel
- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC - PubMed Central.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC - NIH.
- 4-FLUORO-5-METHOXY-DMT. precisionFDA.
- 4-fluoro DMT (CAS 1644-64-0). Cayman Chemical.
- Psilocin. Wikipedia.
- (PDF) Synthesis and characterization of high‐purity N,N ‐dimethyltryptamine (DMT) hemifumarate for human clinical trials.
- 4-Fluoro-DMT. Wikipedia.
- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived
- Psychedelic-like Activity of Norpsilocin Analogues. PMC - PubMed Central.
- 5-Acetoxy-N,N-dimethyltryptamine. SWGDRUG.org.
- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
- 5-(Benzyloxy)indole, 95% | B27803-5G | SIGMA-ALDRICH.
- Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)
- Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. NIH.
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Application Notes & Protocols: Investigating 4-fluoro-1H-indol-5-ol as a Potential Enzyme Inhibitor
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Strategic modifications, such as fluorination, are frequently employed to enhance the metabolic stability and binding affinity of drug candidates.[3][4] This guide focuses on 4-fluoro-1H-indol-5-ol, a novel compound with significant, yet underexplored, potential as an enzyme inhibitor. While direct experimental data for this specific molecule is not yet publicly available, its structural features and similarity to known bioactive agents provide a strong rationale for its investigation.[1] This document serves as a comprehensive technical guide, outlining the scientific basis for its study, a proposed synthetic route, and detailed, field-proven protocols for evaluating its enzyme inhibitory activity and mechanism of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically explore the therapeutic potential of this compound.
Part I: Scientific Rationale and Target Identification
The Strategic Value of the this compound Scaffold
The therapeutic potential of this compound is inferred from its structural relationship to known pharmacophores. The indole ring system is central to a wide array of natural and synthetic compounds with diverse biological activities.[3] The addition of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[4]
Furthermore, the this compound structure is a close analog of key signaling molecules and drugs. It shares a core hydroxytryptamine framework with the neurotransmitter serotonin (5-hydroxytryptamine) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), suggesting a potential for interaction with a range of protein targets, including receptors and enzymes within serotonergic pathways.[5]
Precedent from Structurally Related Enzyme Inhibitors
The most compelling case for investigating this compound comes from its inclusion as a key moiety in potent, known inhibitors.
-
Kinase Inhibition: The complex inhibitor BMS-540215 features a 4-(4-fluoro-1H-indol-5-yloxy) fragment and is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical receptor tyrosine kinase involved in angiogenesis.[1][3] The dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[3] This precedent strongly suggests that kinases, particularly VEGFR-2, are a high-priority target class for this compound.
-
Other Enzyme Systems: The broader class of indole derivatives has demonstrated inhibitory activity against a wide range of enzymes, including DNA gyrase, carbonic anhydrases, and tubulin, highlighting the versatility of the indole scaffold.[6][7][8]
Proposed Target Classes for Initial Screening
Based on this rationale, a primary screening campaign for this compound should prioritize, but not be limited to, the following enzyme classes:
-
Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR, FGFR)
-
DNA Topoisomerases (e.g., DNA Gyrase)
-
Carbonic Anhydrases
-
Monoamine Oxidases (MAO)
Below is a conceptual diagram of the VEGFR-2 signaling pathway, a primary proposed target for this compound.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
Part II: Proposed Synthesis of this compound
While a definitive, published synthesis for this compound is not available, a scientifically sound route can be proposed based on established organic chemistry principles, such as the Fischer indole synthesis.[9] An alternative approach involves the diazotization of a corresponding amine, followed by hydrolysis.[3] The following workflow outlines a plausible synthetic pathway.
Caption: Proposed workflow for the synthesis and purification of this compound.
Part III: Protocols for Evaluating Enzyme Inhibitory Activity
The following protocols provide a robust framework for determining the inhibitory potential and mechanism of action of this compound.
Protocol: IC50 Determination via Enzyme Activity Assay
This protocol is a generalized method adaptable to many enzyme systems and is designed for a 96-well plate format for high-throughput screening.
Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity (IC50).
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (test compound) stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Methodology:
-
Compound Dilution:
-
Prepare a serial dilution series of the this compound stock solution in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
Prepare dilutions for the positive control inhibitor in the same manner.
-
Prepare a "vehicle control" containing only the assay buffer and the same final concentration of DMSO.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 5 µL of the appropriate compound dilution or control to each well.
-
Add 20 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Causality Insight: This order of addition allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 30°C or 37°C).[10] This step allows the inhibitor to bind to the enzyme and reach equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[11]
-
Immediately mix the plate.
-
-
Data Acquisition:
-
Measure the product formation or substrate depletion over time using the microplate reader. This can be a kinetic read (multiple readings over time) or an endpoint read after a fixed incubation period.
-
The initial linear portion of the reaction progress curve represents the initial velocity (V₀).[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 value of a potential inhibitor.
Protocol: Determining the Mechanism of Inhibition (MoI)
Objective: To elucidate how this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).[12]
Methodology:
-
Experimental Setup: This experiment requires a matrix of conditions. Perform the enzyme activity assay as described in 3.1, but vary both the inhibitor and substrate concentrations.
-
Use at least four fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) .[10]
-
The pattern of the lines on the plot reveals the mechanism of inhibition.
-
Caption: Simplified diagrams of competitive and non-competitive reversible inhibition.
Target-Specific Protocol: VEGFR-2 Kinase Assay
This protocol uses a luminescence-based assay to quantify kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction.
Objective: To determine the IC50 of this compound specifically against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a generic poly-Glu,Tyr peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates (for luminescence)
-
Sorafenib or another known VEGFR-2 inhibitor (positive control)
Methodology:
-
Assay Setup: Following the general protocol in 3.1, prepare serial dilutions of this compound and the positive control.
-
Reagent Addition: In the 96-well plate, combine the kinase assay buffer, VEGFR-2 enzyme, and substrate. Add the diluted test compounds or controls.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.[13]
-
Kinase Reaction Initiation: Add a solution of ATP to each well to start the reaction. The final ATP concentration should be near the Km for VEGFR-2.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.[13]
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: After a brief incubation, measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate IC50 values as described in section 3.1.6.
Hypothetical Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | Hypothetical Value |
| Sorafenib (Control) | VEGFR-2 | 90 |
Part IV: Data Interpretation and Future Directions
A potent IC50 value, typically in the nanomolar to low micromolar range, indicates a successful primary hit. The subsequent mechanism of action studies will provide crucial insights into how the compound interacts with its target.[14] A competitive inhibition profile, for instance, suggests that the compound binds to the enzyme's active site.[12]
Self-Validating System: The trustworthiness of these protocols is ensured by the simultaneous use of controls. A potent positive control validates the assay's sensitivity, while the vehicle control establishes the baseline for 100% enzyme activity. Consistent results across repeat experiments are critical for validation.
Next Steps:
-
Selectivity Profiling: Test this compound against a panel of related kinases to determine its selectivity. High selectivity is a desirable trait for a drug candidate, as it minimizes off-target effects.
-
Cell-Based Assays: Progress to cell-based assays to confirm target engagement in a more complex biological environment. For a VEGFR-2 inhibitor, this could involve assays measuring the inhibition of VEGF-induced cell proliferation or downstream signaling events.
-
In Vivo Studies: If cell-based activity is confirmed, the compound can be advanced to in vivo models to assess its efficacy and pharmacokinetic properties.[14]
Conclusion
While this compound is an understudied molecule, its structural characteristics and the proven success of related indole-based compounds provide a compelling foundation for its investigation as a novel enzyme inhibitor.[1] The protocols and scientific framework detailed in this guide offer a comprehensive, systematic approach for researchers to unlock its potential. By combining rigorous biochemical assays with a clear understanding of the underlying scientific rationale, the therapeutic value of this compound can be thoroughly and efficiently evaluated.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide. BenchChem.
- NAR Molecular Medicine. Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Oxford Academic.
- Tipton, K. F., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- BenchChem. (2025). Benchmarking the efficacy of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives against known inhibitors. BenchChem.
- NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
- Journal of Medicinal Chemistry. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
- MDPI. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI.
- Study Mind. Enzymes: Inhibitors (A-level Biology). Study Mind.
- Yan, X., et al. (2022).
- Walsh, C. (2025). Enzyme inhibition by fluoro compounds.
- Shang, Z., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. PMC - NIH.
- Wikipedia. Psilocin. Wikipedia.
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Introduction: Navigating the Synthesis of N-Functionalized Indoles
An Application Guide for the Strategic N-Alkylation of 4-Fluoro-1H-indol-5-ol
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] Strategic functionalization of the indole ring is a primary method for modulating the pharmacological profile of these molecules. N-alkylation, in particular, introduces substituents that can significantly alter a compound's binding affinity, metabolic stability, and pharmacokinetic properties.[2] The target molecule, this compound, is a valuable intermediate, combining the metabolic benefits of fluorination with two reactive sites: the indole nitrogen (N1) and the phenolic hydroxyl group (C5-OH).[3]
This dual reactivity, however, presents a significant synthetic challenge. The direct N-alkylation of this compound is complicated by the competing reactivity of the hydroxyl group. This guide provides a comprehensive strategic framework and detailed experimental protocols for achieving selective N-alkylation of this substrate, addressing the critical issue of chemoselectivity through a robust protection-alkylation-deprotection sequence.
The Chemoselectivity Challenge: N-H vs. O-H Reactivity
The core challenge in the N-alkylation of any hydroxyindole is the relative acidity of the indole N-H proton versus the phenolic O-H proton.
-
Indole N-H Acidity: The lone pair of the indole nitrogen is integral to the aromaticity of the heterocyclic ring, making it significantly less basic and the corresponding N-H proton less acidic.[4] The pKa of an unsubstituted indole N-H is approximately 17.[5]
-
Phenolic O-H Acidity: In contrast, the hydroxyl group at the C5 position is phenolic, with a pKa value typically around 10.
This vast difference in acidity (approximately 7 pKa units) means that in the presence of a base, the phenolic hydroxyl group will be deprotonated preferentially to form a highly nucleophilic phenoxide anion. Any subsequent addition of an alkylating agent will result in predominant, if not exclusive, O-alkylation. Therefore, a direct, single-step N-alkylation is not a viable strategy.
To overcome this, a protection-alkylation-deprotection strategy is required. The hydroxyl group must be masked with a suitable protecting group that is stable under the conditions required for N-alkylation and can be selectively removed afterward.
Caption: The required three-step synthetic workflow.
Part 1: Protection of the 5-Hydroxyl Group
The choice of a protecting group is critical. It must be installed efficiently, remain inert during the subsequent N-alkylation step (which often involves strong bases), and be removable under conditions that do not affect the newly installed N-alkyl group or the indole core. A silyl ether, specifically the tert-butyldimethylsilyl (TBS) group, is an excellent choice due to its steric bulk and well-defined removal conditions.[6]
Protocol 1: TBS Protection of this compound
This protocol details the conversion of the phenolic hydroxyl group to a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) to the solution and stir until it fully dissolves.
-
Add TBSCl (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 5-((tert-butyldimethylsilyl)oxy)-4-fluoro-1H-indole.
Part 2: N-Alkylation of the Protected Indole
With the hydroxyl group protected, the indole nitrogen is now the primary site for alkylation. Two robust and widely applicable methods are presented: a classical SN2 reaction using a strong base and an alkyl halide, and the Mitsunobu reaction, which uses an alcohol as the alkylating agent under milder, redox-neutral conditions.
Method A: Classical N-Alkylation via SN2 Reaction
This method relies on the deprotonation of the indole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent indolate anion, which then displaces a halide from the alkylating agent.[7] The electron-withdrawing fluoro-group on the indole ring increases the acidity of the N-H proton, facilitating this deprotonation.[7]
Caption: Workflow for the SN2 N-alkylation protocol.
Protocol 2A: N-Alkylation using Sodium Hydride and an Alkyl Halide
Materials:
-
5-((tert-butyldimethylsilyl)oxy)-4-fluoro-1H-indole (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, allyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.5 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.
-
Add anhydrous DMF via syringe to suspend the NaH. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the protected indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the indolate anion.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.[8]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated, O-protected indole.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming C-N bonds by condensing an acidic N-H group with a primary or secondary alcohol.[9] It proceeds under mild, redox-neutral conditions, avoiding the use of strong bases and expanding the scope to include alcohols as alkylating agents.[10] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 2B: N-Alkylation using the Mitsunobu Reaction
Materials:
-
5-((tert-butyldimethylsilyl)oxy)-4-fluoro-1H-indole (from Protocol 1)
-
Primary or secondary alcohol (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected indole (1.0 eq.), the desired alcohol (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, but careful chromatography should yield the pure N-alkylated, O-protected indole.
Part 3: Deprotection of the 5-Hydroxyl Group
The final step is the selective removal of the TBS protecting group to reveal the phenolic hydroxyl group, yielding the final N-alkylated product. This is reliably achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).
Protocol 3: TBS Deprotection
Materials:
-
N-alkyl-5-((tert-butyldimethylsilyl)oxy)-4-fluoro-1H-indole (from Protocol 2A or 2B)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected indole (1.0 eq.) in THF in a round-bottom flask.
-
Add the TBAF solution (1.5 eq.) at room temperature and stir.
-
Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final N-alkyl-4-fluoro-1H-indol-5-ol.
Data Summary and Method Comparison
| Parameter | Method A: Classical SN2 | Method B: Mitsunobu Reaction |
| Alkylation Source | Alkyl Halides (R-X) | Alcohols (R-OH) |
| Key Reagents | NaH, Alkyl Halide | PPh₃, DIAD/DEAD, Alcohol |
| Base Requirement | Strong Base (NaH) | Not Required (Redox-Neutral) |
| Reaction Temp. | 0 °C to RT (or heated) | 0 °C to RT |
| Typical Solvents | Anhydrous DMF, THF | Anhydrous THF, Dioxane |
| Advantages | High yields for reactive halides, uses common reagents, well-established. | Milder conditions, avoids strong bases, uses readily available alcohols, stereochemical inversion at the alcohol carbon.[10] |
| Limitations | Requires strong base and anhydrous conditions, limited by halide availability, potential for E2 elimination with secondary/tertiary halides.[11] | Stoichiometric byproducts (Ph₃P=O) can complicate purification, sensitive to steric hindrance, requires anhydrous conditions. |
| Yields | Generally good to excellent (60-95%)[8] | Moderate to excellent (50-95%)[12] |
Troubleshooting Guide
-
Problem: Low yield in N-alkylation (Method A).
-
Possible Cause: Incomplete deprotonation of the indole.
-
Solution: Ensure the NaH is fresh and washed to remove oil. Allow sufficient time for deprotonation before adding the alkylating agent.
-
-
Problem: No reaction observed (Method A or B).
-
Possible Cause: Unreactive alkylating agent or steric hindrance.
-
Solution (Method A): Use a more reactive halide (I > Br > Cl) or gently heat the reaction. An iodide salt can be added catalytically to promote halide exchange.[8]
-
Solution (Method B): The Mitsunobu reaction is sensitive to sterics. Ensure a primary or less-hindered secondary alcohol is used.
-
-
Problem: Competing O-alkylation is observed.
-
Possible Cause: Incomplete protection of the hydroxyl group in Step 1.
-
Solution: Ensure the protection reaction goes to completion and the starting material is fully purified before proceeding to the N-alkylation step.
-
-
Problem: Difficulty removing triphenylphosphine oxide (Method B).
-
Possible Cause: High polarity and crystallinity of the byproduct.
-
Solution: After concentrating the reaction, triturate the crude mixture with a non-polar solvent like ether or hexanes to precipitate some of the byproduct before chromatography. Alternatively, optimize chromatographic conditions.
-
Conclusion
The selective N-alkylation of this compound is a synthetically valuable but challenging transformation that mandates a strategic approach. Direct alkylation is unfeasible due to the preferential reactivity of the C5-hydroxyl group. The three-step sequence of hydroxyl protection, N-alkylation, and deprotection provides a reliable and high-yielding pathway to the desired products. By understanding the underlying chemical principles and carefully selecting from robust protocols such as classical SN2 alkylation or the Mitsunobu reaction, researchers can successfully synthesize these important N-functionalized indole derivatives for applications in drug discovery and development.
References
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. Retrieved from [Link]
-
Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Quora. (2020). Why the indole nitrogen of tryptophan is more weakly basic than one of the imidazole nitrogens of histidine? Retrieved from [Link]
-
NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
-
PubMed. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
NIH. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]
-
PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantioselective N-Alkylation of Isatins and Synthesis of Chiral N- Alkylated Indoles Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 4-Fluoro-1H-indol-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Privileged Scaffold
The 4-fluoro-1H-indol-5-ol scaffold is a key building block in modern medicinal chemistry. The indole core is a well-established "privileged structure," found in numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The hydroxyl group at the 5-position serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutics, such as kinase inhibitors.[1][3]
This technical guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of the hydroxyl group on this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations.
Chemical Principles: Reactivity of the 5-Hydroxyl Group
The hydroxyl group on the this compound is phenolic in nature. Its reactivity is modulated by several factors:
-
The Indole Ring: The indole nucleus is an electron-rich aromatic system, which can influence the acidity of the phenolic proton.[4]
-
The 4-Fluoro Substituent: Fluorine is a highly electronegative atom with a strong electron-withdrawing inductive effect. This can increase the acidity of the phenolic hydroxyl group, making it more amenable to deprotonation and subsequent derivatization.[5][6]
-
The Indole Nitrogen (N-H): The acidic proton on the indole nitrogen can compete with the phenolic proton in reactions involving bases. Therefore, protection of the indole nitrogen is often a crucial step to ensure chemoselective derivatization of the hydroxyl group.[7][8][9][10][11]
The general strategy for derivatizing the 5-hydroxyl group involves its conversion into a more potent nucleophile (a phenoxide) by treatment with a suitable base, followed by reaction with an electrophile.
Experimental Workflows and Protocols
N-H Protection of the Indole Ring: A Prerequisite for Selectivity
To avoid side reactions at the indole nitrogen, it is highly recommended to protect it prior to derivatizing the hydroxyl group. A variety of protecting groups can be employed, with the choice depending on the desired stability and deprotection conditions.[7][8][9][10]
Workflow for N-H Protection:
Caption: General workflow for the protection of the indole nitrogen.
Protocol 1: N-Boc Protection
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable to many reaction conditions and can be readily removed with acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Etherification: O-Alkylation and O-Arylation
Etherification of the 5-hydroxyl group is a common strategy to introduce alkyl or aryl moieties, significantly impacting the lipophilicity and steric profile of the molecule.[12][13]
Protocol 2: Williamson Ether Synthesis (O-Alkylation)
-
Rationale: This classic method involves the reaction of a phenoxide with an alkyl halide. The choice of base and solvent is critical for success.
-
Procedure (starting from N-protected indole):
-
To a solution of N-protected-4-fluoro-indol-5-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[14]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq).
-
Heat the reaction to 60-80 °C and monitor by TLC until completion.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Conditions | Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃ | Formation of the phenoxide |
| Solvent | DMF, Acetonitrile | Polar aprotic, facilitates Sₙ2 |
| Temperature | 60-80 °C | Increased reaction rate |
| Alkyl Halide | Iodides > Bromides > Chlorides | Reactivity trend |
Esterification: Formation of Phenolic Esters
Esterification of phenols typically requires more reactive acylating agents than simple carboxylic acids due to the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol.[15][16]
Workflow for Esterification:
Caption: General workflow for the esterification of the 5-hydroxyl group.
Protocol 3: Acylation with an Acyl Chloride
-
Rationale: Acyl chlorides are highly reactive electrophiles that readily react with phenols in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[16]
-
Procedure (starting from N-protected indole):
-
Dissolve N-protected-4-fluoro-indol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) or THF.
-
Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography.
-
Silylation: Formation of Silyl Ethers
Silylation is a common method for protecting hydroxyl groups or for introducing silyl moieties for further synthetic transformations, such as cross-coupling reactions.[17][18][19][20]
Protocol 4: Formation of a Tert-butyldimethylsilyl (TBS) Ether
-
Rationale: TBS ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively cleaved with fluoride reagents.
-
Procedure (starting from N-protected indole):
-
Dissolve N-protected-4-fluoro-indol-5-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography.
-
| Reagent | Role | Notes |
| TBS-Cl | Silylating agent | A common and robust silylating agent. |
| Imidazole | Base and catalyst | Activates the silylating agent. |
| DMF | Solvent | Polar aprotic solvent. |
Troubleshooting and Key Considerations
-
Incomplete reaction: Ensure all reagents and solvents are anhydrous. Consider using a stronger base or increasing the reaction temperature.
-
Side reactions at the indole nitrogen: If derivatization of the N-H is observed, implement a protection strategy as outlined in Protocol 1.
-
Low yields: Optimize the stoichiometry of the reagents and the reaction time. Purification by column chromatography is crucial to remove byproducts and unreacted starting materials.
-
Deprotection: The choice of protecting group for the indole nitrogen should be orthogonal to the reaction conditions used for derivatization and the conditions for its eventual removal.
Conclusion
The derivatization of the hydroxyl group on this compound provides a gateway to a diverse range of novel chemical entities with potential therapeutic applications. By carefully selecting the reaction conditions and, when necessary, employing a protecting group strategy for the indole nitrogen, researchers can achieve high yields and chemoselectivity in their synthetic endeavors. The protocols outlined in this guide provide a solid foundation for the successful functionalization of this important scaffold.
References
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Gadkari, R. A., et al. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. [Link]
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Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. [Link]
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Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
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Wikipedia contributors. (2023, December 28). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
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Muchowski, J. M., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. Science, 377(6611), 1168-1174. [Link]
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Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints. [Link]
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Krasavin, M., et al. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry, 19(11), 2536-2541. [Link]
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Czarnecka, K., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-14. [Link]
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Li, Y., et al. (2021). Dehydroxylated C-3 Alkylation of Indole Accompanied by 1,2-Sulfur migration. Organic Letters, 23(15), 6031-6035. [Link]
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Zhang, C., et al. (2017). Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation. Journal of the American Chemical Society, 139(25), 8412-8415. [Link]
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Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-70. [Link]
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Wang, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][10]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7359-7364. [Link]
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Lindhardt, A. T., et al. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. The Journal of Organic Chemistry, 77(17), 7724-7730. [Link]
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Koo, J., et al. (1954). Synthesis in the 5-Hydroxyindole Series. N-Acetyl-5-hydroxytryptophan and Related Compounds. Journal of the American Chemical Society, 76(21), 5454-5456. [Link]
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ResearchGate. (n.d.). O-Alkylation of 5-substituted 7-hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][17][21]diazepin-4-ones 4i,n,t and 2-benzyl-4-hydroxy-2,3,4,5-tetrahydro-1H-[17][21]diazepino[1,2-a]indol-1-one 7f using methyl and ethyl iodides. [Link]
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Satta, G., et al. (2021). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry, 2021(41), 5836-5843. [Link]
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Wang, C., et al. (2018). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 3(8), x181180. [Link]
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Kumar, R., & Singh, V. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Catalysts, 8(11), 535. [Link]
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Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-70. [Link]
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Khan Academy. (n.d.). Esterification of phenols. [Link]
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Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-20. [Link]
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Reddy, B. V. S., et al. (2016). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 14(34), 8086-8090. [Link]
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Gillaizeau, I., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3424-3427. [Link]
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Chemistry LibreTexts. (2023). Other Reactions of Phenol. [Link]
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The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]
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Radini, I., et al. (2005). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Monatshefte für Chemie/Chemical Monthly, 136(5), 855-865. [Link]
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Zhang, Y., et al. (2008). yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT Imaging: Chemical Synthesis, Evaluation in Vitro and Radiofluorination. Journal of Medicinal Chemistry, 51(17), 5271-5281. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoro-1H-indol-5-ol Scaffolds in the Synthesis of Potent Kinase Inhibitors
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: Synthesis and Application of 4-Fluoro-1H-indol-5-ol Derivatives as Kinase Inhibitors, with a Focus on VEGFR-2 Inhibition.
Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Fluorination
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including a significant number of approved kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[1]
The strategic incorporation of fluorine into small molecule drug candidates has become a pivotal strategy for enhancing pharmacokinetic and pharmacodynamic properties.[2] The small van der Waals radius of fluorine allows it to act as a bioisostere of hydrogen, yet its high electronegativity imparts profound effects on the molecule.[2] These include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[3]
-
Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbone carbonyls and can modulate the pKa of nearby functional groups, leading to enhanced binding affinity and selectivity.[4]
-
Conformational Control: The introduction of fluorine can influence molecular conformation, pre-organizing the ligand into a bioactive conformation for optimal target engagement.[3]
This guide focuses on the application of a specific fluorinated indole, This compound , as a key building block in the synthesis of potent kinase inhibitors. We will use the well-documented synthesis of a close analog of BMS-540215 , a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as a case study to illustrate the practical application and rationale behind the use of this valuable synthetic intermediate.
Case Study: Synthesis of a BMS-540215 Analog for VEGFR-2 Inhibition
BMS-540215 is a highly potent and selective ATP-competitive inhibitor of VEGFR-2, a key mediator of angiogenesis.[5][6] Its structure features a 4-fluoro-2-methyl-1H-indol-5-yloxy moiety, which anchors the molecule in the kinase's active site. The prodrug of BMS-540215, Brivanib Alaninate, has undergone extensive clinical investigation, underscoring the therapeutic potential of this scaffold.[7][8]
The following sections provide a detailed, step-by-step protocol for the synthesis of a key intermediate, 4-fluoro-2-methyl-1H-indol-5-ol , and its subsequent elaboration into a VEGFR-2 inhibitor structurally analogous to BMS-540215.
Part 1: Synthesis of the Core Intermediate: 4-Fluoro-2-methyl-1H-indol-5-ol
The synthesis of the fluorinated indole core is a critical first step. The following protocol is a representative procedure based on established indole syntheses.
Experimental Protocol 1: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-ol
-
Step 1: Diazotization of 2-Fluoro-5-methoxyaniline
-
To a stirred solution of 2-fluoro-5-methoxyaniline (1.0 eq) in 6M hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes. Causality: Diazotization is a standard method to convert an aniline to a diazonium salt, a versatile intermediate for further reactions. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
-
Step 2: Reduction to the Hydrazine
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution to pH > 10 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-fluoro-5-methoxyphenyl)hydrazine. Causality: Tin(II) chloride is a common reducing agent for converting diazonium salts to the corresponding hydrazines. The basic workup is necessary to deprotonate the hydrazine and allow for its extraction into an organic solvent.
-
-
Step 3: Fischer Indole Synthesis
-
Combine the crude (2-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and acetone (1.5 eq) in ethanol.
-
Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to give crude 4-fluoro-5-methoxy-2-methyl-1H-indole. Causality: The Fischer indole synthesis is a classic and robust method for constructing the indole ring system from a phenylhydrazine and a ketone (in this case, acetone). The acid catalyst facilitates the key cyclization and ammonia elimination steps.
-
-
Step 4: Demethylation to Yield the Final Intermediate
-
Dissolve the crude 4-fluoro-5-methoxy-2-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78°C and add boron tribromide (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-methyl-1H-indol-5-ol . Causality: Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers. The low initial temperature is necessary to control the exothermic reaction.
-
Part 2: Synthesis of the Pyrrolotriazine Core and Final Coupling
The next stage involves the synthesis of the heterocyclic partner and its coupling with the fluorinated indole.
Experimental Protocol 2: Synthesis of a BMS-540215 Analog
-
Step 1: Synthesis of the Pyrrolotriazine Core (Illustrative) The synthesis of the substituted 4-chloro-5-methyl-6-((R)-2-((tert-butyldimethylsilyl)oxy)propoxy)pyrrolo[2,1-f][3][7][9]triazine core is a multi-step process that is beyond the scope of this illustrative protocol but is well-documented in the patent literature. For the purpose of this guide, we will assume its availability.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
-
To a solution of 4-fluoro-2-methyl-1H-indol-5-ol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 4-chloro-pyrrolotriazine core (1.0 eq) in DMF.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: This is a classic SNAr reaction. The basic conditions (potassium carbonate) deprotonate the hydroxyl group of the indole, forming a potent nucleophile that displaces the chlorine atom on the electron-deficient pyrrolotriazine ring.
-
-
Step 3: Deprotection of the Secondary Alcohol
-
Dissolve the coupled product from the previous step in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq) in THF.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to yield the BMS-540215 analog. Causality: TBAF is a standard reagent for the removal of silyl protecting groups like TBDMS. The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key synthetic transformations described above.
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Application Note: In Vitro Metabolic Stability Assay for Fluorinated Indoles
A Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Metabolic Stability and the Fluorine Advantage
In the landscape of drug discovery, a candidate's metabolic stability is a paramount parameter that significantly influences its pharmacokinetic profile, determining its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and lead to toxicity.[1][2] Therefore, early in vitro assessment of metabolic stability is crucial for identifying promising lead candidates and guiding medicinal chemistry efforts to optimize their metabolic properties.[3][4]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the indole ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism in the liver.[5][6] Common metabolic pathways for indoles include hydroxylation at various positions on the indole ring, N-dealkylation, and oxidation of the pyrrole ring.[5][6]
The strategic incorporation of fluorine into drug candidates has emerged as a powerful strategy to enhance metabolic stability.[7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, effectively "blocking" common sites of metabolic oxidation.[9][10] For fluorinated indoles, this can lead to a significant increase in half-life and improved pharmacokinetic properties.[11][12] This application note provides a detailed protocol and scientific rationale for conducting an in vitro metabolic stability assay of fluorinated indoles using liver microsomes, a subcellular fraction rich in CYP enzymes.[13][14][15]
Scientific Principles: Understanding the "Why" Behind the Assay
The in vitro metabolic stability assay aims to determine a compound's intrinsic clearance (CLint), which is a measure of the intrinsic ability of the liver to metabolize a drug in the absence of limitations imposed by blood flow.[1][16] This is achieved by incubating the test compound with a preparation of liver enzymes, typically liver microsomes, and monitoring the disappearance of the parent compound over time.[17][18]
Key Components and Their Rationale:
-
Liver Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[15] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[14][19] Using microsomes allows for a focused assessment of oxidative metabolism.[3]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to provide the reducing equivalents for their catalytic cycle.[13][19] Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply of NADPH throughout the incubation period.[14]
-
Phosphate Buffer (pH 7.4): This maintains a physiological pH, which is optimal for the activity of most CYP enzymes.
-
Magnesium Chloride (MgCl2): This is often included as it is a cofactor for some drug-metabolizing enzymes and can improve microsomal integrity.[14]
-
Internal Standard (IS): A chemically stable compound with similar analytical properties to the test compound is added during the sample quenching step. The IS helps to correct for variations in sample processing and analytical instrumentation, thereby improving the accuracy and precision of the quantification.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the concentration of the test compound in the reaction mixture.[20][21][22] Its high sensitivity and selectivity allow for the accurate measurement of low compound concentrations even in a complex biological matrix.[21][22]
The Impact of Fluorination on Indole Metabolism:
Fluorine substitution can profoundly alter the metabolic fate of an indole-containing molecule.[23] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, chemists can sterically and electronically hinder the approach of CYP enzymes, thereby preventing oxidation at that site.[7][9] For example, fluorination at the C5 or C6 position of the indole ring can block aromatic hydroxylation, a common metabolic pathway.[24]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for assessing the metabolic stability of fluorinated indoles in human liver microsomes (HLM).
Materials and Reagents
-
Fluorinated indole test compound
-
Positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized compound like Warfarin)
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with Internal Standard (IS) (e.g., a stable, structurally similar analog not present in the assay)
-
Dimethyl Sulfoxide (DMSO)
-
Purified Water (LC-MS grade)
-
96-well incubation plates
-
96-well deep-well plates for sample collection
-
Incubator shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the fluorinated indole test compound and positive control compounds in DMSO.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (in a 96-well plate):
-
For each time point, prepare a reaction mixture. A typical final reaction volume is 200 µL.
-
To each well, add the following in order:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
MgCl₂ (to a final concentration of 3.3 mM)
-
Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)
-
Test Compound (add 2 µL of the 100 µM intermediate dilution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%).
-
-
Include control incubations:
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the appropriate wells.
-
Immediately quench the reaction by adding the aliquot to a 96-well deep-well plate containing a cold quenching solution (e.g., 150 µL of acetonitrile with the internal standard). The 0-minute time point should be taken immediately after adding the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the deep-well plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the fluorinated indole and the internal standard. This typically involves optimizing the mobile phase, gradient, column, and mass spectrometer parameters (e.g., multiple reaction monitoring - MRM transitions).[20][25]
Data Analysis and Interpretation
The goal of data analysis is to determine the rate of disappearance of the test compound and calculate key metabolic stability parameters.[2]
Calculations
-
Determine the Percentage of Compound Remaining:
-
For each time point, calculate the peak area ratio of the test compound to the internal standard.
-
Normalize the peak area ratios to the 0-minute time point to determine the percentage of the parent compound remaining:
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
-
Calculate the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k), in units of min⁻¹.
-
-
Calculate the In Vitro Half-Life (t½):
-
The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint):
-
Intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))
-
Alternatively: CLint (µL/min/mg protein) = k * (Volume of incubation (µL) / Amount of microsomal protein (mg))[11]
-
-
Data Presentation
Table 1: Example Metabolic Stability Data for a Fluorinated Indole and a Non-Fluorinated Analog
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Category |
| Non-Fluorinated Indole | 15 | 46.2 | High Clearance |
| Fluorinated Indole | > 60 | < 11.5 | Low Clearance |
| Verapamil (Control) | 10 | 69.3 | High Clearance |
| Warfarin (Control) | 55 | 12.6 | Low to Intermediate Clearance |
Note: These are example data. Classification of clearance can vary between laboratories.
Interpretation of Results
-
High Metabolic Stability (Low Clearance): A long half-life (> 60 min) and a low CLint value (< 12 µL/min/mg protein) suggest that the fluorinated indole is slowly metabolized.[26] This is often a desirable property, as it may lead to a longer duration of action in vivo.[2]
-
Low Metabolic Stability (High Clearance): A short half-life (< 20 min) and a high CLint value (> 58 µL/min/mg protein) indicate that the compound is rapidly metabolized. This might necessitate more frequent dosing or suggest that the compound is not a viable drug candidate without further chemical modification.
-
Comparison is Key: The true value of this assay comes from comparing the metabolic stability of the fluorinated indole to its non-fluorinated counterpart. A significant increase in half-life and a corresponding decrease in intrinsic clearance for the fluorinated analog provides strong evidence that the fluorination strategy was successful in blocking a key metabolic liability.[11][12]
Self-Validating Systems and Best Practices
To ensure the trustworthiness and reliability of the results, the assay should be designed as a self-validating system.
-
Positive Controls: Including well-characterized compounds with known metabolic fates (e.g., high and low clearance compounds) is essential to verify that the microsomal preparation and NADPH regenerating system are active and performing as expected.[17]
-
Negative Control (minus NADPH): This control is crucial to distinguish between enzymatic degradation and chemical instability of the compound in the assay buffer.[17] Significant disappearance of the compound in the absence of NADPH indicates a stability issue unrelated to CYP metabolism.
-
Linearity of Disappearance: The plot of ln(% Remaining) vs. time should be linear for at least the first few time points, indicating first-order kinetics. A non-linear plot may suggest enzyme saturation or other complex kinetics.
-
Method Validation: The LC-MS/MS method used for quantification should be validated for linearity, accuracy, precision, and matrix effects to ensure reliable data.[22][27]
Conclusion
The in vitro metabolic stability assay using liver microsomes is an indispensable tool in modern drug discovery. For fluorinated indoles, this assay provides a robust and efficient means to quantify the impact of fluorination on metabolic fate. By understanding the principles behind the assay, adhering to a detailed and well-controlled protocol, and correctly interpreting the data, researchers can make informed decisions to advance the most promising drug candidates toward clinical development. The strategic use of fluorine to enhance metabolic stability remains a cornerstone of medicinal chemistry, and this application note provides the framework for its successful evaluation.[7][28]
References
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Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Liberty University. [Link]
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Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [Link]
-
Validation of an Extended Metabolic Stability Assay Using Human Liver Subcellular Fractions. NIH Research Festival. [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
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Microsomal Stability. Cyprotex. [Link]
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Metabolism of fluorine-containing drugs. SciSpace. [Link]
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Microsomal Clearance/Stability Assay. Domainex. [Link]
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Metabolism of fluorine-containing drugs. Semantic Scholar. [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. National Institutes of Health. [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. National Institutes of Health. [Link]
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Predicting Clearance in Humans from In Vitro Data. ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol. [Link]
-
Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [Link]
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metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
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Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. National Institutes of Health. [Link]
-
Correlation between in vivo intrinsic clearance and in vitro metabolic... ResearchGate. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]
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Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Clinical enflurane metabolism by cytochrome P450 2E1. PubMed. [Link]
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Application Notes & Protocols: Leveraging 4-fluoro-1H-indol-5-ol in Fragment-Based Screening Campaigns
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-fluoro-1H-indol-5-ol in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2][3] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," that exhibit weak but highly efficient binding to the target protein. These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[1]
Within the vast chemical space of potential fragments, the indole scaffold holds a privileged position. It is a cornerstone in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs, owing to its ability to form diverse and crucial interactions with biological targets.[4][5][6][7][8] The indole ring system can participate in hydrogen bonding, hydrophobic interactions, and π-stacking, making it a versatile pharmacophore.[4]
This application note details the strategic use of This compound , a unique fragment that combines the advantageous indole core with two key chemical modulations: a fluorine atom and a hydroxyl group.
-
The Fluorine Advantage: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of FBDD, a fluorine atom provides an excellent NMR handle for ¹⁹F-NMR screening, a highly sensitive technique that benefits from the absence of a natural fluorine background in biological systems.[9][10][11] This allows for the rapid and unambiguous detection of fragment binding.
-
The Hydroxyl Group as a Vector for Growth: The hydroxyl group at the 5-position serves as a crucial anchor point and a vector for subsequent fragment evolution. It can act as both a hydrogen bond donor and acceptor, forming key interactions within a protein's binding site. This functional group provides a readily available chemical handle for fragment growing or linking strategies to enhance potency.
While direct literature on the application of this compound in FBDD is emerging, its structural and chemical properties make it an exceptionally promising candidate for screening campaigns against a wide range of protein targets. This guide provides a comprehensive, field-proven framework for its integration into a typical FBDD workflow, from initial screening to hit validation and characterization.
Physicochemical Properties of this compound
A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization.[2] this compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 151.14 g/mol | ≤ 300 Da | Ensures fragment simplicity and allows for significant molecular weight increase during optimization.[2] |
| cLogP | ~1.5 - 2.0 (Predicted) | ≤ 3 | Balances solubility and lipophilicity, reducing the likelihood of non-specific binding.[2] |
| Hydrogen Bond Donors | 2 (amine N-H, hydroxyl O-H) | ≤ 3 | Provides key interaction points without excessive polarity that could hinder cell permeability later on.[2] |
| Hydrogen Bond Acceptors | 2 (fluorine, hydroxyl oxygen) | ≤ 3 | Offers directional interactions for specific binding.[2] |
| Rotatable Bonds | 0 | ≤ 3 | The rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions.[2] |
A Generalized FBDD Workflow Utilizing this compound
The following diagram outlines a robust and iterative workflow for a fragment screening campaign centered around this compound. This workflow is designed to maximize the chances of identifying and validating high-quality hits.
Caption: Iterative workflow for a fragment-based screening campaign.
Experimental Protocols
PART 1: Primary Screening using ¹⁹F-NMR Spectroscopy
Rationale: ¹⁹F-NMR is an exceptionally sensitive and robust method for primary fragment screening, especially for fluorinated libraries.[9][10] The large chemical shift dispersion and the absence of background signals in biological samples allow for the screening of fragment cocktails, significantly increasing throughput.[10][11] Changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein are indicative of a binding event.[11]
Protocol:
-
Fragment Library Preparation:
-
Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Create cocktails of 5-10 fluorinated fragments, each at a final concentration of 10 mM in DMSO-d₆. Ensure that the ¹⁹F chemical shifts of the fragments in each cocktail are sufficiently resolved.
-
Prepare a working screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
-
Target Protein Preparation:
-
Prepare the target protein at a concentration of 10-20 µM in the screening buffer. The protein should be highly pure and stable under the experimental conditions.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F-NMR spectrum for each fragment cocktail. To do this, add 1 µL of the cocktail to 99 µL of screening buffer for a final fragment concentration of 100 µM.
-
For the screening experiment, add 1 µL of the fragment cocktail to 99 µL of the target protein solution.
-
Acquire ¹⁹F-NMR spectra on a spectrometer equipped with a cryoprobe for enhanced sensitivity.[12][13]
-
-
Data Analysis:
-
Compare the ¹⁹F spectra of the fragment cocktails in the presence and absence of the target protein.
-
Identify hits by observing significant changes in the ¹⁹F signal of a specific fragment (e.g., chemical shift perturbation > 0.05 ppm or significant line broadening).
-
Deconvolute any hit-containing cocktails by testing each fragment individually to confirm the binder.
-
PART 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique for validating hits from a primary screen and provides valuable kinetic and affinity data.[14][15][16] It is highly sensitive, consumes low amounts of protein, and can effectively triage false positives.[14][16][17] By immobilizing the target protein on a sensor chip, the binding of the fragment can be monitored in real-time.
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.
-
-
Fragment Preparation:
-
Prepare a dilution series of this compound (and other identified hits) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2-5% DMSO). Concentrations should typically range from low micromolar to high millimolar to accurately determine the dissociation constant (Kᴅ).
-
-
SPR Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and buffer-only injection data from the active flow cell data.
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kᴅ.
-
Hits are typically confirmed with a Kᴅ in the micromolar to low millimolar range.
-
PART 3: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD.[18][19] It provides definitive proof of binding and reveals the precise binding mode, including key interactions and the orientation of the fragment. This structural information is critical for guiding the subsequent hit-to-lead optimization process.[18]
Protocol:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other suitable crystallization methods.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor. The high concentration is necessary to drive the binding of the weakly-affine fragment.[18]
-
Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[20]
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound this compound fragment.
-
Hit Optimization Strategy
The structural data obtained from X-ray crystallography will illuminate the path forward for optimizing the initial this compound hit.
Caption: Structure-guided hit-to-lead optimization strategies.
-
Fragment Growing: The 5-hydroxyl group is an ideal vector for growth. By analyzing the surrounding protein environment in the crystal structure, medicinal chemists can design and synthesize modifications that extend into unoccupied pockets, forming additional favorable interactions and increasing potency.
-
Fragment Linking/Merging: If other fragments are found to bind in close proximity, the 5-hydroxyl provides a convenient point for linking strategies to bridge the two binding sites, often resulting in a dramatic increase in affinity. Alternatively, it can be used as an anchor to merge pharmacophoric features from an overlapping fragment.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its privileged indole scaffold, combined with the strategic placement of a fluorine atom and a hydroxyl group, provides a unique combination of features for efficient screening, validated binding, and rational optimization. The protocols and workflow detailed in this application note provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery efforts, accelerating the journey from an initial hit to a potent lead candidate.
References
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- Howard, M. J., & Sivilotti, O. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in molecular biology (Clifton, N.J.), 2796, 271–289.
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- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature reviews. Drug discovery, 5(2), 169–175.
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- Erlanson, D. A. (2012). Chapter 7. Fragment-Based Drug Discovery. In Comprehensive Medicinal Chemistry II (pp. 165-186). Elsevier.
- Erlanson, D. A., Davis, B. J., & Jahnke, W. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of medicinal chemistry, 63(13), 6643–6666.
- Do, Q. T., & Varin, T. (2019). Comprehensive analysis of commercial fragment libraries. Drug discovery today, 24(1), 213–223.
- Kaul, R., & Gahlaut, A. (2016). Biomedical Importance of Indoles. Molecular and cellular pharmacology, 8(3), 61–68.
- Gu, J., & Lescrinier, E. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules (Basel, Switzerland), 24(23), 4279.
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- ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
- ResearchGate. (n.d.). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Request PDF.
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius.
- Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. Fisher Scientific.
- NIH. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC.
- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- NIH. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC.
- NIH. (n.d.).
- DiVA portal. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA.
- Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery?.
- ResearchGate. (2025, September 4). (PDF) AI-Guided Fragment-Based Drug Design for Virtual Library Screening and Hit Optimization: Review Article.
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Application Notes and Protocols: Investigating the Neuropharmacological Potential of 4-fluoro-1H-indol-5-ol
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: The Rationale for Investigating 4-fluoro-1H-indol-5-ol
The indole scaffold is a privileged structure in neuropharmacology, forming the core of numerous endogenous neurotransmitters, such as serotonin, and a vast array of psychoactive compounds.[1] Strategic modifications to this core structure can profoundly alter a molecule's pharmacological profile. The introduction of fluorine, a common strategy in medicinal chemistry, can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[2][3] This document outlines the potential of a novel compound, this compound, and provides a comprehensive guide for its synthesis and neuropharmacological characterization.
This compound is a structural analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine).[4] Given this structural similarity, it is hypothesized that this compound will exhibit significant affinity for serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics.[4][5] The substitution of the 4-hydroxyl group with a fluorine atom is a key modification that could lead to a unique pharmacological profile, potentially offering altered potency, selectivity, and duration of action compared to its non-fluorinated counterparts.
These application notes provide a roadmap for researchers to explore the neuropharmacological landscape of this promising, yet uncharacterized, molecule. The following sections detail proposed synthetic routes, in vitro characterization protocols, and frameworks for in vivo evaluation.
Part 1: Synthesis of this compound
A plausible and scientifically grounded approach to the synthesis of this compound can be achieved through established synthetic methodologies. The Fischer indole synthesis is a robust and widely used method for the formation of the indole core.[6]
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This two-step process begins with the synthesis of the core indole structure followed by any necessary functional group manipulations.
Diagram: Proposed Synthesis of this compound
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Application Notes and Protocols: Synthesis and Utility of 4-Fluoro-1H-indol-5-ol Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The strategic introduction of fluorine into this scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides a comprehensive overview of the synthesis of 4-fluoro-1H-indol-5-ol derivatives, a class of compounds with significant potential in drug discovery. We present detailed, field-proven protocols for their synthesis and elaborate on their application in structure-activity relationship (SAR) studies, offering a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a privileged motif in modern drug design. The fluorine atom at the 4-position and the hydroxyl group at the 5-position offer a unique combination of properties that can be exploited to fine-tune the pharmacological profile of a lead compound.
The introduction of a fluorine atom, the most electronegative element, can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] This can increase the in vivo half-life of a drug candidate.
-
Modulation of Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3] However, the effect can be context-dependent.[4][5]
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.[6]
-
Favorable Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and potency.[7]
The 5-hydroxyl group provides a crucial handle for both hydrogen bonding interactions with a target protein and for further chemical modification to probe the SAR of a compound series. The interplay between the 4-fluoro and 5-hydroxyl groups makes this scaffold a versatile platform for generating libraries of compounds for SAR studies.
Synthesis of the this compound Core
Two primary routes are proposed for the synthesis of the this compound core: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. A third method, the conversion of a 5-aminoindole derivative, is also presented.
Proposed Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6][8] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol:
Step 1: Formation of the Phenylhydrazone
-
To a stirred solution of (2-fluoro-5-hydroxyphenyl)hydrazine (1.0 eq) in ethanol (10 volumes), add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
To a flask containing a suitable high-boiling solvent such as Dowtherm A or polyphosphoric acid (PPA), add the phenylhydrazone (1.0 eq).
-
Heat the mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Proposed Protocol 2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[2][9] It involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.
Caption: Workflow of the Leimgruber-Batcho Synthesis.
Experimental Protocol:
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 3-fluoro-6-methyl-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 volumes).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
-
Heat the reaction mixture to 110 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of methanol and ethyl acetate (1:1, 10 volumes).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The disappearance of the colored enamine is a good indicator of reaction progress.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Protocol 3: Conversion from 4-Fluoro-1H-indol-5-amine
For certain derivatives, the corresponding 5-aminoindole may be more readily accessible. This can be converted to the desired 5-hydroxyindole via a diazotization-hydrolysis sequence.[3]
Experimental Protocol:
-
Dissolve 4-fluoro-1H-indol-5-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
To a separate flask containing a boiling aqueous solution of sulfuric acid (e.g., 20% v/v), add the cold diazonium salt solution portion-wise. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Application in Structure-Activity Relationship (SAR) Studies
Once a synthetic route to the this compound core is established, a variety of derivatives can be synthesized to probe the structure-activity relationships of a particular biological target.
Caption: Logical workflow for SAR studies.
Rationale for Derivatization
Systematic modifications are made to the core structure to understand the impact of different substituents on biological activity. Key positions for modification include:
-
N1-position: Alkylation, arylation, or acylation of the indole nitrogen can probe for interactions in the corresponding region of the binding pocket and influence the molecule's overall physicochemical properties.
-
C2 and C3-positions: Introduction of various substituents at these positions can explore steric and electronic requirements for activity.
-
5-OH group: This group can be alkylated to form ethers or acylated to form esters. It can also serve as a key hydrogen bond donor. Comparing the activity of the parent alcohol with its ether or ester analogues can elucidate the importance of this hydrogen bonding capability.
Illustrative SAR Data Table
The following table provides a hypothetical example of SAR data for a series of this compound derivatives targeting a fictional kinase.
| Compound | R1 (N1-position) | R2 (C2-position) | R3 (5-position) | Kinase Inhibition IC50 (nM) |
| 1 | H | H | OH | 500 |
| 2 | CH₃ | H | OH | 250 |
| 3 | H | CH₃ | OH | 100 |
| 4 | CH₃ | CH₃ | OH | 50 |
| 5 | H | H | OCH₃ | >1000 |
| 6 | H | H | OAc | 800 |
| 7 | H | Phenyl | OH | 25 |
| 8 | H | H | F | >1000 |
Interpretation of Hypothetical SAR:
-
N1-Methylation (Compound 2 vs. 1): A small alkyl group at the N1-position is tolerated and slightly improves activity.
-
C2-Methylation (Compound 3 vs. 1): A methyl group at the C2-position significantly enhances potency, suggesting a favorable hydrophobic interaction in the binding pocket.
-
Combined N1 and C2-Methylation (Compound 4): The combination of these modifications leads to a further increase in activity.
-
Modification of the 5-OH Group (Compounds 5 and 6 vs. 1): Masking the 5-hydroxyl group as a methyl ether or acetate drastically reduces activity, indicating that this group is likely a crucial hydrogen bond donor for target engagement.
-
C2-Aryl Substitution (Compound 7): A larger hydrophobic group at the C2-position leads to a significant improvement in potency, suggesting a larger hydrophobic pocket that can be explored.
-
Bioisosteric Replacement of 5-OH with Fluorine (Compound 8): Replacing the hydroxyl group with fluorine, which can act as a hydrogen bond acceptor but not a donor, results in a loss of activity, further supporting the role of the 5-OH as a hydrogen bond donor.[7]
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The synthetic protocols outlined in this guide provide a practical framework for accessing this core and its derivatives. Through systematic derivatization and biological evaluation, researchers can effectively conduct SAR studies to optimize lead compounds and accelerate the drug discovery process.
References
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- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies.
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- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (Year). PMC - NIH.
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- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). BenchChem.
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Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][3][6][10]triazin-6-yloxy)propan-2-ol (BMS-540215), an In. ACS Publications.
- 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. (2025).
- Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
- Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons.
- Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004).
- Gakh, A. A., & Shermolovich, Y. G. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 211, 134-154.
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Fluorinated Indoles as Probes in Chemical Biology: A Detailed Guide for Researchers
The strategic incorporation of fluorine into indole scaffolds has unlocked powerful tools for interrogating complex biological systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of fluorinated indoles as chemical biology probes, complete with detailed protocols and expert insights. The unique properties of the fluorine atom—its high electronegativity, small size, and the virtual absence in biological systems—make it an exceptional reporter for a range of biophysical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET).[1][2][3] This document will delve into the practical applications of these probes, offering a blend of theoretical grounding and actionable experimental methodologies.
The Power of Fluorine in a Biological Context
The substitution of a hydrogen atom with fluorine on an indole ring can dramatically alter the physicochemical properties of the molecule, often with minimal steric perturbation.[2] This "minimalist" yet impactful modification is the cornerstone of its utility. Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by enzymes like cytochrome P450s. This property is particularly valuable in drug discovery for improving the pharmacokinetic profile of indole-containing compounds.[4]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to traverse cell membranes and improve oral bioavailability.[4]
-
Altered Binding Affinity: The electronic properties of fluorine can lead to more potent interactions with target proteins through the formation of favorable contacts, such as hydrogen bonds and dipole-dipole interactions.[4]
-
A Unique Spectroscopic Handle: The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity in NMR experiments.[1][2] Its large chemical shift dispersion makes it highly sensitive to the local chemical environment.[1][2]
Applications in ¹⁹F NMR Spectroscopy: Probing Protein Structure and Interactions
¹⁹F NMR has emerged as a powerful technique for studying protein structure, dynamics, and ligand binding, with fluorinated tryptophan analogs being particularly valuable probes.[3] The indole side chain of tryptophan often resides in functionally important regions of proteins, such as active sites and protein-protein interfaces.[1]
Biosynthetic Incorporation of Fluorotryptophan
The most common method for introducing fluorinated tryptophan into a protein is through biosynthetic incorporation in Escherichia coli. This is typically achieved by providing fluoroindole or fluorotryptophan in the growth medium.
This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids.[1][5]
Rationale: This method utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids in E. coli, forcing the bacteria to incorporate the exogenously supplied 5-fluorotryptophan into the expressed protein of interest.[6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal media.
-
Glucose (or other carbon source).
-
Ampicillin (or other appropriate antibiotic).
-
Glyphosate solution (e.g., 1 mg/mL stock).
-
5-Fluorotryptophan (5-F-Trp).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add glyphosate to a final concentration of 0.25 mg/mL.
-
Simultaneously, add 5-F-Trp to a final concentration of 50-100 mg/L.
-
Incubate for 30-60 minutes to allow for the uptake of the fluorinated amino acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the fluorinated protein using standard protocols for the unlabeled protein.
Troubleshooting:
-
Low Protein Yield: The incorporation of unnatural amino acids can sometimes lead to lower expression levels. Optimizing the concentration of 5-F-Trp, the induction temperature, and the duration of expression can help mitigate this.[7]
-
Incomplete Incorporation: Verify the incorporation efficiency by mass spectrometry. If incomplete, ensure the glyphosate concentration is sufficient to inhibit the endogenous pathway and that the 5-F-Trp is of high purity.
Site-Specific Incorporation of Fluorotryptophan
For more precise studies, site-specific incorporation of fluorinated tryptophan can be achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon UAG).[8][9] This allows for the introduction of a single ¹⁹F probe at a specific position within the protein.
Caption: Workflow for site-specific incorporation of fluorotryptophan.
¹⁹F NMR for Quantifying Protein-Ligand Interactions
The sensitivity of the ¹⁹F chemical shift to its local environment makes it an excellent tool for detecting and quantifying ligand binding.[3][10] Changes in the ¹⁹F NMR spectrum upon ligand titration can provide information on binding affinity (Kd) and kinetics.
Rationale: This protocol describes a typical protein-observed ¹⁹F NMR experiment where a fluorinated protein is titrated with a ligand. The resulting chemical shift perturbations are then used to calculate the dissociation constant (Kd).
Materials:
-
Purified, ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Concentrated stock solution of the ligand in the same NMR buffer.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM.[10][11]
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference (free state).
-
Titration: Add small aliquots of the concentrated ligand stock solution to the NMR tube.
-
Data Acquisition: After each addition, gently mix the sample and acquire another 1D ¹⁹F NMR spectrum.
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phasing, and baseline correction.
-
Data Analysis:
-
Measure the chemical shift of the ¹⁹F resonance at each ligand concentration.
-
Plot the change in chemical shift (Δδ) as a function of the total ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
¹⁹F NMR Data Acquisition Parameters (Example):
| Parameter | Value | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strength provides better sensitivity and resolution. |
| Pulse Program | Simple 1D pulse-acquire | Sufficient for most protein-observed experiments. |
| Acquisition Time | 0.5 - 1 s | Balances resolution and signal-to-noise. |
| Recycle Delay | 1 - 2 s | Allows for sufficient relaxation between scans. |
| Number of Scans | 128 - 1024 | Depends on protein concentration and desired signal-to-noise. |
| Spectral Width | 50 - 100 ppm | Should encompass the expected chemical shift range of the ¹⁹F label. |
Applications in Positron Emission Tomography (PET): In Vivo Imaging
Fluorinated indoles, particularly those labeled with the positron-emitting isotope ¹⁸F (t₁/₂ ≈ 110 min), are valuable probes for in vivo imaging with PET.[12] This non-invasive technique allows for the visualization and quantification of biological processes at the molecular level.
Radiosynthesis of ¹⁸F-Labeled Indoles
The synthesis of ¹⁸F-labeled indoles often involves a late-stage fluorination reaction. Copper-mediated radiofluorination of aryl boronic esters or arylstannanes is a commonly employed method.[13][14]
Caption: General workflow for copper-mediated ¹⁸F-fluorination.
Rationale: This protocol outlines the key steps for the radiosynthesis of an ¹⁸F-labeled indole derivative from a boronic ester precursor. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is often necessary for each specific substrate.[1][13]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Anion exchange cartridge (e.g., QMA).
-
Elution solution (e.g., K₂CO₃/K₂₂₂ in acetonitrile/water).
-
Indole-boronic ester precursor.
-
Copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄).
-
Anhydrous solvent (e.g., DMF or DMA).
-
HPLC system for purification.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto the anion exchange cartridge.
-
Wash the cartridge with anhydrous acetonitrile.
-
Elute the [¹⁸F]fluoride into a reaction vial using the elution solution.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.
-
-
Radiofluorination Reaction:
-
To the dried [¹⁸F]fluoride, add a solution of the indole-boronic ester precursor and the copper catalyst in the reaction solvent.
-
Seal the reaction vial and heat at the optimized temperature (e.g., 120-140°C) for a specific duration (e.g., 10-20 minutes).[14]
-
-
Purification:
-
After cooling, dilute the reaction mixture and inject it onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to the ¹⁸F-labeled indole product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction (e.g., by rotary evaporation or solid-phase extraction).
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
-
In Vivo PET Imaging in a Mouse Model
Rationale: This protocol provides a general framework for conducting a PET/CT imaging study in a mouse model to assess the biodistribution and tumor uptake of an ¹⁸F-labeled indole tracer.[15][16]
Materials:
-
Tumor-bearing mouse model.
-
¹⁸F-labeled indole tracer, formulated for injection.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Catheter for tail vein injection.
Procedure:
-
Animal Preparation:
-
Tracer Administration:
-
Position the anesthetized mouse on the scanner bed.
-
Inject a defined dose of the ¹⁸F-labeled indole tracer (e.g., 5-10 MBq) via the tail vein catheter.[5]
-
-
Image Acquisition:
-
Immediately after injection, start a dynamic PET scan for a duration of, for example, 60 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and the tumor.
-
Generate time-activity curves (TACs) for each ROI to analyze the tracer kinetics.
-
Calculate the standardized uptake value (SUV) for the tumor and other tissues at specific time points.[18]
-
Data Presentation:
Table 1: Example Biodistribution Data for an ¹⁸F-Labeled Indole Tracer in a Mouse Model
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |
|---|---|
| Blood | 0.5 ± 0.1 |
| Heart | 1.2 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Liver | 5.8 ± 1.2 |
| Kidneys | 3.2 ± 0.7 |
| Muscle | 0.4 ± 0.1 |
| Brain | 2.1 ± 0.5 |
| Tumor | 3.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=3).
Concluding Remarks
Fluorinated indoles represent a versatile and powerful class of probes in chemical biology. Their unique properties, particularly when coupled with ¹⁹F NMR and PET imaging, provide researchers with invaluable tools to explore protein structure and function, quantify molecular interactions, and visualize biological processes in living systems. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and drug development professionals seeking to leverage the potential of these remarkable molecules in their research endeavors.
References
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Fluorine labeling of proteins for NMR studies. (n.d.). UCLA-DOE LAB. [Link]
- Tietz, O., et al. (2021). Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. Chemical Science, 12(35), 11845-11854.
- Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
- Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(20), 5440-5443.
- Gee, C. L., et al. (2016). The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data. Journal of Nuclear Medicine Technology, 44(3), 143-153.
- Mossine, A. V., et al. (2021). Scalable 18F processing conditions for copper-mediated radiofluorination chemistry facilitate DoE optimization studies and afford an improved synthesis of [18F]olaparib. RSC Medicinal Chemistry, 12(11), 1906-1913.
- Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.
- Ribeiro, F. M., et al. (2022). A guideline proposal for mice preparation and care in 18F-FDG PET imaging. EJNMMI Research, 12(1), 49.
- Stadmiller, S. S., et al. (2020). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 118(10), 2537-2548.
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Ribeiro, F. M., et al. (2022). A guideline proposal for mice preparation and care in 18F-FDG PET imaging. ResearchGate. [Link]
- Pimlott, S. L., & Owens, J. (2021). A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET. Methods and Protocols, 4(3), 52.
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SOP/Guidlines for Animal PET/CT Imaging Studies. (n.d.). UNC School of Medicine. [Link]
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- Urick, A. K., et al. (2015). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
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NMR sample preparation guidelines. (n.d.). Nuclera. [Link]
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How to Prepare Your Pet for an Imaging Procedure. (2023, December 3). Tarneit Veterinary Clinic. [Link]
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- Prosser, R. S., et al. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 1(2), 100021.
- Danielson, E., & Pomerantz, W. C. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 11(9), 2359-2368.
- Dalvit, C., et al. (2020). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Chemical Biology, 15(10), 2824-2831.
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Vanhove, C., et al. (2015). Different steps in animal studies: the preparation of the imaging probe, the selection of the animal model, animal handling and the administration of the imaging probe and imaging and quality control. ResearchGate. [Link]
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von Rabenau, C. (2021, January 19). Real examples of Graphviz. Medium. [Link]
- Pratt, D. E., & Ho, C. (1975). Incorporation of fluorotryptophans into proteins of escherichia coli. Biochemistry, 14(14), 3035-3040.
- Carlin, J. R., et al. (2023). Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. Cancers, 15(5), 1541.
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NMR Sample Preparation. (n.d.). Western University. [Link]
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von Rabenau, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
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Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]
- Boellaard, R. (2009). Standards for PET Image Acquisition and Quantitative Data Analysis. Journal of Nuclear Medicine, 50(Supplement 1), 11S-20S.
- Delbeke, D., et al. (2006). Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine, 47(5), 885-895.
- Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with (18)F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55-76.
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Otting, G., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 209-216.
- Boellaard, R., et al. (2015). FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0. European Journal of Nuclear Medicine and Molecular Imaging, 42(2), 328-354.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-1H-indol-5-ol
Welcome to the technical support guide for the synthesis of 4-fluoro-1H-indol-5-ol. This valuable fluorinated indole is a key building block in medicinal chemistry and drug development.[1] However, its synthesis presents several distinct challenges, from regioselectivity issues to harsh reaction conditions leading to low yields and byproduct formation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for this compound, and what are its primary challenges?
A1: The most frequently proposed and versatile method is the Fischer indole synthesis .[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which would be formed from (2-fluoro-5-hydroxyphenyl)hydrazine and a suitable aldehyde or ketone.[2]
The primary challenges are:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which can lead to the degradation of the electron-rich phenol and indole rings, resulting in tar formation and low yields.[4][5]
-
Starting Material Stability: The key precursor, (2-fluoro-5-hydroxyphenyl)hydrazine, may be unstable, necessitating an in situ generation and cyclization approach to avoid decomposition.[4]
-
Regioselectivity: The synthesis of 4-substituted indoles is notoriously difficult because the C4 position of the indole nucleus is less nucleophilic than other positions, making cyclization challenging.[6]
Q2: Are protecting groups necessary for the synthesis of this compound?
A2: Yes, protecting groups are highly recommended to prevent unwanted side reactions and improve yields.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic and can interfere with many reagents. Protecting it, for example as a methyl or benzyl ether, can prevent O-alkylation or other side reactions. The choice of protecting group depends on the downstream reaction conditions.
-
Indole Nitrogen (-NH): The indole NH is weakly acidic and can be deprotonated by strong bases or undergo N-alkylation.[7][8] While protection might not be essential for the initial Fischer cyclization, it is often crucial for subsequent functionalization steps. Common protecting groups include Boc (tert-butyloxycarbonyl), which reduces the electron density of the ring, or sulfonyl groups like tosyl (Ts) or phenylsulfonyl (PhSO₂).[9]
Q3: Why is purification of the final product often difficult?
A3: Purification challenges stem from several factors:
-
Tar and Polymer Formation: The strongly acidic and high-temperature conditions of the Fischer synthesis can generate intractable tars, which complicate product isolation.[4]
-
Byproduct Similarity: Side products, such as regioisomers or products of side reactions, may have similar polarities to the desired this compound, making chromatographic separation difficult.
-
Product Instability: Indoles, especially those with hydroxyl groups, can be sensitive to air and light, potentially decomposing on silica gel during column chromatography.[7] Using a well-deactivated silica gel and rapid purification can mitigate this issue.
Troubleshooting Guide: Fischer Indole Synthesis Pathway
This guide addresses the most common issues encountered during the synthesis of this compound via the Fischer indole pathway.
Problem 1: Low or No Yield of the Desired Product
Low yields are the most frequently reported issue in Fischer indole syntheses.[10] The causes are multifaceted, and a systematic approach is required for optimization.
Caption: Troubleshooting logic for low-yield Fischer indole synthesis.
-
Probable Cause A: Inappropriate Acid Catalyst
-
Explanation: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak will result in an incomplete reaction.[4]
-
Solution: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often effective for challenging substrates. Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option.[5] For sensitive substrates, milder Lewis acids like ZnCl₂ or BF₃·OEt₂ should be considered.[4]
-
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages | Reference |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | 10-20% in solvent, 80-150 °C | Inexpensive, readily available | Can cause extensive charring/tar formation | [4] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | 1-2 eq., 25-100 °C | Milder, can improve regioselectivity | Can be moisture sensitive, stoichiometric amounts needed | [4] |
| Dehydrating Acid | Polyphosphoric Acid (PPA) | Used as solvent, 100-180 °C | Effective for deactivated substrates | Viscous, difficult workup | [4] |
| Superacid | Eaton's Reagent (P₂O₅/MeSO₃H) | 1:10 w/w, 60-100 °C | Highly effective, can improve regioselectivity | Highly corrosive, requires careful handling | [5] |
| Table 1: Acid Catalyst Selection for Fischer Indole Synthesis |
-
Probable Cause B: Sub-optimal Temperature
-
Explanation: High temperatures promote polymerization and degradation, while low temperatures lead to incomplete conversion.[4] The optimal temperature is a delicate balance.
-
Solution: Start with milder conditions (e.g., 60-80 °C) and monitor the reaction by TLC. Gradually increase the temperature if the reaction is sluggish. Microwave-assisted synthesis can be an excellent alternative, offering rapid heating and often leading to cleaner reactions and improved yields in shorter times.[4]
-
-
Probable Cause C: Unstable Hydrazone Intermediate
-
Explanation: The (2-fluoro-5-hydroxyphenyl)hydrazone intermediate may be prone to decomposition before cyclization can occur.
-
Solution: Perform a one-pot synthesis. Generate the hydrazone in situ from the corresponding hydrazine and carbonyl compound and proceed directly with the acid-catalyzed cyclization without isolating the intermediate.[4] This minimizes the chance of decomposition.
-
Problem 2: Formation of Intractable Tars and Polymeric Byproducts
-
Probable Cause: Harsh Reaction Conditions
-
Explanation: The combination of strong acids and high heat, especially with an electron-rich substrate like a phenol derivative, is a classic recipe for polymerization and tar formation.[4][5]
-
Solution:
-
Use Milder Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature.[4]
-
Protecting Groups: Protect the hydroxyl group as a methyl or benzyl ether. This reduces the electron-donating nature of the ring, decreasing its propensity for polymerization.
-
Slow Addition: If applicable, add the carbonyl compound slowly to the mixture of the hydrazine and acid to keep its concentration low and minimize self-condensation side reactions.[5]
-
-
Problem 3: Formation of Isomeric Byproducts
-
Probable Cause: Poor Regioselectivity
-
Explanation: If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[5] For the synthesis of this compound, cyclization can also potentially occur at the C6 position, leading to the 6-fluoro-1H-indol-5-ol isomer, although this is generally less favored.
-
Solution:
-
Use a Symmetrical Carbonyl: The simplest solution is to use a symmetrical ketone or an aldehyde that leads to a single product (e.g., acetaldehyde for a 2-unsubstituted indole, though this itself can be problematic due to polymerization).[5]
-
Modify Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of acid and solvent. Steric hindrance often directs the reaction to the less hindered position.[4]
-
Alternative Synthetic Routes: If regioselectivity cannot be controlled, alternative syntheses like the Leimgruber-Batcho or Bartoli indole syntheses might be necessary, as they offer better regiocontrol.[3][7]
-
-
Experimental Protocols
Disclaimer: The following protocol is a proposed method based on established principles of the Fischer indole synthesis for analogous compounds.[2] It should be optimized for the specific substrate and laboratory conditions.
Protocol 1: Proposed Synthesis of this compound via Fischer Indole Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, dissolve 1.0 equivalent of (2-fluoro-5-hydroxyphenyl)hydrazine (or its hydrochloride salt) in a minimal amount of ethanol or a 1:1 mixture of ethanol and glacial acetic acid.
-
Add 1.1 equivalents of glycolaldehyde dimethyl acetal. The acetal will hydrolyze in situ to provide glycolaldehyde, which is easier to handle.
-
Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation. Monitor by TLC until the starting hydrazine is consumed.
-
-
Cyclization:
-
In a separate, larger flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid (PPA, approx. 10x the weight of the hydrazine) to 80 °C.
-
Carefully and slowly add the hydrazone solution from Step 1 to the hot PPA with vigorous stirring. An exothermic reaction may occur.
-
Maintain the internal temperature between 80-100 °C and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with stirring.
-
Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is ~7-8.
-
Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate, is a good starting point for separating the product from nonpolar impurities and polar baseline material.
-
Appendix A: Protecting Group Strategies
A proper protection strategy is crucial for multi-step syntheses involving functionalized indoles.
| Group | Common Protecting Reagent | Typical Protection Conditions | Cleavage Conditions | Stability & Notes | Reference |
| Indole -NH | Boc₂O | DMAP, THF, rt | TFA, CH₂Cl₂; or heat | Reduces ring nucleophilicity. Easily removed. | [9] |
| PhSO₂Cl | NaH, DMF, 0 °C to rt | Mg/MeOH; or NaOH (harsh) | Very stable, but cleavage can be harsh. | [9] | |
| Phenolic -OH | MeI or (MeO)₂SO₂ | K₂CO₃, Acetone, reflux | BBr₃, CH₂Cl₂ | Stable to most conditions except strong acids. | [11] |
| BnBr | K₂CO₃, Acetone, reflux | H₂, Pd/C | Cleaved by hydrogenolysis; stable to acid/base. | [11] |
Table 2: Common Protecting Groups for Indole and Phenol Moieties
References
-
Ye, C., et al. (2017). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Loffet, A., et al. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Regioselective C3-Fluoroalcoholation of Indoles with Heptafluoroisopropyl Iodide via Palladium-Catalyzed C(sp2)–C(sp3) Cross-Coupling in the Presence of O2. The Journal of Organic Chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Guisán-Ceinos, M., et al. (2009). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. Retrieved from [Link]
-
Ghaffari, M., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]
-
Takeuchi, Y., et al. (2001). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Retrieved from [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Alcaide, B., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
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- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing the Fischer Indole Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for the Fischer Indole Synthesis of Fluorinated Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your fluorinated indole products. The strategic incorporation of fluorine into indole scaffolds is a critical strategy in modern medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, the unique electronic nature of fluorine presents specific challenges in the classic Fischer indole synthesis. This guide offers expert insights and practical solutions to navigate these complexities.
Understanding the Core Challenges: The Role of Fluorine
The Fischer indole synthesis, a robust acid-catalyzed cyclization of an arylhydrazone, is profoundly influenced by the electronic properties of substituents on the arylhydrazine ring.[1] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, distance-dependent electron-donating mesomeric effect (+M). This duality can significantly impact the key steps of the reaction mechanism.
The rate-determining step in many Fischer indole syntheses is the[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[3] Electron-withdrawing groups, like fluorine, can hinder this rearrangement by destabilizing the electron-deficient transition state, often requiring more forceful reaction conditions.[4] However, theoretical studies have also suggested that fluorine substitution on the ketone component can, in some cases, lower the activation energy of this rearrangement.[2] This highlights the nuanced and context-dependent influence of fluorine.
Furthermore, the strong inductive effect of fluorine decreases the basicity of the arylhydrazine nitrogens, potentially affecting the initial hydrazone formation and the subsequent acid-catalyzed steps. These electronic perturbations can lead to lower yields, incomplete reactions, and the formation of unwanted side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Fischer indole synthesis of fluorinated compounds, offering causative explanations and actionable solutions.
dot
Caption: Troubleshooting workflow for common issues.
Q1: My Fischer indole synthesis with a fluorinated phenylhydrazine is giving a very low yield or failing completely. What are the likely causes and how can I improve it?
A1: This is a common challenge, primarily due to the electron-withdrawing nature of fluorine. Here’s a breakdown of potential causes and solutions:
-
Cause: Insufficiently strong acid catalyst. The decreased basicity of the fluorinated phenylhydrazine requires a stronger acid to efficiently catalyze the necessary protonation steps.
-
Solution: Screen a variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[5] PPA is often effective for less reactive substrates.[6] The optimal catalyst is substrate-dependent and often needs to be determined empirically.
-
-
Cause: Suboptimal reaction temperature. The deactivating effect of fluorine may necessitate higher temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement. However, excessively high temperatures can lead to decomposition.
-
Solution: Systematically optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC.[5] Microwave-assisted synthesis can be highly effective, offering rapid and uniform heating which can improve yields and reduce reaction times.[6]
-
-
Cause: Poor quality of starting materials. Impurities in the fluorinated phenylhydrazine or the carbonyl compound can inhibit the catalyst and lead to side reactions.
-
Solution: Ensure the high purity of your starting materials. Recrystallize or distill the reagents if necessary.
-
-
Cause: Instability of the hydrazone intermediate. Some fluorinated phenylhydrazones can be unstable and may decompose before cyclization.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[5]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is often exacerbated by the harsh conditions required for the synthesis of fluorinated indoles.
-
Common Byproducts:
-
Products of N-N bond cleavage: This is a significant side reaction, especially with electron-donating groups on the carbonyl component, which can stabilize the resulting iminylcarbocation.[5]
-
Aldol condensation products: The starting ketone or aldehyde can undergo self-condensation under acidic conditions.[5]
-
Friedel-Crafts type products: If the aromatic ring of the hydrazine or carbonyl compound is activated, intermolecular reactions can occur.[5]
-
Regioisomers: With unsymmetrical ketones, two different indole regioisomers can be formed.
-
-
Solutions to Minimize Byproducts:
-
Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.
-
In Situ Hydrazone Formation: This can minimize the decomposition of unstable hydrazones and reduce the formation of byproducts from the free carbonyl compound.[5]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can participate in the reaction, while aprotic solvents may be more inert.
-
Q3: My reaction with a meta-fluorophenylhydrazine is producing a mixture of 4-fluoro- and 6-fluoroindole isomers. How can I improve the regioselectivity?
A3: Controlling regioselectivity with meta-substituted phenylhydrazines is a known challenge. The electronic and steric effects of the substituents play a crucial role.
-
Electronic Effects: The electron-withdrawing nature of fluorine generally leads to poor regioselectivity, with comparable amounts of both isomers being formed.[7]
-
Steric Effects: The steric bulk of the substituents on the ketone can influence the direction of enamine formation, favoring the less sterically hindered product.
-
Reaction Conditions: Higher acidity and higher temperatures tend to favor cyclization at the less substituted position.[8]
Solutions for Improving Regioselectivity:
-
Catalyst Choice: While the influence of the Lewis acid catalyst on regioselectivity can be complex and not always systematic, it is worth screening different catalysts.[9]
-
Ketone Structure: If possible, modifying the structure of the ketone to introduce significant steric bulk can direct the cyclization to the less hindered ortho-position of the phenylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of the fluorine position (ortho, meta, para) on the phenylhydrazine ring on the reaction outcome?
A1: The position of the fluorine atom has a significant impact:
-
ortho-Fluoro: The proximity of the fluorine atom to the reaction center can lead to very low yields of tryptamines, for instance, due to steric hindrance and strong electronic effects.[10]
-
meta-Fluoro: As discussed, this often leads to mixtures of 4- and 6-fluoroindoles.[7]
-
para-Fluoro: This substitution generally leads to the corresponding 5-fluoroindole with good regioselectivity.
Q2: Are there alternative, higher-yielding methods for preparing fluoroindoles?
A2: Yes, while the Fischer indole synthesis is a classic method, other strategies can be more effective for certain substrates:
-
Leimgruber-Batcho Indole Synthesis: This is often a milder, two-step process that can provide high yields, particularly for indoles unsubstituted at the 2- and 3-positions. However, it is dependent on the availability of the corresponding fluorinated o-nitrotoluenes.[11]
-
Palladium-Catalyzed Syntheses: Modern cross-coupling and cyclization reactions catalyzed by palladium offer high efficiency and functional group tolerance.[11]
Q3: I am having difficulty with the purification of my crude fluorinated indole. What are some effective methods?
A3: Purification can be challenging due to the presence of polar byproducts.
-
Column Chromatography: This is the most common method. A gradient elution with a mixture of hexane and ethyl acetate is often effective. If your compound is acid-sensitive, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Recrystallization: This can be an excellent method for obtaining high-purity material, though it may result in lower recovery. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Fluoroindole
This protocol is a general guideline and may require optimization for specific substrates.
dot
Caption: General workflow for 4-fluoroindole synthesis.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Acid catalyst (e.g., Polyphosphoric acid, Zinc chloride)
-
Solvent (e.g., Toluene, Acetic acid, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the (4-fluorophenyl)hydrazine hydrochloride and the carbonyl compound.
-
Add the acid catalyst. For PPA, it can often serve as both the catalyst and solvent. For other catalysts, an appropriate solvent should be used.
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Catalyst Screening and Optimization Data
The choice of acid catalyst is critical for maximizing the yield of fluorinated indoles. The following table provides a comparative overview of different catalysts for a model reaction.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | 120 | 6 | 65 | [6] |
| Polyphosphoric Acid (PPA) | 100 | 2 | 78 | [6] |
| H₂SO₄ (cat.) in EtOH | 80 | 12 | 55 | [1] |
| BF₃·OEt₂ | 80 | 8 | 72 | [6] |
| Microwave (PPA) | 150 | 0.25 | 85 | [5] |
Yields are illustrative and highly dependent on the specific substrates used.
Conclusion
The Fischer indole synthesis of fluorinated compounds, while challenging, is a powerful tool for accessing valuable molecules for drug discovery and development. By understanding the electronic effects of fluorine and systematically addressing common issues such as low yield, byproduct formation, and regioselectivity, researchers can significantly improve the success of their synthetic endeavors. This guide provides a foundation of knowledge and practical strategies to overcome these hurdles. Remember that empirical optimization of reaction conditions for each specific substrate is key to achieving high yields and purity.
References
- Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106, 2875.
-
ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations.[Link]
-
Wikipedia. Fischer indole synthesis.[Link]
-
ACS Publications. Studies on the Fischer indole synthesis.[Link]
-
ResearchGate. (2025). Recent development in the technology of Fischer indole synthesis.[Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis.[Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]
-
Journal of Materials Chemistry B. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.[Link]
-
ResearchGate. (2018). Cu-catalyzed Rapid Synthesis of Novel Fluorinated Indole Derivatives Under Microwave Irradiation.[Link]
-
SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.[Link]
-
The Journal of Organic Chemistry. Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist.[Link]
-
ResearchGate. (2025). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review).[Link]
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.[Link]
-
PMC. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.[Link]
-
University of Rochester. Indoles.[Link]
-
YouTube. (2021). Fischer Indole Synthesis.[Link]
-
NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.[Link]
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ResearchGate. Blockbuster drugs containing fluorinated indoles.[Link]
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YouTube. (2021). Fischer Indole Synthesis.[Link]
-
PubMed. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.[Link]
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Cambridge University Press. Fischer Indole Synthesis.[Link]
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PMC. Exploration of the interrupted Fischer indolization reaction.[Link]
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NIH. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity.[Link]
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NIH. A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes.[Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?[Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting.[Link]
-
Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[Link]
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Technical Support Center: Purification of Hydroxylated Indole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of hydroxylated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of compounds. Hydroxylated indoles, which are key structural motifs in many pharmaceuticals and bioactive molecules, often exhibit a combination of polarity, hydrogen-bonding capability, and potential instability that can complicate purification.
This document moves beyond simple protocols to explain the underlying principles and causal relationships in chromatographic separations. Our goal is to empower you with the expertise to not only follow a method but to troubleshoot and optimize it effectively.
The Challenge: Understanding Hydroxylated Indoles
Hydroxylated indole derivatives possess a phenolic hydroxyl group on the indole core, which imparts distinct chemical properties:
-
Polarity and Hydrogen Bonding: The hydroxyl group significantly increases the polarity and introduces strong hydrogen bond donor/acceptor capabilities. This leads to strong interactions with polar stationary phases like silica gel.
-
Acidity: The phenolic proton is weakly acidic. This means the molecule's ionization state is dependent on pH, a critical factor in reversed-phase chromatography.[1]
-
Instability: The electron-rich indole ring, further activated by the hydroxyl group, can be susceptible to oxidation or degradation on acidic surfaces like standard silica gel.[2][3]
This combination of properties frequently leads to issues such as poor peak shape, low recovery, and compound degradation during chromatography.
General Purification Workflow
A systematic approach is crucial for developing a robust purification method. The following workflow provides a logical progression from initial analysis to the final purified product.
Sources
Technical Support Center: A Researcher's Guide to Preventing Tar Formation in Indole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of indoles. The formation of intractable tars and polymeric materials is a pervasive challenge in many classical and modern indole syntheses, leading to diminished yields, complicated purifications, and, in some cases, complete reaction failure. This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles to empower you to overcome these synthetic hurdles.
The Pervasive Problem of Tar Formation
Tar formation in organic synthesis is often a complex mixture of high molecular weight, amorphous, and often colored byproducts. In the context of indole synthesis, these tars typically arise from the acid- or heat-induced polymerization of starting materials, intermediates, or the indole product itself. The electron-rich nature of the indole nucleus and many of its precursors makes them susceptible to uncontrolled electrophilic substitution and polymerization reactions, especially under the harsh conditions often employed in these cyclizations.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, is notorious for producing tarry byproducts. The reaction's reliance on strong acids and high temperatures to effect the cyclization of an arylhydrazone is a double-edged sword, promoting the desired reaction while simultaneously opening pathways to decomposition and polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis has turned into a black, tarry mess. What are the most likely culprits?
A1: The primary drivers of tar formation in the Fischer indole synthesis are overly aggressive reaction conditions. Specifically:
-
Strong Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as potent Lewis acids, can be too harsh, promoting a cascade of side reactions.[1] These include the decomposition of the starting arylhydrazine or the hydrazone intermediate.
-
High Temperatures: Elevated temperatures, while necessary to overcome the activation energy of the key[2][2]-sigmatropic rearrangement, can also accelerate undesirable decomposition and polymerization pathways.[1]
-
Unstable Intermediates: The hydrazone and subsequent enamine intermediates can be sensitive to both strong acid and heat, degrading before they can successfully cyclize.
Q2: How can I adjust my reaction conditions to minimize tar formation?
A2: Optimization is key. A systematic approach to refining your reaction parameters can dramatically improve the outcome:
-
Catalyst Selection: Experiment with milder acid catalysts. Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often effective alternatives to stronger acids.[3] In some cases, even weaker acids like acetic acid can serve as both catalyst and solvent.
-
Temperature Control: Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Running the reaction at a lower temperature for a longer duration is often preferable to forcing it at a high temperature for a shorter period.
-
Solvent Choice: The solvent can play a crucial role. High-boiling point solvents can inadvertently lead to higher reaction temperatures and increased tar formation. Consider exploring a range of solvents to find the optimal medium for your specific substrates.
Q3: Can the substituents on my starting materials influence the amount of tar I'm seeing?
A3: Absolutely. The electronic and steric properties of your arylhydrazine and carbonyl compound have a significant impact:
-
Electron-Donating Groups: Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it more susceptible to cleavage and side reactions rather than the desired cyclization.[1] Conversely, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, also favoring N-N bond cleavage.[1]
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the formation of the necessary intermediates for cyclization.
Q4: I've tried optimizing my conditions, but I still have a significant amount of tar. What are my options for purification?
A4: Purifying an indole from a tarry mixture can be challenging, but several techniques can be effective:
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help separate your product from the highly polar tar, which often remains at the baseline.
-
Recrystallization: If your indole is a solid, recrystallization can be a powerful technique for achieving high purity. The choice of solvent is crucial; you want a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Distillation: For volatile indoles, vacuum distillation can be an effective purification method.
| Parameter | Recommendation for Minimizing Tar | Rationale |
| Acid Catalyst | Use milder acids (p-TSA, ZnCl₂, BF₃·OEt₂) | Reduces decomposition of starting materials and intermediates. |
| Temperature | Use the lowest effective temperature | Minimizes side reactions and polymerization. |
| Reactant Purity | Use highly pure starting materials | Impurities can initiate or catalyze side reactions.[1] |
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
This protocol offers a rapid and often cleaner alternative to conventional heating methods.
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a chosen acid (e.g., p-TSA, 0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Troubleshooting Fischer Indole Synthesis
Caption: Decision tree for troubleshooting tar formation in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: A Milder Approach
The Bischler-Möhlau synthesis, which forms 2-arylindoles from an α-halo-acetophenone and an excess of an aniline, has historically been plagued by harsh reaction conditions and low yields.[4] Modern modifications, however, have made this a more viable route.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau reaction is giving a complex mixture of byproducts and a low yield of the desired indole. What's going wrong?
A1: The classical Bischler-Möhlau synthesis often suffers from:
-
Harsh Conditions: The traditional use of high temperatures and strong acids can lead to the degradation of both starting materials and the indole product.
-
Unpredictable Regioselectivity: The reaction can sometimes yield a mixture of 2-aryl and 3-aryl indoles, complicating purification.[5]
-
Side Reactions: The excess aniline can participate in various side reactions, contributing to the complex product mixture.
Q2: How can I improve the yield and cleanliness of my Bischler-Möhlau synthesis?
A2: Milder reaction conditions are the key to success:
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and often leads to cleaner product formation and improved yields.
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[4]
-
Solvent Choice: The choice of a high-boiling point solvent is critical in the classical approach, but with microwave-assisted methods, solvent-free conditions can sometimes be employed.
Bischler-Möhlau Reaction Pathway
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.
Reissert Indole Synthesis: Taming a Multi-step Process
The Reissert synthesis offers a pathway to indoles from o-nitrotoluene and diethyl oxalate.[6] While versatile, this multi-step sequence can present its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield and a lot of side products in my Reissert synthesis. Where should I focus my troubleshooting efforts?
A1: The Reissert synthesis involves two key transformations, each with potential pitfalls:
-
Condensation Step: The initial base-catalyzed condensation of o-nitrotoluene with diethyl oxalate requires a strong base, and incomplete reaction or side reactions of the highly reactive intermediates can occur.
-
Reductive Cyclization: The subsequent reduction of the nitro group and cyclization can be sensitive to the choice of reducing agent. Using overly harsh or non-selective reducing agents can lead to a complex mixture of products.[7]
Q2: What are some best practices for a successful Reissert synthesis?
A2: Careful control over each step is crucial:
-
Base Selection: Potassium ethoxide has been reported to give better results than sodium ethoxide in the condensation step.[6]
-
Reducing Agent: A variety of reducing agents have been employed for the reductive cyclization, including zinc in acetic acid, iron powder, and sodium dithionite.[8] The optimal choice will depend on the specific substrate.
-
Purification of Intermediates: While a one-pot procedure is often desired, purifying the intermediate ethyl o-nitrophenylpyruvate can sometimes lead to a cleaner final product.
Modern Indole Syntheses: Navigating New Challenges
Newer methods like the Hemetsberger, Bartoli, and Larock syntheses offer alternative routes to the indole core, each with its own set of considerations to avoid byproduct formation.
Hemetsberger Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[9]
-
Key Challenge: The primary challenge is the stability of the azide starting material.[9] Aryl azides can be thermally sensitive and require careful handling.
-
Troubleshooting: The thermal decomposition to the nitrene intermediate is the critical step. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote unwanted side reactions of the highly reactive nitrene. Careful temperature control is paramount.
Bartoli Indole Synthesis
This synthesis utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[10]
-
Key Challenge: The high reactivity of the Grignard reagent can lead to side reactions.[11] Three equivalents of the Grignard reagent are typically required.
-
Troubleshooting: The reaction is often unsuccessful without an ortho substituent on the nitroarene, as this steric bulk is believed to facilitate the key[2][2]-sigmatropic rearrangement.[10] Using less than three equivalents of the Grignard reagent will result in incomplete conversion.
Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[12]
-
Key Challenge: As with many palladium-catalyzed reactions, catalyst deactivation, ligand effects, and side reactions related to the catalytic cycle can impact the reaction's success.
-
Troubleshooting: The choice of palladium catalyst, ligands, base, and solvent can all influence the outcome. For example, the use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to improve regioselectivity.[13] Careful optimization of these parameters is often necessary to achieve high yields and purity.
General Strategies for Preventing Tar Formation
Across all indole synthesis methodologies, several universal principles can be applied to minimize the formation of tarry byproducts:
-
Purity of Starting Materials: Always use the highest purity starting materials available. Impurities can often act as initiators for polymerization or other side reactions.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Monitoring Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete, which can lead to product degradation.
-
Scavengers: In some cases, the addition of radical scavengers or polymerization inhibitors may be beneficial, although this is highly substrate and reaction-dependent.
By understanding the underlying mechanisms of both the desired indole synthesis and the competing tar-forming pathways, researchers can make informed decisions to optimize their reaction conditions and achieve cleaner, higher-yielding syntheses.
References
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Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
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Bartoli indole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Hemetsberger-Knittel Indole Synthesis - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]
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N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes - ElectronicsAndBooks. (n.d.). Retrieved January 12, 2026, from [Link]
- THE THERMAL DECOMPOSITION OF ARYL AZIDES.. - JOHN HERBERT HALL - Google Books. (n.d.).
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Hemetsberger Indole Synthesis - Named Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Indole synthesis: a review and proposed classification - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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A Review of the Indole Synthesis Reaction System - Oreate AI Blog. (2026, January 7). Retrieved January 12, 2026, from [Link]
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Reissert indole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Hemetsberger Indole Synthesis - ResearchGate. (2019, November 6). Retrieved January 12, 2026, from [Link]
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Bartoli Indole Synthesis - J&K Scientific LLC. (2021, February 8). Retrieved January 12, 2026, from [Link]
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Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
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Bartoli indole synthesis - Name-Reaction.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (n.d.). Retrieved January 12, 2026, from [Link]
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Palladium-catalyzed cascade reactions involving C–C and C– X bond formation - RSC Publishing. (2021, April 22). Retrieved January 12, 2026, from [Link]
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Larock indole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Bartoli Indole Synthesis | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
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Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing). (2021, May 26). Retrieved January 12, 2026, from [Link]
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Bischler-Möhlau indole synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved January 12, 2026, from [Link]
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The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone? | ResearchGate. (2015, July 14). Retrieved January 12, 2026, from [Link]
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Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. (2021, March 15). Retrieved January 12, 2026, from [Link]
-
Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles - PMC - PubMed Central. (2024, May 10). Retrieved January 12, 2026, from [Link]
-
Metal-promoted cyclization. 25. Palladium-catalyzed cascade carbometalation of alkynes and alkenes as an efficient route to cyclic and polycyclic structures | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
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Larock Indole Synthesis - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Reissert Indole Synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Reissert-Indole-Synthesis.pdf - ResearchGate. (2016, March 24). Retrieved January 12, 2026, from [Link]
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Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Grignard side reactions : r/chemistry - Reddit. (2022, December 21). Retrieved January 12, 2026, from [Link]
-
Reissert Indole Synthesis - YouTube. (2024, December 20). Retrieved January 12, 2026, from [Link]
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EPR monitoring of aniline polymerization. (2021, August 11). Retrieved January 12, 2026, from [Link]
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(a) Reaction mechanism of aniline polymerization through chemical oxidation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Indole Synthesis
Welcome to the Technical Support Center for fluorinated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. The strategic incorporation of fluorine into the indole scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making fluorinated indoles highly sought-after in medicinal chemistry.[1][2] However, their synthesis often presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. General Considerations & FAQs
Before delving into specific synthetic methods, let's address some overarching questions regarding the synthesis of fluorinated indoles.
Q1: Why is the synthesis of fluorinated indoles often more challenging than their non-fluorinated counterparts?
A1: The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the starting materials and intermediates.[1] This can lead to:
-
Altered Reactivity: Electron-withdrawing fluorine atoms can deactivate aromatic rings, making them less susceptible to electrophilic substitution, a key step in many indole syntheses.[3]
-
Side Reactions: The presence of fluorine can promote alternative reaction pathways, leading to the formation of undesired byproducts.
-
Stability Issues: Fluorinated intermediates may be less stable, leading to decomposition under harsh reaction conditions.[4]
-
Catalyst Inhibition: In metal-catalyzed reactions, the fluorine atoms can sometimes coordinate to the metal center, inhibiting its catalytic activity.
Q2: What are the most common methods for synthesizing fluorinated indoles?
A2: Several classical and modern methods can be adapted for the synthesis of fluorinated indoles. The most common include:
-
Fischer Indole Synthesis: A versatile and widely used method involving the acid-catalyzed reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone.[5][6]
-
Bartoli Indole Synthesis: Particularly useful for the synthesis of 7-substituted indoles, this method utilizes the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene.[7][8]
-
Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[9][10]
-
Modern C-H Functionalization/Fluorination: Direct fluorination of the indole core or C-H activation/coupling strategies offer alternative routes.[3][11]
Q3: I'm seeing multiple spots on my TLC analysis. What are the likely byproducts?
A3: The formation of byproducts is a common issue. Depending on the reaction, these could include:
-
Regioisomers: Especially when using unsymmetrical ketones in the Fischer indole synthesis.[12]
-
Over-fluorinated or Partially Fluorinated Products: In direct fluorination reactions.
-
Decomposition Products: Arising from harsh reaction conditions.[12]
-
Oxidized Byproducts: Such as oxindoles, which can form in the presence of certain fluorinating agents like Selectfluor.[13][14]
II. Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered with specific synthetic methods.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a robust method, but the introduction of fluorine can necessitate careful optimization.
Q1: My Fischer indole synthesis of a fluoroindole is giving a low yield. What can I do to improve it?
A1: Low yields are a frequent challenge.[12] Consider the following factors:
-
Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[12] For fluorinated substrates, a stronger acid might be necessary to overcome the deactivating effect of the fluorine atom. However, excessively strong acids can lead to degradation. A screening of different acids is highly recommended.
-
Reaction Temperature and Time: Elevated temperatures are often required.[12] However, prolonged heating or excessively high temperatures can lead to decomposition. Monitor the reaction closely by TLC to determine the optimal reaction time. Microwave irradiation can sometimes be beneficial, reducing reaction times and potentially improving yields.[15]
-
Starting Material Quality: Ensure the purity of your (fluorophenyl)hydrazine and carbonyl compound, as impurities can lead to side reactions.[12]
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Simplified mechanism of the Bartoli indole synthesis.
C. Larock Indole Synthesis
This palladium-catalyzed reaction is a powerful tool for constructing polysubstituted indoles. [9] Q1: I am having trouble with the regioselectivity of my Larock indole synthesis using a fluorinated internal alkyne. How can I control it?
A1: Regioselectivity in the Larock indole synthesis is influenced by both steric and electronic factors of the alkyne substituents.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the regioselectivity. For electron-poor o-haloanilines (which fluorinated anilines are), electron-donating ligands can be beneficial. Senanayake and coworkers found that 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) was effective for o-bromo and o-chloroanilines. [16]* Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent for less reactive o-chloro and o-bromoanilines. [9]* Additives: The presence of a chloride source, such as LiCl or n-Bu₄NCl, is often crucial for the catalytic cycle. [9][17] Q2: My Larock reaction is sluggish or fails to go to completion. What are some troubleshooting steps?
A2: Several factors can lead to a stalled reaction:
-
Catalyst Deactivation: Ensure strict anaerobic conditions to prevent oxidation of the Pd(0) catalyst.
-
Purity of Reagents: Impurities in the o-iodoaniline or alkyne can poison the catalyst.
-
Base: The choice and amount of base (typically K₂CO₃ or Na₂CO₃) can be critical. Ensure the base is finely powdered and dry.
D. Direct C-H Fluorination
Modern methods allow for the direct introduction of fluorine onto the indole ring.
Q1: I am attempting a direct C-H fluorination of my indole, but I am getting a mixture of products and low conversion. How can I improve this?
A1: Direct C-H fluorination can be challenging due to the multiple reactive sites on the indole ring.
-
Fluorinating Reagent: The choice of fluorinating reagent is paramount. Electrophilic fluorinating agents like Selectfluor are commonly used. [13][18]The reactivity and selectivity can be tuned by the reaction conditions.
-
Solvent: The solvent can play a crucial role in modulating the reactivity of the fluorinating agent and the substrate. A mixture of acetonitrile and water is often effective for reactions with Selectfluor. [13][14]* Protecting Groups: Protecting the indole nitrogen (e.g., with a sulfonyl or acyl group) can direct the fluorination to specific positions on the carbocyclic or heterocyclic ring and can prevent N-fluorination.
-
Catalysis: Palladium-catalyzed methods, often requiring a directing group, have been developed for site-selective C-H fluorination. [3][19] Experimental Protocol: Direct Fluorination of 3-Methylindole using Selectfluor
This procedure is adapted from the work of Takeuchi et al. for the synthesis of 3-fluorooxindoles. [13][14]
-
Dissolve 3-methylindole (0.2 mmol) in a 1:1 mixture of acetonitrile and water (2 mL).
-
Add Selectfluor (3.0 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture overnight.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash with water (10 mL), 4% HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-fluoro-3-methyloxindole.
Note: This reaction yields the 3-fluorooxindole, not the 3-fluoroindole directly.
III. Purification and Stability
Q1: I am having difficulty purifying my fluorinated indole. Are there any special considerations?
A1: The polarity of fluorinated compounds can be similar to their non-fluorinated analogs, making chromatographic separation from starting materials or byproducts challenging.
-
Chromatography: Consider using a less polar solvent system for silica gel chromatography. In some cases, using a different stationary phase, such as alumina, may be beneficial.
-
Crystallization: If the product is a solid, crystallization is an excellent purification method. Experiment with different solvent systems to induce crystallization.
-
Volatility: Some smaller fluorinated indoles can be volatile. [4]Take care during solvent removal under reduced pressure to avoid loss of product.
Q2: Are fluorinated indoles generally stable?
A2: The stability of fluorinated indoles can vary depending on the position of the fluorine atom and other substituents.
-
Light and Air Sensitivity: Like many indole derivatives, they can be sensitive to light and air, leading to discoloration over time. It is best to store them in a cool, dark place under an inert atmosphere.
-
Acid/Base Stability: The electron-withdrawing nature of fluorine can affect the pKa of the indole N-H. Some fluorinated indoles may be more sensitive to strong acids or bases than their non-fluorinated counterparts.
IV. References
-
Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem. Available from:
-
Electrosynthesis of fluorinated indole derivatives - ResearchGate. Available from:
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available from:
-
Fluorine-containing indoles - daneshyari.com. Available from:
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Available from:
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available from:
-
Synthesis of indoles - Organic Chemistry Portal. Available from:
-
Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K. Available from:
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F. Available from:
-
Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed. Available from:
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC - NIH. Available from:
-
Larock indole synthesis - Wikipedia. Available from:
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Organic Letters - ACS Publications. Available from:
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters - ACS Publications. Available from:
-
Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations | Request PDF - ResearchGate. Available from:
-
Studies on the Fischer indole synthesis | Chemical Reviews - ACS Publications. Available from:
-
Bartoli Indole Synthesis - J&K Scientific LLC. Available from:
-
The direct C–H halogenations of indoles - ResearchGate. Available from:
-
Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem. Available from:
-
Selected examples of fluorine‐containing indole derivatives. - ResearchGate. Available from:
-
Catalytic, Dearomative 2,3-Difluorination of Indoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from:
-
Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers - ResearchGate. Available from:
-
(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances - ResearchGate. Available from:
-
Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC - NIH. Available from:
-
Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed. Available from:
-
The Benzyne Fischer-Indole Reaction - Organic Chemistry Portal. Available from:
-
A Facile Regiocontrol in the Palladium-Catalyzed Annulation of Fluorine-Containing Internal Alkynes with Variously Substituted 2-Iodoanilines: A New Regioselective Synthesis of 2- or 3-Fluoroalkylated Indole Derivatives | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. Available from:
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans | Organic Letters - ACS Publications. Available from:
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available from:
-
Enantioseparation and Racemization of 3-Fluorooxindoles - PMC - NIH. Available from:
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available from:
-
Bartoli Indole Synthesis - SynArchive. Available from:
-
The Dark Side of Fluorine - PMC - NIH. Available from:
-
Bartoli Indole Synthesis on Solid Supports - Figshare. Available from:
-
The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Available from:
-
Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. Available from:
Sources
- 1. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
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- 19. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselectivity issues in the functionalization of indoles
A Senior Application Scientist's Guide to Navigating Regioselectivity
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic work with indoles. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.
The indole scaffold is a cornerstone of countless pharmaceuticals and natural products. However, its rich and nuanced reactivity presents a significant challenge: controlling where on the ring a new functional group is installed. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles you face in the lab.
Section 1: The Fundamental Challenge: C3 vs. C2 Selectivity
The pyrrole half of the indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. The primary challenge arises from controlling substitution between the C3 and C2 positions.
FAQ 1.1: My electrophilic substitution (e.g., Vilsmeier-Haack, Mannich) overwhelmingly gives the C3-substituted product. Why is this the default outcome?
Answer: This pronounced preference for C3 functionalization is a direct consequence of the indole's electronic structure and the stability of the reaction intermediates. When an electrophile attacks the C3 position, the positive charge in the resulting intermediate (a sigma complex) is stabilized by resonance involving the nitrogen atom's lone pair, crucially, without disrupting the aromaticity of the fused benzene ring.[1][2]
Attack at the C2 position, in contrast, leads to an intermediate where stabilizing the positive charge with the nitrogen lone pair would require breaking the aromaticity of the benzene ring, a much less favorable energetic pathway.[1] Therefore, the transition state leading to the C3-adduct is significantly lower in energy, making this pathway kinetically dominant.
Caption: Energetic preference for electrophilic attack at C3 vs. C2.
FAQ 1.2: I need to synthesize a C2-functionalized indole. How can I override the natural C3 selectivity?
Answer: Overcoming the innate C3 preference requires a strategic approach. There are three primary methods:
-
Block the C3 Position: The most straightforward method is to use an indole starting material where the C3 position is already occupied by a substituent (e.g., 3-methylindole). With C3 blocked, electrophilic attack is forced to occur at the next most reactive site, C2.[3] However, be aware that under certain acidic conditions, this can lead to rearrangements.[3]
-
Directed Metalation: A powerful strategy involves using a directing group (DG) on the indole nitrogen (N1). This group coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium), delivering the catalyst to the adjacent C2 position for C-H activation and subsequent functionalization.[4][5]
-
Migration Strategies: Some metal-catalyzed reactions, particularly certain palladium-catalyzed arylations, can proceed via an initial, reversible electrophilic palladation at C3. This intermediate can then undergo a 1,2-migration to the C2 position, followed by reductive elimination to yield the C2-arylated product.[6]
Troubleshooting Guide: C2/C3 Product Mixtures
| Problem | Probable Cause | Suggested Solution |
| Reaction yields a mixture of C2 and C3 isomers. | Sub-optimal directing group: The directing group is not effectively controlling the position of metalation. | Screen different N-directing groups (e.g., Pyridyl, Pyrimidyl, P(O)tBu₂).[4][7] The choice can be highly substrate- and reaction-dependent. |
| Competing Mechanisms: Conditions may allow for both a directed C2-functionalization and a non-directed electrophilic C3-functionalization. | Adjust reaction conditions. Lowering the temperature may favor the kinetically controlled C3 product, while specific ligands on the metal catalyst can enhance the selectivity of the C2-directed pathway.[8] | |
| C3-blocked indole leads to complex mixture or low yield. | Rearrangement: Under harsh acidic conditions, the initial C3-adduct can undergo a 1,2-migration of either the electrophile or the blocking group, leading to a mixture of products (a Plancher-type rearrangement).[3] | Use milder acid catalysts or non-acidic conditions if possible. Screen Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids.[9] |
Section 2: Navigating N-H vs. C-H Reactivity
The N-H bond of indole adds another layer of complexity. It can be deprotonated to form a nucleophilic anion, or it can serve as a coordination point for directing groups. Controlling the fate of this position is critical for achieving desired outcomes.
FAQ 2.1: My reaction is functionalizing the indole nitrogen instead of the carbon framework. How do I prevent this?
Answer: N-functionalization occurs when the indole nitrogen acts as a nucleophile. This is common in reactions involving strong bases or highly electrophilic reagents. The solution is to "mask" the N-H reactivity by installing a protecting group.
The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its subsequent removal.
| N-Protecting Group | Common Installation Reagents | Key Stability Characteristics | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to many catalytic cycles; acid-labile. | TFA, HCl |
| Ts (Tosyl) | TsCl, Base (e.g., NaH) | Very robust; stable to strong acids and bases. | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃) |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, Base (e.g., NaH) | Stable to a wide range of conditions. | Fluoride source (e.g., TBAF), strong acid |
| PMB (p-Methoxybenzyl) | PMB-Cl, Base | Stable to bases, mild acids, and many organometallics. | Oxidative cleavage (e.g., DDQ, CAN) |
This table provides a summary based on common laboratory practices. For detailed procedures, consult authoritative sources.[10]
FAQ 2.2: I want to perform N-alkylation or N-arylation selectively. What are the key considerations?
Answer: To favor N-functionalization, you need to enhance the nucleophilicity of the nitrogen atom while diminishing the nucleophilicity of the C3 position.
-
For N-Alkylation/Arylation: The classic approach involves deprotonating the indole with a suitable base to form the indolide anion, which is a potent nitrogen nucleophile. The choice of base is crucial; strong bases like NaH, KHMDS, or LHMDS are commonly used. The subsequent reaction with an alkyl or aryl halide yields the N-functionalized product.
-
Suppressing C3 Reactivity: In some cases, especially with highly reactive electrophiles, competitive C3-alkylation can still occur. One strategy to circumvent this is to introduce an electron-withdrawing group at the C2 position, which increases the acidity of the N-H bond and deactivates the pyrrole ring towards electrophilic attack.[11] Another approach is to block the C3 position entirely.[11]
Section 3: The Final Frontier: Functionalizing the Benzene Ring (C4-C7)
Accessing the carbocyclic portion of the indole is significantly more difficult due to the lower intrinsic reactivity of these C-H bonds compared to the pyrrole ring.[7][12] Success in this area almost exclusively relies on transition-metal-catalyzed, directing-group-assisted C-H activation.[13][14]
FAQ 3.1: What is the general strategy for functionalizing the C4, C5, C6, or C7 positions?
Answer: The dominant strategy is chelation-assisted C-H activation. A directing group (DG), installed at either the N1 or C3 position, coordinates to a metal center (e.g., Pd, Ru, Rh, Ir) and positions it in proximity to a specific C-H bond on the benzene ring, facilitating selective activation and functionalization.[7][15]
Caption: Decision workflow for benzene ring C-H functionalization.
-
C7-Functionalization: Typically achieved using a directing group at the N1 position. For example, an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position.[7]
-
C4-Functionalization: This is often accomplished by placing a directing group at the C3 position. A C3-pivaloyl or C3-formyl group can direct metalation to the C4 position.[7][16]
-
C5 and C6-Functionalization: These positions are the most challenging to access selectively. Success often relies on intricate strategies, such as using a specific combination of a C3 directing group and a catalyst system that favors the larger metallacycle required for C5 activation, or by blocking other reactive sites.[7][13]
Troubleshooting Guide: Directed C-H Functionalization on the Benzene Ring
| Problem | Probable Cause | Suggested Solution |
| No reaction or low conversion. | Catalyst Inactivity: The chosen catalyst/ligand system is not effective for activating the target C-H bond. | Screen different metal catalysts (Pd, Rh, Ir) and ligands. The electronic and steric properties of the ligand are critical.[17] Also, ensure the oxidant or other additives required for catalyst turnover are pure and added correctly. |
| Poor DG Coordination: The directing group may be sterically hindered or electronically unsuited to coordinate effectively with the metal center. | Test alternative directing groups. For example, if an amide DG fails, a more strongly coordinating picolinamide or phosphinamide might be more effective.[7][17] | |
| Incorrect Regioisomer Formed (e.g., C2 product instead of C7). | Competing Reaction Pathway: The conditions may also favor the kinetically easier C2-metalation pathway, especially with N1-directing groups. | Modify the reaction conditions. Changing the solvent, temperature, or additives can alter the delicate balance between different competing C-H activation pathways. Sometimes, a different metal catalyst will exhibit completely different regioselectivity.[15] |
| Directing group is difficult to remove. | Robustness of DG: The directing group was chosen for its strong coordinating ability, which often correlates with difficult cleavage. | Plan your synthesis with DG removal in mind from the start. Select a DG known to be removable under conditions your product can tolerate (e.g., a P(III) group can be easier to remove than a P(V) group).[7] |
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for N-Boc Protection of Indole
This protocol provides a reliable method for protecting the indole nitrogen, preventing its participation in subsequent reactions.
-
Preparation: To a solution of indole (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Addition of Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is fully consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like Ethyl Acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-indole.
Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the indole nitrogen. The acidic and basic washes in the workup remove unreacted reagents and byproducts.
Protocol 4.2: Directed C4-Arylation of a C3-Carbonyl Indole
This protocol is a representative example of using a C3-directing group to functionalize the benzene ring.[16]
-
Inert Atmosphere: To an oven-dried reaction vessel, add 3-formylindole (1.0 eq), the desired aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol %), and Silver Acetate (AgOAc) (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the reaction solvent (e.g., a mixture of Hexafluoroisopropanol (HFIP) and Trifluoroacetic acid (TFA)).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100-130 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove insoluble silver salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C4-arylated product.
Causality: The C3-formyl group acts as a directing group, forming a metallacycle with the Palladium catalyst that positions it for C-H activation at the C4 position.[16] AgOAc often acts as an oxidant and/or a halide scavenger in these cycles. HFIP is a highly polar, non-coordinating solvent known to promote C-H activation reactions.
References
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synlett. [Link]
-
ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (2025). Química Orgánica. [Link]
-
Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. (2022). PubMed. [Link]
-
Strategies for the enantioselective N-functionalization of indoles. (n.d.). ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Publications. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Unpublished.
-
Synthesis and Chemistry of Indole. (n.d.). Pharma Tutor. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC. [Link]
-
Indole. (n.d.). Wikipedia. [Link]
-
Electrophilic substitution at the indole. (n.d.). Química Orgánica. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). RSC Publishing. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Journal of the American Chemical Society. [Link]
-
C5/6‐H functionalization of indoles. (n.d.). ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]
-
Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). The Journal of Organic Chemistry. [Link]
-
Transition metal-Catalyzed C-H Functionalizations of Indoles. (n.d.). ResearchGate. [Link]
-
Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. (2022). PubMed. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. [Link]
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. (n.d.). ResearchGate. [Link]
-
Green Halogenation of Indoles with Oxone-Halide. (2023). PubMed. [Link]
-
C‐2halogenation (Cl/Br) of indole under heating condition. (n.d.). ResearchGate. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). Organic Letters. [Link]
Sources
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- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yields in Indole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I understand that synthesizing these vital heterocyclic compounds can be challenging, with low yields being a frequent obstacle. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing success in indole synthesis.
General Troubleshooting Framework
Low yields in indole synthesis often stem from a handful of core issues, regardless of the specific named reaction being employed. Before delving into method-specific problems, consider this general diagnostic workflow.
Is It Your Starting Materials?
The purity of your reagents is paramount. Impurities can introduce side reactions that consume starting materials or intermediates, leading to a complex reaction mixture and diminished yields.[1]
FAQs:
-
Q: My arylhydrazine or aniline appears discolored. Can I still use it?
-
A: Discoloration often indicates oxidation or degradation. It is highly recommended to purify the reagent before use, typically by recrystallization or distillation. Using impure starting materials is a common cause of low yields.[1]
-
-
Q: How critical is solvent purity?
-
A: Extremely critical. Trace amounts of water or other nucleophiles can interfere with acid catalysts and intermediates. Always use dry, high-purity solvents appropriate for your reaction conditions.
-
Are Your Reaction Conditions Optimal?
Every indole synthesis method has a unique set of optimal conditions. Deviations can drastically impact the yield.
Key Parameters to Scrutinize:
| Parameter | Potential Impact of Sub-optimization | Recommended Action |
| Temperature | Too low: Incomplete reaction. Too high: Degradation of starting materials, intermediates, or products; promotion of side reactions.[1][2] | Systematically screen a range of temperatures to find the optimal balance between reaction rate and stability.[1][2] |
| Reaction Time | Too short: Incomplete conversion. Too long: Increased potential for side reactions and product degradation. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum product formation. |
| Catalyst | Incorrect choice, loading, or deactivation can halt the reaction.[2][3] | The choice of acid (Brønsted vs. Lewis) or metal catalyst is critical and often substrate-dependent.[3] Experiment with different catalysts and optimize the loading. For air-sensitive catalysts, ensure an inert atmosphere.[2] |
| Solvent | Can influence solubility, reaction rates, and even the reaction pathway. | The choice of solvent can be crucial. For instance, in some Fischer indole syntheses, toluene has been found to give optimal yields.[4] Some modern approaches even explore solvent-free conditions.[5][6] |
Visualization: General Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting low yields in indole synthesis.
Method-Specific Troubleshooting Guides
While general principles apply, each major indole synthesis route has its own nuances and common failure points.
Fischer Indole Synthesis
This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone.[3][7] Despite its utility, it is sensitive to several factors.[1][8]
FAQs & Troubleshooting
-
Q: My Fischer indole synthesis is failing or giving very low yields. What are the most likely causes?
-
A: Several factors could be at play:
-
Inappropriate Acid Catalyst: The choice between Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) is critical and must often be determined empirically.[1][3] Polyphosphoric acid (PPA) is a common and effective choice, but others may work better for specific substrates.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired[9][9]-sigmatropic rearrangement.[1][10][11] This is a known issue, for example, in the synthesis of 3-aminoindoles.[10][11]
-
Unstable Hydrazone: The hydrazone intermediate can be unstable. A "one-pot" procedure, where the hydrazone is formed in situ and immediately cyclized without isolation, can often improve yields.[4][6]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl component can impede the cyclization step.[1]
-
-
-
Q: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
-
A: This is a classic challenge. The formation of two different enamine intermediates leads to isomeric products.[12] You can influence the outcome by:
-
Leveraging Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[12]
-
Optimizing Reaction Conditions: Adjusting the temperature and solvent can sometimes alter the ratio of regioisomers.[12]
-
Using Specific Reagents: In some cases, specific acid catalysts can direct the cyclization towards one carbon over the other.
-
-
-
Q: My reaction is producing a lot of tar and is difficult to purify. What can I do?
-
A: Tar formation is often a result of harsh reaction conditions (high temperatures, strong acids) causing polymerization or degradation.[6]
-
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional - can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol.
-
Stir the mixture, with gentle heating if necessary, until TLC or LC-MS analysis shows complete formation of the hydrazone.
-
-
Indolization:
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride) to the crude hydrazone or the in situ reaction mixture.
-
Heat the reaction to the optimized temperature (often between 80-160 °C) and monitor its progress.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto an ice-water mixture.
-
Neutralize with a suitable base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
-
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis mechanism.[7][14]
Bischler-Möhlau Indole Synthesis
This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[9][15] Historically, it has been plagued by harsh conditions and low yields.[9][12][15]
FAQs & Troubleshooting
-
Q: My Bischler-Möhlau reaction is giving a very low yield and multiple byproducts. Why?
-
Q: How can I improve the yield and cleanliness of my Bischler-Möhlau synthesis?
-
A: Milder, modern conditions are key.
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[9][12]
-
Catalysts and Solvents: The use of lithium bromide as a catalyst has been shown to be effective.[9] Additionally, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both a solvent and a promoter, leading to better outcomes.[12]
-
-
Visualization: Bischler-Möhlau Reaction Pathway
Caption: A simplified workflow of the Bischler-Möhlau indole synthesis.[9][15]
Palladium-Catalyzed Indole Synthesis
Modern organic synthesis heavily relies on palladium-catalyzed reactions for constructing the indole core, offering milder conditions and broader functional group tolerance.[17][18] Common strategies include the Larock, Heck, and Buchwald-Hartwig type cyclizations.
FAQs & Troubleshooting
-
Q: My Pd-catalyzed cyclization is not working. What should I check first?
-
A: Catalyst deactivation is a primary suspect.
-
Inert Atmosphere: Many palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[2] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).
-
Ligand Choice: The ligand is not just a spectator; it's crucial for tuning the catalyst's reactivity and stability. If one ligand fails, screening others (e.g., phosphine-based ligands like Xantphos or BINAP) is a standard optimization step.[4]
-
Source of Palladium: The palladium precursor (e.g., Pd(OAc)₂, PdCl₂) can affect the outcome.[17]
-
-
-
Q: The reaction is sluggish and gives incomplete conversion.
-
A: Several factors can lead to a slow reaction:
-
Temperature: While Pd-catalysis allows for milder conditions, some transformations still require heat. A suboptimal temperature may be the cause.[2] However, excessively high temperatures can lead to catalyst decomposition.
-
Catalyst Loading: Insufficient catalyst will naturally lead to incomplete conversion. Try optimizing the catalyst loading, starting with a standard amount and adjusting as needed.[2]
-
Base/Additives: Many Pd-catalyzed reactions require a specific base (e.g., K₂CO₃, NaOt-Bu) or additives (e.g., LiCl in the Larock synthesis) to function correctly.[19] Ensure you are using the correct stoichiometry.
-
-
-
Q: What is the role of additives like LiCl in the Larock indole synthesis?
-
A: In the Larock synthesis, which couples an ortho-iodoaniline with an alkyne, chloride salts like LiCl are crucial.[19] They are believed to facilitate the reductive elimination step in the catalytic cycle, promoting the formation of the indole product. The stoichiometry is important, as too much can slow the reaction.[19]
-
Experimental Protocol: General Setup for a Pd-Catalyzed Cross-Coupling/Cyclization
-
Setup: To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide (e.g., o-iodoaniline) and the coupling partner (e.g., alkyne), followed by anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the optimized temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, filter through a pad of Celite to remove the catalyst, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[2]
Purification Challenges
Even with a successful reaction, isolating the final product can be a hurdle.
-
Q: I'm struggling to purify my crude indole product by column chromatography. What are some tips?
-
A: Purification of indoles can be tricky due to the presence of closely related impurities.[1]
-
Solvent System: The choice of eluent is critical. A gradient elution might be necessary to separate compounds with similar polarities.[1] For basic indoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing on silica gel.[20]
-
Stationary Phase: While silica gel is most common, some indoles can degrade on acidic silica.[20] In such cases, using deactivated (base-treated) silica or an alternative stationary phase like alumina may be beneficial.
-
Recrystallization: This can be an excellent method for achieving high purity, although it may lead to lower recovery compared to chromatography.[1][21]
-
-
References
-
Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. Available at: [Link]
- BenchChem (2025).
-
chemeurope.com. Bischler-Möhlau indole synthesis. Available at: [Link]
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Wikiwand. Bischler–Möhlau indole synthesis. Available at: [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Shaikh, I. A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. Available at: [Link]
-
Younai, A., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]
-
Taber, D. F., & Neubert, P. (2001). Indole synthesis: a review and proposed classification. Tetrahedron. Available at: [Link]
- Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews.
- Heravi, M. M., et al. (2017).
- Gribble, G. (2016). Bischler Indole Synthesis.
-
Younai, A., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]
- Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube.
-
Ma, C., & Fan, X. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gabriele, B. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. Available at: [Link]
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. Available at: [Link]
- Sharma, S., et al. (2025).
-
Ragaini, F., et al. (2021). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. Available at: [Link]
- BenchChem. (2025).
-
Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]
- Kumar, A., et al. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. BenchChem.
- Peruncheralathan, S., & Ila, H. (2025). Fischer indole synthesis in the absence of a solvent.
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Available at: [Link]
-
Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Hartwig, J. F., et al. (2002). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Larock indole synthesis. Available at: [Link]
-
Lee, S.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
PubMed Central. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N–N chiral indoles. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
ResearchGate. (2023). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]
-
ResearchGate. Bischler-Möhlau indole synthesis. Available at: [Link]
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- 21. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Navigating Scale-Up Synthesis of Indole Derivatives
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning indole derivative syntheses from the bench to pilot or production scale. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and process science.
Section 1: Core Synthesis & Reaction Control
Scaling a reaction is not merely about using larger glassware; it's a matter of managing altered thermodynamics, mass transfer, and reaction kinetics. This section tackles the most frequent issues encountered during the scale-up of common indole syntheses.
FAQ 1.1: My Fischer indole synthesis is producing significant tar and low yields at scale. What's the underlying cause and how can I fix it?
This is a classic scale-up challenge. The formation of tar and polymeric byproducts in the Fischer indole synthesis is primarily due to the harsh, acidic conditions and high temperatures often employed.[1] On a small scale, heat dissipates quickly, but in a large reactor, inefficient heat transfer can create localized "hot spots," accelerating degradation pathways.[2][3]
Causality & Troubleshooting:
-
Thermal Control is Paramount: The reaction is often exothermic.[2] What is a manageable temperature rise in a 1L flask can become a dangerous runaway reaction in a 100L reactor.
-
Solution: Implement controlled, slow addition of the acid catalyst or the hydrazone precursor. Utilize a reactor with a high-performance cooling jacket and monitor the internal temperature closely. Start at the lowest effective temperature and only increase if the reaction stalls.[1]
-
-
Acid Catalyst Choice and Concentration: A catalyst that is optimal at the lab scale may be too aggressive at production scale. Strong Brønsted acids like sulfuric acid can promote side reactions like aldol condensations of the starting ketone or polymerization of the indole product.[1][4]
-
Substituent Effects: Be aware that certain substituents can destabilize intermediates. Electron-donating groups on the carbonyl component, for instance, can favor N-N bond cleavage over the desired cyclization, leading to byproducts.[4][6][7]
Workflow: Mitigating Tar Formation in Fischer Indole Synthesis
Caption: Troubleshooting workflow for Fischer indole synthesis scale-up issues.
FAQ 1.2: I'm scaling a Larock indole synthesis, but the reaction is sluggish and yields are inconsistent. Why?
The Larock indole synthesis, a powerful palladium-catalyzed reaction, is sensitive to several factors that are magnified at scale.[8] Inconsistent results often trace back to catalyst activity, reagent quality, and mixing.
Causality & Troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species is prone to deactivation. Impurities in starting materials (o-iodoaniline or alkyne) or solvents can poison the catalyst.
-
Mass Transfer Limitations: This is a heterogeneous reaction mixture (solid base, liquid phase). Inefficient mixing in a large reactor can lead to poor contact between the reactants, base, and catalyst, slowing the reaction rate.
-
Solution: Optimize the reactor's agitation speed and impeller design to ensure efficient mixing and suspension of the base (e.g., K₂CO₃).
-
-
Chloride Additive Stoichiometry: Chloride salts like LiCl are often crucial for the reaction, but their concentration is important. Excess chloride can inhibit the catalyst and slow the reaction.[8]
-
Solution: Carefully control the stoichiometry of the chloride additive. Do not assume that more is better.
-
Data Summary: Catalyst & Ligand Effects in Larock Synthesis
| Catalyst System | Reactant Type | Typical Scale-Up Issue | Recommended Action |
| Pd(OAc)₂ (ligandless) | o-iodoanilines | Catalyst instability, inconsistent reaction times. | Best for highly reactive substrates; ensure rigorous degassing. |
| Pd(OAc)₂ / PPh₃ | General purpose | Moderate yields, potential for side reactions. | A standard starting point, but may require optimization.[8] |
| Pd[P(tBu)₃]₂ | o-bromoanilines | Sluggish oxidative addition.[9][10] | Use of bulky phosphine ligands is key to activate less reactive aryl halides.[9][10] |
Section 2: Impurity Profiling & Mitigation
Impurities that are negligible at the 1-gram scale can become major contaminants in a 10-kilogram batch, posing significant purification challenges. Understanding their formation is key to prevention.
FAQ 2.1: My final indole product is contaminated with a persistent, difficult-to-remove impurity. How can I identify and eliminate it?
Impurity profiling is a critical component of process development.[11] The identity of an impurity provides clues to the side reaction that formed it.
Causality & Troubleshooting:
-
Identify the Impurity: The first step is unequivocal identification using techniques like LC-MS and NMR. This is non-negotiable. Once you have a structure, you can hypothesize its formation mechanism.
-
Common Impurity Classes:
-
Regioisomers: Arise from reactions with unsymmetrical starting materials (e.g., using an unsymmetrical ketone in a Fischer synthesis).[12] Selectivity can often be influenced by the choice of acid and reaction temperature.[12]
-
Over-reduction/Incomplete Reduction: In multi-step syntheses involving reductions (e.g., Reissert or Leimgruber-Batcho), impurities can arise from incomplete reaction or excessive reduction of other functional groups.[13][14] For instance, catalytic hydrogenation can sometimes lead to dehalogenated byproducts.[14]
-
Dimers/Polymers: As discussed in FAQ 1.1, harsh acidic conditions can cause the electron-rich indole nucleus to polymerize.
-
-
Mitigation Strategy: Once the side reaction is known, you can modify the process.
-
Solution: Adjust reaction conditions (temperature, concentration, catalyst) to disfavor the side reaction. For example, if an oxidative impurity is forming, ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). If a regioisomer is the problem, a change in catalyst might alter the selectivity.
-
Logical Flow: Impurity Identification and Mitigation
Caption: A systematic approach to identifying and mitigating process impurities.
Section 3: Work-up, Purification & Isolation at Scale
Extracting and purifying kilograms of product presents vastly different challenges than handling milligrams. Emulsions, difficult crystallizations, and the sheer volume of solvents become primary concerns.
FAQ 3.1: My aqueous work-up is forming a stable emulsion, making phase separation impossible at a large scale. What can I do?
Emulsion formation is a common headache during the work-up of large-scale reactions, especially when basic or acidic aqueous washes are used.
Causality & Troubleshooting:
-
Cause: Fine particulate matter, partially soluble byproducts, or surfactant-like intermediates can stabilize the oil-water interface. Vigorous agitation in a large reactor can exacerbate the problem.
-
Solutions:
-
Brine Wash: Before separation, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solvent Swap: Add a small amount of a less polar, water-immiscible solvent (e.g., MTBE or heptane) which can alter the interfacial tension.
-
Filtration: Filter the entire batch through a pad of Celite® or diatomaceous earth to remove the fine particulates that may be stabilizing the emulsion.
-
Minimize Agitation: During the wash, use gentle agitation—just enough to ensure contact between the phases without high shear.
-
FAQ 3.2: I can't get my indole derivative to crystallize, or it oils out. How can I develop a robust, scalable crystallization protocol?
A reliable crystallization is the most effective and economical way to purify a final product or intermediate at scale.
Protocol: Developing a Scalable Crystallization
-
Solvent Screening (Critical Step):
-
Objective: Find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Methodology: Use a high-throughput screening approach. In parallel vials, test the solubility of your crude product (~10-20 mg) in a range of solvents (0.2-0.5 mL) covering different polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water). Heat the soluble samples and cool them slowly to observe crystallization.
-
Anti-Solvent Strategy: For compounds that are highly soluble in many solvents, find a solvent in which it is very soluble (e.g., methanol) and an "anti-solvent" in which it is insoluble (e.g., water).[15] The crystallization can then be performed by slowly adding the anti-solvent to a concentrated solution of the product.[15]
-
-
Temperature & Cooling Profile:
-
Objective: Control the rate of supersaturation to promote crystal growth rather than rapid precipitation or oiling out.
-
Methodology: Once a solvent system is chosen, dissolve the product at a higher temperature (e.g., 60-70°C). Cool the solution slowly and controllably. A linear cooling ramp (e.g., 10-20°C per hour) is often a good starting point. Avoid "crash cooling" by dumping the reactor into an ice bath.
-
-
Seeding:
-
Objective: To control the onset of crystallization and influence the final crystal form (polymorph) and size.
-
Methodology: Once the solution is slightly supersaturated (cooled a few degrees below the saturation point), add a small quantity (0.1-1% by weight) of pure, crystalline seed material. This provides a template for controlled crystal growth.
-
-
Agitation:
-
Objective: Maintain a uniform suspension of crystals and prevent them from settling, which would lead to poor heat transfer and agglomeration.
-
Methodology: Use gentle, continuous agitation throughout the cooling and aging process.
-
Section 4: Process Analytical Technology (PAT) & Safety
Modern scale-up relies on understanding and controlling processes in real-time.
FAQ 4.1: How can I better monitor my indole synthesis in real-time to prevent batch failures?
This is the core principle of Process Analytical Technology (PAT), which aims to design and control manufacturing through timely measurements of critical process parameters.[16][17]
-
In-line Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the disappearance of a starting material or the appearance of a product in real-time. This provides a continuous reaction profile, allowing for precise determination of reaction completion and preventing unnecessary heating, which could lead to byproduct formation.
-
Automated Sampling: Systems that automatically draw samples from the reactor and prepare them for online UPLC/HPLC analysis provide near real-time data on conversion and impurity formation.[11] This allows chemists to make data-driven decisions during the batch, rather than waiting for a single endpoint analysis.
References
-
ResearchGate. (2016). (PDF) Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. chemeurope.com. Retrieved from [Link]
-
Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. Retrieved from [Link]
- Unknown. (2024).
-
Buchwald, S. L., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4782-4785. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Retrieved from [Link]
-
Buchwald, S. L., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
-
Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Wiley Online Library. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
- Google Patents. (2016). CN105646324A - Preparation method of high-purity indole. Google Patents.
-
NIH. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Unknown. (n.d.). Indoles. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tools for Enabling Process Analytical Technology Applications in Biotechnology. Pharmaceutical Technology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. Retrieved from [Link]
-
NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. NIH. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Retrieved from [Link]
-
Stepscience. (n.d.). Process Analytical Technology - PAT. Stepscience. Retrieved from [Link]
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Technical Support Center: Protecting Group Strategies for Hydroxylated Indoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding protecting group strategies for hydroxylated indoles. Our goal is to equip you with the knowledge to navigate the complexities of synthesizing and modifying these important chemical entities with confidence and precision.
Introduction: The Challenge of Protecting Hydroxylated Indoles
Hydroxylated indoles are privileged scaffolds in a vast array of natural products and pharmaceutical agents. However, their synthesis and further functionalization are often complicated by the presence of two reactive sites: the indole N-H proton and the phenolic hydroxyl group. The inherent reactivity of the indole nucleus itself, particularly its susceptibility to oxidation, further adds to the synthetic challenge.[1][2] A well-designed protecting group strategy is therefore paramount for achieving high yields and chemoselectivity. This guide will delve into the nuances of selecting, applying, and removing protecting groups for the hydroxyl moiety of indoles, addressing common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My protection reaction for the hydroxyl group is giving a mixture of N-protected, O-protected, and N,O-diprotected products. How can I improve the O-selectivity?
A1: This is a common chemoselectivity challenge arising from the comparable nucleophilicity of the indole nitrogen and the hydroxyl oxygen under certain conditions. The key is to exploit the difference in acidity between the N-H and O-H protons.
-
Understanding the pKa Difference: The indole N-H is generally more acidic (pKa ≈ 17 in DMSO) than a typical phenol (pKa ≈ 10 in water, but can vary on the indole ring).[3] This means that under carefully controlled basic conditions, you can selectively deprotonate the hydroxyl group in the presence of the N-H.
-
Solution: Employing a mild, non-nucleophilic base that is just strong enough to deprotonate the phenol but not the indole N-H is crucial.
-
Recommended Conditions: Use a weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile at room temperature.[4] These conditions favor the formation of the phenoxide, which is a much stronger nucleophile than the neutral hydroxyl group, leading to selective O-alkylation or O-silylation.
-
Avoid Strong Bases: Strong bases like sodium hydride (NaH) or organolithium reagents (e.g., n-BuLi) will deprotonate both the N-H and O-H, leading to a mixture of products.[5]
-
Experimental Protocol: Selective O-Silylation of 5-Hydroxyindole
-
Materials:
-
5-Hydroxyindole (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-hydroxyindole in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate.
-
Stir the suspension for 15-20 minutes.
-
Add TBDMSCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-TBDMS protected 5-hydroxyindole.[6]
-
Q2: I am working with a dihydroxyindole and need to protect only one of the hydroxyl groups. How can I achieve regioselectivity?
A2: Regioselective protection of dihydroxyindoles is governed by the relative acidity of the two hydroxyl groups, which is influenced by electronic and steric effects.
-
Electronic Effects: The position of the hydroxyl groups on the indole ring significantly impacts their pKa. For example, in 4,7-dihydroxyindole, the 4-hydroxyl group is generally more acidic due to the electron-withdrawing effect of the pyrrole ring. In contrast, for 5,6-dihydroxyindoles, the 6-hydroxyl group is often more acidic.
-
Steric Hindrance: A sterically bulky protecting group will preferentially react with the less hindered hydroxyl group.
-
Solution:
-
For Electronically Differentiated Hydroxyls: Use slightly less than one equivalent of your protecting group reagent with a mild base (e.g., K₂CO₃). The more acidic hydroxyl will be deprotonated preferentially and react faster.
-
For Sterically Differentiated Hydroxyls: Employ a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) to selectively protect the sterically more accessible hydroxyl group.[7]
-
Q3: My silyl ether protecting group (e.g., TBDMS) on the hydroxylated indole is being cleaved during a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. What is causing this and how can I prevent it?
A3: Silyl ethers, particularly less bulky ones like TMS and even TBDMS, are known to be labile under acidic or fluoride-containing conditions.[8]
-
Potential Causes of Cleavage:
-
Acidic Conditions: Many cross-coupling reactions, while catalytic in palladium, may have additives or byproducts that create a mildly acidic environment, leading to silyl ether cleavage.
-
Fluoride Ions: If your reaction involves any source of fluoride ions (e.g., from certain boronic acid reagents or additives), this will readily cleave silyl ethers.[7]
-
High Temperatures: Prolonged heating can also contribute to the cleavage of less stable silyl ethers.
-
-
Solutions:
-
Switch to a More Robust Protecting Group: If you anticipate harsh reaction conditions, consider using a more stable protecting group from the outset. A benzyl (Bn) ether is an excellent choice as it is stable to a wide range of acidic and basic conditions encountered in cross-coupling reactions.[5]
-
Optimize Reaction Conditions: If you must use a silyl ether, try to run your cross-coupling under strictly neutral or slightly basic conditions. Use fluoride-free reagents and minimize reaction times and temperatures.
-
Use a Bulkier Silyl Group: Triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers offer significantly greater stability compared to TBDMS and may be a suitable alternative.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable protecting groups for the hydroxyl group of an indole?
A1: The choice of protecting group depends on the planned synthetic route and the stability required. The three most common classes are:
-
Silyl Ethers (e.g., TBDMS, TIPS):
-
Pros: Easy to introduce, generally stable to basic conditions and many organometallic reagents, and can be removed under mild conditions (acid or fluoride).[6][7]
-
Cons: Labile to acidic conditions and fluoride ions. Their stability is highly dependent on the steric bulk of the substituents on the silicon atom.[8]
-
-
Benzyl Ethers (e.g., Bn, PMB):
-
Pros: Very robust and stable to a wide range of acidic, basic, and organometallic conditions.[5]
-
Cons: Require harsher conditions for deprotection, typically hydrogenolysis (H₂/Pd-C) or strong oxidizing agents (for PMB), which may not be compatible with other functional groups in the molecule.[9][10]
-
-
Methoxymethyl (MOM) Ethers:
Q2: How do I choose between protecting the N-H or the O-H group first?
A2: In most cases, it is advantageous to protect the hydroxyl group first. As mentioned in the troubleshooting guide, you can achieve selective O-protection using mild basic conditions. Once the hydroxyl group is protected, the indole N-H can be protected under standard conditions (e.g., with Boc-anhydride or a sulfonyl chloride) if necessary for subsequent steps. This stepwise approach provides better control over the synthesis.
Q3: Can I perform a one-pot protection of both the N-H and O-H groups?
A3: While possible, it is often challenging to achieve high yields and selectivity in a one-pot, dual-protection reaction. Using a strong base like NaH followed by the addition of two different protecting group reagents can lead to a mixture of products. A stepwise protection strategy is generally more reliable. However, if you wish to protect both groups with the same reagent (e.g., TBDMSCl), using a strong base and an excess of the silylating agent can be effective.
Q4: What is orthogonal protection and how is it relevant to hydroxylated indoles?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[13] This is highly relevant for complex hydroxylated indole derivatives that may have other functional groups, such as a carboxylic acid.
-
Example Scenario: Consider 5-hydroxy-indole-2-carboxylic acid. You might protect the hydroxyl group as a benzyl ether, the carboxylic acid as a methyl ester, and the indole nitrogen with a Boc group.
-
The methyl ester can be selectively cleaved under basic conditions (saponification).
-
The Boc group can be selectively removed with acid (e.g., TFA).
-
The benzyl ether can be removed by hydrogenolysis. This orthogonal strategy allows for the selective manipulation of each functional group without affecting the others.[14]
-
Data & Protocols
Table 1: Comparison of Common Protecting Groups for the Indole Hydroxyl Group
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions | Notes |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Low | High | H⁺ (e.g., AcOH) or F⁻ (e.g., TBAF) | Good general-purpose silyl ether.[6][7] |
| Triisopropylsilyl Ether | TIPS | Moderate | High | H⁺ or F⁻ (slower than TBDMS) | More sterically hindered and stable than TBDMS.[7] |
| Benzyl Ether | Bn | High | High | H₂, Pd/C (Hydrogenolysis) | Very robust, but deprotection is not compatible with reducible functional groups.[5][10] |
| p-Methoxybenzyl Ether | PMB | Moderate | High | Oxidative cleavage (DDQ, CAN) or strong acid | Can be removed selectively in the presence of a Bn group.[9] |
| Methoxymethyl Ether | MOM | Low | High | Acidic hydrolysis (e.g., HCl in MeOH) | Acetal-based protecting group.[11][15] |
Visual Guides
Decision-Making Workflow for Protecting Group Selection
Caption: A flowchart to guide the selection of a suitable protecting group for a hydroxylated indole based on the presence of other functional groups.
Chemoselective O-Protection of a Hydroxylated Indole
Caption: A simplified workflow illustrating the principle of chemoselective O-protection of a hydroxylated indole using mild basic conditions.
References
-
Grewal, R., et al. (2025). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tropyophan Oxidation in Proteins. Request PDF. Available at: [Link]
-
Lee, J. H., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PMC - NIH. Available at: [Link]
-
Kumar, S., et al. (2021). Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation. PMC - PubMed Central. Available at: [Link]
-
Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]
-
LibreTexts. (2023). Acidity of Phenols. Chemistry LibreTexts. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Testing conditions for silylether deprotection. ResearchGate. Available at: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2010). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. Available at: [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
LibreTexts. (2023). Acidity of Phenols. Chemistry LibreTexts. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Studies in the protection of pyrrole and indole derivatives. RSC Publishing. Available at: [Link]
-
NIST. (n.d.). 5-Hydroxyindoleacetic acid, TBDMS derivative. NIST WebBook. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). A simple, efficient, regioselective and one-pot preparation of N-hydroxy- and N-O-protected hydroxyindoles via cycloaddition of nitrosoarenes with alkynes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Available at: [Link]
-
PubMed. (2008). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. PubMed - NIH. Available at: [Link]
-
NIH. (n.d.). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. NIH. Available at: [Link]
-
ACS. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. Available at: [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available at: [Link]
-
NIH. (n.d.). A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). Method for removing benzyl protecting group of hydroxyl group. Google Patents.
-
NIH. (n.d.). 7-Hydroxyindole. PubChem - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). The First Simple Method of Protection of Hydroxy Compounds as their O-Boc Derivatives under Lewis Acid Catalysis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). General synthetic method for NH-indoles starting from N-hydroxyindoles. ResearchGate. Available at: [Link]
Sources
- 1. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of Fluorinated Indoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated indoles. This resource is designed to provide expert guidance on understanding and troubleshooting the degradation pathways of these unique compounds. The strategic incorporation of fluorine into the indole scaffold can significantly enhance metabolic stability and other pharmacokinetic properties. However, an in-depth understanding of their potential degradation is crucial for accurate experimental design and data interpretation. This guide offers practical, field-proven insights to navigate the complexities of working with fluorinated indoles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of fluorinated indoles.
Q1: Why is understanding the degradation of fluorinated indoles important in drug discovery?
Understanding the degradation pathways of fluorinated indoles is critical for several reasons. Firstly, degradation can lead to a loss of therapeutic efficacy. Secondly, the degradation products, or metabolites, could be toxic or have off-target effects.[1][2][3] A thorough understanding of a compound's stability and degradation profile is a key component of its overall safety and developability assessment.[1]
Q2: What are the primary mechanisms of fluorinated indole degradation?
Fluorinated indoles can degrade through several pathways:
-
Chemical Degradation: This can be influenced by factors such as pH, temperature, and light. For example, some fluorinated indoles may be susceptible to hydrolysis or oxidation under certain storage or experimental conditions.[1]
-
Enzymatic Degradation: In biological systems, enzymes, particularly cytochrome P450 (CYP) monooxygenases found in the liver, are major contributors to the metabolism of xenobiotics, including fluorinated indoles.[1][2]
-
Metabolic Degradation: This is the in vivo breakdown of the compound through various biochemical processes, which can involve a combination of enzymatic and chemical reactions.[4][5]
Q3: Does the position of the fluorine atom on the indole ring affect its stability?
Absolutely. The position of the fluorine atom has a profound impact on the molecule's electronic properties and, consequently, its stability. For instance, fluorine atoms can alter the pKa of nearby functional groups, influencing their reactivity.[2] Strategic placement of fluorine can block sites susceptible to metabolic attack, thereby enhancing stability.[6][7] Conversely, inappropriate placement can sometimes lead to unexpected instability.[1]
Q4: What are some common degradation products of fluorinated indoles?
Degradation can result in a variety of products, including hydroxylated indoles, ring-opened products, and defluorinated metabolites.[1][8] The specific degradation products will depend on the structure of the parent compound and the degradation pathway involved.
Q5: How can I monitor the degradation of my fluorinated indole compound?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and powerful technique for monitoring the degradation of fluorinated indoles.[9][10] HPLC separates the parent compound from its degradation products, and MS provides structural information for their identification.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Guide 1: Unexpectedly Rapid Degradation of a Fluorinated Indole in an In Vitro Assay
Problem: You observe that your fluorinated indole compound is degrading much faster than anticipated in an in vitro assay (e.g., microsomal stability assay, cell-based assay).
Possible Causes and Step-by-Step Solutions:
-
Non-Enzymatic Degradation: The compound may be chemically unstable in the assay buffer or under the incubation conditions.
-
Troubleshooting Steps:
-
Run a control experiment without the biological matrix (e.g., microsomes, cells). Incubate the compound in the assay buffer alone under the same conditions (temperature, pH, etc.).
-
Analyze samples at different time points to determine the rate of degradation.
-
If degradation is observed, consider adjusting the buffer pH or protecting the experiment from light if the compound is light-sensitive.
-
-
-
High Metabolic Activity of the In Vitro System: The chosen system (e.g., liver microsomes from a specific species) may have a high enzymatic activity towards your compound.
-
Troubleshooting Steps:
-
Reduce the concentration of the biological matrix (e.g., lower microsomal protein concentration).
-
Decrease the incubation time.
-
Consider using a different biological system. For example, if using rat liver microsomes, try human liver microsomes, as there can be significant species differences in metabolism.
-
-
-
Contamination of Reagents: Contaminants in your reagents could be catalyzing the degradation.
-
Troubleshooting Steps:
-
Use fresh, high-quality reagents.
-
Test each reagent individually with your compound to identify the source of contamination.
-
-
Guide 2: Poor Recovery or Inconsistent Results in HPLC-MS Analysis
Problem: You are experiencing low recovery of your fluorinated indole or seeing highly variable results between replicate analyses.
Possible Causes and Step-by-Step Solutions:
-
Adsorption to Vials or Tubing: Fluorinated compounds can sometimes be "sticky" and adsorb to plastic or glass surfaces.
-
Troubleshooting Steps:
-
Use low-adsorption vials and plates.
-
Consider adding a small percentage of an organic solvent (e.g., acetonitrile or methanol) to your sample diluent.
-
Include a "priming" injection of a concentrated standard to saturate any active sites in the HPLC system before running your samples.
-
-
-
Matrix Effects in the Mass Spectrometer: Components in your sample matrix (e.g., salts from buffer, lipids from microsomes) can interfere with the ionization of your analyte in the MS source, leading to ion suppression or enhancement.[11][12]
-
Troubleshooting Steps:
-
Perform a post-extraction spike experiment. Analyze a blank matrix extract spiked with your compound at a known concentration and compare the response to the same concentration in a clean solvent. A significant difference indicates a matrix effect.
-
Improve your sample preparation method. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use a stable isotope-labeled internal standard. This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
-
-
In-source Fragmentation or Unstable Ions: Your compound may be fragmenting in the ion source of the mass spectrometer, leading to a weak signal for the parent ion.
-
Troubleshooting Steps:
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Try a different ionization technique. If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI).
-
Look for characteristic fragment ions in your MS/MS spectra that can be used for quantification.
-
-
Visualizing Degradation Pathways and Workflows
Diagram 1: General Metabolic Pathways of Fluorinated Indoles
Caption: A systematic workflow for troubleshooting rapid degradation.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a fluorinated indole. [6][9] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
Procedure:
-
Preparation:
-
Prepare working solutions of the test compound in the assay buffer.
-
Thaw liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint).
-
References
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed, 32182061. [Link]
-
Strohl, H. (1983). Production and degradation of indole by gram-negative bacteria. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale A, Medizinische Mikrobiologie, Infektionskrankheiten und Parasitologie, 254(2), 183-193. [Link]
-
Pohl, L. R., & Gillette, J. R. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 299-310. [Link]
-
Beger, R. D., & Schnackenberg, L. K. (2014). Chemical Aspects of Human and Environmental Overload with Fluorine. Toxics, 2(4), 596-616. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Therapeutic Drug Monitoring, 27(6), 669-684. [Link]
-
Tulipani, S., Llorach, R., Urpi-Sarda, M., & Andres-Lacueva, C. (2013). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Metabolites, 3(3), 693-709. [Link]
-
Midgley, J. M., & Williams, C. M. (1986). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Chromatography B: Biomedical Sciences and Applications, 380(1), 11-20. [Link]
-
El-Faham, A., & El-Sayed, W. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules, 28(16), 6103. [Link]
-
Kötzsche, M., Egger, J., Dzierza, A., Reichel, L. S., Nischang, I., Traeger, A., ... & Peneva, K. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]
-
Kvitky, V. M., & Kvitko, I. Y. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 415. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation, 6(5), 1-5. [Link]
-
Qu, Y., Ma, Q., Liu, Z., Zhang, J., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Egyptian Drug Authority. (2024). In-Use stability testing FAQ. Egyptian Drug Authority. [Link]
-
El-Faham, A., & El-Sayed, W. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6103. [Link]
-
Strasser, A., & Váradi, A. (2009). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1143-1147. [Link]
-
Qu, Y., Ma, Q., Liu, Z., Zhang, J., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. [Link]
-
Kvitky, V. M., & Kvitko, I. Y. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]
-
Cilliers, C., du Preez, I., & van der Merwe, M. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 919-924. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Wang, J., & Zhang, Y. (2022). Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers in Bioengineering and Biotechnology, 10, 969408. [Link]
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Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Jamari, N. L. A., Dohmann, J. F., Raab, A., & Krupp, E. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1269. [Link]
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Jamari, N. L. A., Raab, A., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68-76. [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. PMC. [Link]
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Li, H., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. Dyes and Pigments, 211, 111089. [Link]
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Technical Support Center: Overcoming Poor Solubility of Indole Compounds
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, the inherent hydrophobicity of the indole ring system frequently leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[3][4] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with indole compounds. Here, we present a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do many of my indole derivatives exhibit low aqueous solubility?
A1: The poor aqueous solubility of indole derivatives is primarily rooted in their molecular structure. The indole ring itself is an aromatic heterocyclic system, which is largely hydrophobic and does not interact favorably with water molecules.[4] The addition of further lipophilic substituents, a common strategy in medicinal chemistry to enhance target engagement, further decreases aqueous solubility. While the introduction of polar functional groups can improve solubility, the overall hydrophobic character of the core structure often remains the dominant factor.
Q2: I'm struggling to prepare a stock solution of my indole compound for in vitro assays. What's the first step?
A2: The most common initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3] This concentrated stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[3]
Q3: Can adjusting the pH of my buffer improve the solubility of my indole compound?
A3: Yes, pH modification can be a very effective technique, provided your indole derivative contains ionizable functional groups.[3][5] The nitrogen atom in the indole ring is weakly basic, but its pKa is generally too low for significant protonation under typical physiological pH. However, if your compound possesses other acidic or basic moieties (e.g., carboxylic acids, amines), altering the pH to ionize these groups can dramatically increase aqueous solubility.[6][7] For a weakly basic compound, lowering the pH will lead to protonation and increased solubility, while for a weakly acidic compound, increasing the pH will have the same effect.[8]
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of nonpolar solutes.[9][10] They work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic compound and the aqueous environment.[10] Commonly used co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12] The use of co-solvents is a straightforward and effective method for enhancing the solubility of poorly soluble drugs.[11]
Q5: What is the role of surfactants in solubilizing indole compounds?
A5: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble in aqueous solutions to form micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble indole compounds can be encapsulated within the hydrophobic core of these micelles, leading to a significant increase in their apparent aqueous solubility.[13] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are frequently used in pharmaceutical formulations.[6][13]
Troubleshooting Guides
Issue 1: My indole compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer.
This is a common challenge that occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.
Troubleshooting Workflow
Caption: Encapsulation of a hydrophobic indole in a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of an Indole Compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of your indole compound.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound. [15]Use the minimum amount of solvent necessary.
-
Dilution: Add the required amount of the aqueous buffer containing a co-solvent (e.g., 10% PEG 400 in PBS) to achieve the desired final concentration.
-
Mixing: Vortex the solution thoroughly to ensure homogeneity.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted for laboratory-scale preparation.
-
Molar Ratio: Determine the appropriate molar ratio of your indole compound to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile. [16]2. Solvent Preparation: Prepare a small amount of a 50:50 (v/v) ethanol/water solution.
-
Paste Formation: In a mortar, slowly add a small amount of the ethanol/water solution to the accurately weighed HP-β-CD and triturate with a pestle until a uniform paste is formed. [3]4. Compound Addition: Add the accurately weighed indole compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency. [3]6. Drying: Scrape the resulting solid mass and spread it thinly on a glass dish. Dry under vacuum at room temperature until a constant weight is achieved.
-
Reconstitution: The resulting powder is the inclusion complex, which should exhibit enhanced aqueous solubility.
References
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.).
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Russo, E., Grondona, C., Brullo, C., Spallarossa, A., Villa, C., & Tasso, B. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 15(7), 1815. [Link]
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- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - Taylor & Francis Online. (n.d.).
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- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
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- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023).
- Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012).
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- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).
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- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- (PDF) Synthesis, Characterization of Novel PLGA Encapsulated Indole Nanoparticles and Study of its cytotoxic potential against A549 lung cancer cell line - ResearchGate. (2025).
- A facile and efficient synthesis of indole and acridine derivatives using (MWCNTs)-COOH/La2O3 nanostructure - Nanochemistry Research. (n.d.).
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- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (n.d.).
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.).
- Technical Support Center: Solubility Enhancement for Isoindole Derivatives - Benchchem. (n.d.).
- How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? | ResearchGate. (2023).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011).
- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC - NIH. (2022).
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- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water | ResearchGate. (2021).
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- pH and Solubility - AP Chem | Fiveable. (n.d.).
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- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. (n.d.).
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- pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
- Protecting group - Wikipedia. (n.d.).
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Technical Support Center: Managing Exothermic Reactions in Indole Synthesis Scale-Up
Welcome to the technical support center for managing exothermic reactions during the scale-up of indole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning indole synthesis from the laboratory bench to pilot plant or manufacturing scale. The inherent energy release in many classical and modern indole syntheses presents a significant safety and quality challenge. Understanding and controlling these exotherms is paramount for a safe, reproducible, and successful scale-up.
This document provides in-depth answers to common questions, troubleshooting strategies for specific named reactions, and actionable protocols grounded in established safety principles.
Section 1: Fundamental FAQs on Thermal Hazards in Indole Synthesis
This section addresses the core principles of reaction exotherms and the unique challenges they present during scale-up.
Q1: Why are many common indole syntheses exothermic?
A: The exothermicity of these reactions stems from the thermodynamics of bond formation during the creation of the stable indole ring system. Many classical methods, such as the Fischer indole synthesis, involve acid-catalyzed intramolecular cyclization and aromatization steps.[1] These steps transform less stable intermediates (like hydrazones) into a highly stable, aromatic heterocyclic system. The net release of energy from forming strong, stable bonds (C-C, C-N) in the final indole product, compared to the bonds broken in the reactants, results in a significant release of heat (enthalpy of reaction). Syntheses involving highly reactive intermediates, such as the nitrenes postulated in the Hemetsberger synthesis, are also often highly exothermic.[2][3]
Q2: My reaction was perfectly manageable on a 1-gram scale. Why did it become uncontrollable at 100 grams?
A: This is a critical and common issue related to the principles of heat transfer and scale. The problem lies in the changing surface-area-to-volume ratio.[4][5]
-
Heat Generation: The total amount of heat generated is proportional to the volume of the reactants (i.e., the scale of the reaction).
-
Heat Dissipation: The ability of the reaction to cool itself by transferring heat to the surroundings (e.g., through the flask walls into an ice bath) is proportional to the surface area of the vessel.
As you scale up a reaction, the volume increases by the cube of the radius (r³), while the surface area only increases by the square of the radius (r²). This means that at a larger scale, the reaction generates heat much more rapidly than it can dissipate it, leading to a rapid temperature increase and a potential thermal runaway.[4][5]
Q3: What are the early warning signs of a developing thermal runaway?
A: Vigilant monitoring is key to preventing a thermal runaway.[6] Early warning signs include:
-
A sudden, unexpected acceleration in the rate of temperature rise, even with cooling applied.
-
The reaction temperature continuing to climb after the addition of a reagent has been stopped.
-
Noticeable increases in pressure within a closed or semi-closed system.
-
Rapid gas evolution, bubbling, or foaming that is more vigorous than expected.[7]
-
Visible changes in the reaction mixture, such as sudden darkening, tar formation, or precipitation.[8]
Q4: What is "reaction calorimetry," and is it necessary before scaling up?
A: Reaction calorimetry (RC) is an experimental technique used to measure the heat flow of a chemical reaction in real-time. It provides critical quantitative data, including the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture.
For any indole synthesis with a suspected exotherm, conducting a calorimetry study before a significant scale-up is not just recommended; it is an essential safety practice.[6] It helps you determine the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the batch could reach if all cooling were to fail. This data is vital for designing appropriate cooling systems, relief systems, and emergency procedures.[9]
Section 2: Troubleshooting Guides for Specific Indole Syntheses
Fischer Indole Synthesis
Q5: My Fischer synthesis is producing large amounts of tar and the temperature is difficult to control during the cyclization step. What's happening?
A: This is a classic problem with the Fischer indole synthesis, which often requires strong acids and heat.[8][10] The tar formation is due to acid-catalyzed polymerization and degradation of the starting materials and the indole product, which is exacerbated by high temperatures.[8] The exotherm is from the irreversible, energy-releasing cyclization and aromatization steps.
Troubleshooting Steps:
-
Control Reagent Addition: Instead of heating a mixture of all reagents, perform a semi-batch process.[7] Add the acid catalyst or the phenylhydrazone solution slowly and subsurface to the heated reaction mixture. This allows the rate of heat generation to be controlled by the rate of addition.[5]
-
Optimize Catalyst and Temperature: A catalyst that is too strong or a temperature that is too high can accelerate decomposition.[8] Experiment with milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) and find the minimum temperature required for efficient cyclization.[8][10]
-
Improve Heat Transfer: Ensure vigorous and efficient stirring to prevent localized hot spots. For larger scales, a jacketed reactor with a circulating coolant is essential for effective heat removal.[4]
Madelung Indole Synthesis
Q6: The traditional Madelung synthesis requires very high temperatures. Are there exothermic risks I should be aware of during scale-up?
A: While the Madelung synthesis is primarily driven by high external heat (often 200-400 °C with a strong base like sodium ethoxide), thermal hazards can still arise.[11] The primary risk is a secondary decomposition reaction. At these high temperatures, if the desired cyclization does not proceed cleanly, the starting materials or intermediates can decompose, releasing gas and potentially additional heat.
Troubleshooting & Mitigation:
-
Explore Milder Conditions: Modern variations of the Madelung synthesis use stronger, non-alkoxide bases like n-BuLi or LDA at much lower temperatures (-20 to 25 °C), which significantly reduces the risk of high-temperature decomposition.[11] Recent methods using systems like LiN(SiMe₃)₂/CsF also offer milder conditions.[12]
-
Ensure Inert Atmosphere: These reactions are highly air- and moisture-sensitive. An uncontrolled introduction of oxygen or water at high temperatures can lead to vigorous, unpredictable side reactions.
-
Controlled Heating and Monitoring: Even though the reaction is endothermically initiated, heat it in a controlled manner and continuously monitor for any unexpected pressure or temperature changes that could indicate decomposition.
Bischler-Möhlau Indole Synthesis
Q7: My Bischler-Möhlau reaction is inefficient and gives a complex mixture, with some charring. How can I improve control?
A: The Bischler-Möhlau synthesis, reacting an α-bromo-acetophenone with excess aniline, is notorious for harsh conditions and often requires heating.[13][14] The complexity arises from multiple competing substitution and cyclization pathways. The exotherm can be difficult to predict as it's tied to the formation of the intermediate α-arylaminoketone and its subsequent cyclization.
Troubleshooting Steps:
-
Use a Milder Catalyst: Instead of relying on thermal conditions alone, the use of a catalyst like lithium bromide can facilitate the reaction under milder conditions, improving selectivity and control.[14]
-
Microwave-Assisted Synthesis: For lab to kilo-lab scale, microwave irradiation can provide rapid, controlled, and uniform heating, often leading to cleaner reactions and higher yields in shorter times compared to conventional oil baths.[4][14]
-
Controlled Addition: As with other methods, adding the α-bromo-acetophenone slowly to the heated aniline can help manage the initial substitution exotherm.
Hemetsberger Indole Synthesis
Q8: I am considering a Hemetsberger synthesis for a scaled-up process. What are the primary thermal hazards?
A: The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to form an indole, likely via a highly reactive nitrene intermediate.[2][3] The primary and most severe hazard is the rapid, highly exothermic decomposition of the azide starting material. Azides are energetic compounds that can decompose explosively with heat, shock, or friction.
Safety-Critical Actions:
-
Thorough Thermal Analysis: Before any scale-up, it is mandatory to perform differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) on the azide intermediate. This will determine the onset temperature of decomposition and the energy released.
-
Strict Temperature Control: The reaction temperature must be kept well below the determined onset of decomposition, with a significant safety margin. The thermolysis should be conducted by adding the azide solution slowly to a heated, inert solvent (like xylene) at a temperature sufficient for reaction but safe from runaway decomposition.[2]
-
Never Isolate Large Quantities: Avoid isolating and storing large quantities of the purified α-azidocinnamate ester. It is far safer to generate it and use it in situ or in a continuous flow setup.
-
Consider Continuous Flow: Continuous flow reactors are exceptionally well-suited for hazardous reactions like this. The small reactor volume means only a tiny amount of the energetic intermediate is present at any given moment, dramatically enhancing safety.[15]
Section 3: Proactive Control & Emergency Protocols
Experimental Protocol: Controlled Semi-Batch Addition for Exothermic Reactions
This protocol is designed to manage the rate of heat generation during the scale-up of an exothermic indole synthesis.
-
Reactor Setup:
-
Use a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and a nitrogen inlet. Ensure the temperature probe is placed in the reaction mixture, away from the vessel walls.
-
Connect the reactor jacket to a circulating chiller/heater capable of rapid cooling. .
-
Set the chiller to a temperature significantly lower than the desired reaction temperature (e.g., if the reaction is at 50°C, set the chiller to 20°C).
-
-
Reagent Preparation:
-
Charge the reactor with the stable starting material and the solvent.
-
Prepare the reactive reagent (e.g., the acid catalyst or the other reactant) in an addition funnel or prepare it for addition via a syringe pump.
-
-
Execution:
-
Bring the contents of the reactor to the desired initial temperature.
-
Begin slow, dropwise addition of the reactive reagent.[6]
-
Monitor the internal temperature closely. The rate of addition should be such that the cooling system can comfortably maintain the set reaction temperature.
-
If the internal temperature rises more than 2-3°C above the setpoint, immediately stop the addition .[6]
-
Do not resume addition until the temperature has stabilized back at the setpoint.
-
After the addition is complete, continue to monitor the temperature to ensure the reaction goes to completion without a delayed exotherm.
-
Emergency Protocol: Managing a Temperature Excursion
If you observe the signs of a runaway reaction, act immediately and decisively.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.[9]
-
Maximize Cooling: Turn the reactor's cooling system to its maximum capacity. If using an open vessel in a lab setting, have a larger ice/salt or dry ice/acetone bath ready to immerse the reactor.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably despite maximum cooling, a reaction quench is necessary. The choice of quenching agent is critical and must be determined before starting the reaction. It should be a cold, inert liquid that can rapidly dilute and cool the reaction mixture without reacting exothermically itself.
-
For many acid-catalyzed reactions, a cold, non-reactive solvent like toluene or a pre-chilled solution of a weak base (e.g., sodium bicarbonate) may be suitable.
-
For base-catalyzed reactions, a cold, weak acid solution (e.g., acetic acid in an appropriate solvent) might be used.
-
Crucially, the quenching agent must not create a more hazardous situation (e.g., by causing vigorous gas evolution in a closed system).
-
-
Execute the Quench: If necessary, add the quenching agent rapidly but safely to the reaction.
-
Alert and Evacuate: If the situation cannot be brought under control, alert all personnel in the area and evacuate to a safe location.
Section 4: Data & Visualization
Data Presentation
Table 1: Qualitative Thermal Hazard Assessment for Common Indole Syntheses. Disclaimer: This table provides a qualitative overview. Quantitative data (e.g., heat of reaction) is highly dependent on specific substrates, concentrations, and conditions and MUST be determined experimentally via reaction calorimetry before scale-up.[4]
| Indole Synthesis | Typical Conditions | Primary Thermal Hazard | Recommended Control Strategy |
| Fischer | Brønsted or Lewis acid, 80-200 °C[10][16] | Moderate to high exotherm from cyclization; risk of runaway. | Semi-batch addition of catalyst/reactant; efficient heat removal.[5][7] |
| Madelung | Strong base (e.g., NaOEt), 200-400 °C[11] | High temperature decomposition of reactants or products. | Use modern, milder conditions (e.g., LDA, n-BuLi at low temp); strict inert atmosphere.[11] |
| Bischler-Möhlau | Excess aniline, heat; often harsh conditions.[13] | Unpredictable exotherm from substitution and cyclization. | Use of milder catalysts (LiBr); controlled addition of α-bromo-ketone.[14] |
| Hemetsberger | Thermolysis of an azide intermediate in hot solvent.[2] | Severe. Rapid, energetic decomposition of the azide. | Mandatory DSC/ARC analysis. Strict temperature control well below decomposition onset; use in situ or in continuous flow. |
| Nenitzescu | Condensation in polar solvents, often room temp to 40°C.[17][18] | Generally low, but can be substrate-dependent. | Standard temperature monitoring; pre-scale-up calorimetry if using highly reactive quinones. |
Experimental Workflows & Logic Diagrams
Caption: Workflow for Thermal Hazard Assessment Before Scale-Up.
Caption: Decision Tree for Managing a Temperature Excursion.
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Indole Synthesis.
- Wikipedia. (n.d.). Madelung synthesis.
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis.
- ResearchGate. (2019). Hemetsberger Indole Synthesis.
- Wikipedia. (n.d.). Nenitzescu indole synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.
- RSC Publishing. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
- Wikipedia. (n.d.). Hemetsberger indole synthesis.
- Organic Letters. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System.
- University of California, Irvine. (n.d.). Indoles.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
- BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[2] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
The Rationale for Fluorination: A Mechanistic Overview
The decision to introduce fluorine into an indole scaffold is driven by the unique and predictable effects of this highly electronegative atom. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which often increases a drug's half-life in the body.[2] Furthermore, fluorine's ability to form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, can enhance binding affinity to target proteins.[3] The electron-withdrawing nature of fluorine alters the electron density of the indole ring, which can influence key interactions like CH/π packing within a protein's binding site.[4][5]
This strategic substitution can, however, have varied outcomes. While in many cases it boosts potency, in others it may not lead to an improvement or could even be detrimental to activity, underscoring the importance of empirical testing.[6]
Figure 1: The cascading effects of fluorine substitution on an indole scaffold.
Comparative Biological Activity: Anticancer and Antimicrobial Effects
The impact of fluorination is often most evident when examining the potency of compounds in anticancer and antimicrobial assays. The data consistently shows that the strategic placement of fluorine can lead to significant increases in activity.
Anticancer Activity
Fluorinated indoles have shown considerable promise as anticancer agents. The introduction of fluorine can enhance the cytotoxicity of indole derivatives against various cancer cell lines. For example, studies have shown that fluorinated bis-indoles can be significantly more potent than their non-fluorinated counterparts and even established drugs like etoposide.[7]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Non-Fluorinated Analog IC₅₀ (µM) | Fluorinated Analog IC₅₀ (µM) | Fold Change in Potency | Reference |
|---|---|---|---|---|---|
| Indolinone Derivative | HuH7 (Hepatocellular Carcinoma) | 2.5 | 0.8 (4-fluoroindoline) | 3.1-fold increase | [8] |
| Bis-indole (hydroxyl-bearing) | HepG2 (Hepatocellular Carcinoma) | >50 (inactive monoindoles) | 7.37 (R = 4-CF₃) | >6.8-fold increase (vs. inactive monoindoles) | [7] |
| Aminophenylhydrazine | A549 (Lung Carcinoma) | Not specified | 0.64 (pentafluorinated) | Not directly comparable | [9] |
| 5(6)-monofluorinated indolin-2-one | HuH7 (Hepatocellular Carcinoma) | >30 | 0.09 | >333-fold increase |[8] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The values serve to illustrate the potential impact of fluorination.
Antimicrobial Activity
The indole scaffold is a known pharmacophore for antimicrobial agents. Fluorination can enhance this activity, leading to lower Minimum Inhibitory Concentrations (MIC) against various bacterial and fungal strains, including drug-resistant ones.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Indole Derivatives
| Compound Class | Microorganism | Non-Fluorinated Analog MIC (µg/mL) | Fluorinated Analog MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Indole Derivative | Acinetobacter baumannii (XDR) | >1024 (unsubstituted indole) | 64 (5-fluoroindole) | [10] |
| Indole Semicarbazone | E. coli | >150 | 75 | [11] |
| Indole Semicarbazone | S. aureus | >150 | 37.5 |[11] |
Experimental Protocols for Activity Assessment
To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties of indole derivatives.
Protocol 1: MTT Assay for Cytotoxicity (IC₅₀ Determination)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of a compound's cytotoxic potency.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indoles) in culture medium. The final DMSO concentration should be kept consistent and low (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.[12]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used for background correction.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.[12]
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2x concentrated stock solution of the highest desired concentration of each indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[13]
-
Serial Dilution: Add 100 µL of the 2x compound stock to the first column of wells. Use a multichannel pipette to mix and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate, discarding the final 100 µL from the last dilution column.[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). This will bring the final volume to 200 µL and dilute the compound concentrations to their final 1x values.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Impact on Signaling Pathways: The Aryl Hydrocarbon Receptor (AHR)
Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in immune regulation, barrier function, and xenobiotic metabolism.[15][16] The binding of an indole ligand to the cytoplasmic AHR complex triggers a signaling cascade.
Upon ligand binding, the AHR translocates to the nucleus, dissociates from its chaperone proteins (like Hsp90), and heterodimerizes with the AHR Nuclear Translocator (ARNT).[15][16] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[15] These genes often include cytochrome P450 enzymes like CYP1A1.[16]
Fluorination can significantly impact this process. The altered electronic properties of a fluorinated indole can change its binding affinity and selectivity for the AHR. For instance, indole itself preferentially activates human AHR over mouse AHR.[15] A fluorine substituent could further modulate this species-selective binding or alter the downstream transcriptional response, potentially leading to a more potent or targeted therapeutic effect.
Figure 3: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by an indole ligand.
Conclusion
The strategic fluorination of the indole scaffold is a powerful and validated strategy in medicinal chemistry for enhancing biological activity. As demonstrated through comparative data, fluorinated indoles frequently exhibit superior anticancer and antimicrobial potency compared to their non-fluorinated analogs. This enhancement is rooted in the fundamental physicochemical changes induced by fluorine, including increased metabolic stability and modulated binding interactions. By understanding the mechanistic basis for these improvements and employing robust experimental protocols, researchers can continue to leverage the "fluorine advantage" to design and develop next-generation indole-based therapeutics with improved efficacy and refined pharmacological profiles.
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
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Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. PubMed. Available at: [Link]
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Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
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Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. PubMed Central. Available at: [Link]
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Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
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Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. MDPI. Available at: [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 4-Fluoro-1H-indol-5-ol Isomers
In the landscape of medicinal chemistry and drug development, fluorinated indoles represent a class of privileged structures, with the strategic incorporation of fluorine atoms often enhancing metabolic stability, binding affinity, and bioavailability. The positional isomerism of substituents on the indole scaffold, however, presents a significant analytical challenge. Even a subtle shift in the location of a fluorine or hydroxyl group can profoundly alter a molecule's physicochemical and pharmacological properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of successful research and development.
This guide provides an in-depth spectroscopic comparison of 4-fluoro-1H-indol-5-ol and its key positional isomers. We will dissect the nuances of how ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be leveraged to distinguish between these closely related compounds. The insights and protocols herein are designed to equip researchers with the expertise to confidently characterize these and similar molecules.
The Challenge of Isomerism in Fluoro-indolols
The core structure, this compound, and its isomers share the same molecular formula and mass, rendering simple mass analysis insufficient for differentiation. The electronic interplay between the electron-donating hydroxyl group (-OH) and the electronegative, weakly deactivating fluorine atom (-F) creates unique spectroscopic signatures for each isomer, which can be systematically decoded.
Below is a representation of the primary isomers under consideration, highlighting the positional changes that form the basis of our spectroscopic investigation.
Figure 1: Key positional isomers of fluoro-1H-indol-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the need to resolve specific structural questions. A standard ¹H NMR provides an initial fingerprint, but the complexity of spin-spin couplings in the aromatic region necessitates 2D techniques like COSY to establish proton connectivity. ¹³C NMR, especially with DEPT variants, confirms the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is indispensable, offering a direct and sensitive probe of the fluorine environment. The use of a polar, aprotic solvent like DMSO-d₆ is often preferred for indole derivatives, as it can solubilize the compounds well and its hydrogen-bond accepting nature can help in identifying labile N-H and O-H protons.
Comparative NMR Data (Predicted)
Note: The following chemical shifts (δ) are predicted based on established substituent effects on the indole ring system. Actual experimental values may vary slightly based on solvent, concentration, and temperature.
| Isomer | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) |
| This compound | H6 and H7 protons will show complex coupling, with H6 experiencing a downfield shift due to the adjacent -OH. A significant ³J(H,F) coupling is expected for H3. | C4 will be a doublet with a large ¹J(C,F) coupling (~240-250 Hz). C5 will be shifted downfield by the -OH group. | -120 to -140 |
| 5-Fluoro-1H-indol-4-ol | H6 will be a doublet of doublets, coupled to both H7 and the fluorine at C5. The -OH at C4 may form an intramolecular H-bond with the fluorine, affecting its proton shift. | C5 will show a large ¹J(C,F) coupling. C4 will be significantly downfield. | -115 to -135 |
| 6-Fluoro-1H-indol-5-ol | H4 and H7 will appear as singlets or narrow doublets, providing a clear diagnostic marker. | C6 will exhibit a large ¹J(C,F) coupling. The proximity of F and OH will influence the shifts of C5, C6, and C7. | -110 to -130 |
| 5-Fluoro-1H-indol-6-ol | H4 and H7 will again be distinct, likely appearing as sharp singlets or doublets with small meta-couplings. | C5 will have the characteristic ¹J(C,F) coupling. C6 will be shifted downfield. | -118 to -138 |
Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[1][2]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (though only CH will be relevant for the aromatic region).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast.
-
-
2D NMR (if needed): If assignments are ambiguous, perform COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) experiments to confirm connectivity.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the vibrational modes of specific functional groups, particularly the N-H and O-H stretches.
Trustworthiness Through Self-Validation
The key to using IR for isomer differentiation lies in observing shifts in the O-H stretching frequency. The presence or absence of intramolecular hydrogen bonding between the -OH and -F groups is a structurally dependent phenomenon. For an isomer like 5-fluoro-1H-indol-4-ol, where the substituents are ortho to each other, intramolecular H-bonding is expected. This leads to a broad O-H absorption band at a lower wavenumber (e.g., 3200-3400 cm⁻¹) compared to isomers where such bonding is impossible, which would show a sharper O-H stretch at a higher wavenumber (e.g., 3500-3600 cm⁻¹). This provides a self-validating check on the relative positions of these groups.
Comparative IR Data (Predicted)
| Isomer | Key IR Absorptions (cm⁻¹) | Rationale |
| This compound | ~3450 (O-H stretch, sharp), ~3400 (N-H stretch), ~1250 (C-F stretch) | No intramolecular H-bonding. |
| 5-Fluoro-1H-indol-4-ol | ~3300 (O-H stretch, broad), ~3400 (N-H stretch), ~1260 (C-F stretch) | Intramolecular H-bonding between ortho -OH and -F groups. |
| 6-Fluoro-1H-indol-5-ol | ~3350 (O-H stretch, broad), ~3400 (N-H stretch), ~1240 (C-F stretch) | Intramolecular H-bonding between ortho -OH and -F groups. |
| 5-Fluoro-1H-indol-6-ol | ~3500 (O-H stretch, sharp), ~3400 (N-H stretch), ~1255 (C-F stretch) | No intramolecular H-bonding. |
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.
-
Parameters: A typical measurement would involve scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and accumulating 32 scans to improve the signal-to-noise ratio.[3][4]
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
The indole ring system is an excellent chromophore. The position of substituents alters the electronic transitions, leading to shifts in the wavelength of maximum absorbance (λ_max).
Expertise in Interpretation
The -OH group is a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its electron-donating effect, particularly when para to the pyrrole ring fusion (as in this compound), can cause a significant bathochromic (red) shift in λ_max compared to indole itself. The position of the fluorine atom will further modulate this effect. Comparing the λ_max values of the isomers in a polar solvent like ethanol can reveal subtle differences in their electronic structures.
Comparative UV-Vis Data (Predicted)
| Isomer | Predicted λ_max (nm) | Rationale |
| This compound | ~285-295 | Strong auxochromic effect from the C5-OH group. |
| 5-Fluoro-1H-indol-4-ol | ~280-290 | Auxochromic effect from C4-OH, modulated by C5-F. |
| 6-Fluoro-1H-indol-5-ol | ~290-300 | The C5-OH and C6-F combination may lead to a more significant red shift. |
| 5-Fluoro-1H-indol-6-ol | ~275-285 | The electronic effects may result in a slightly smaller bathochromic shift. |
Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (200-400 nm), such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent.
-
Measurement: Record the absorbance spectrum of the sample solution from approximately 400 nm down to 200 nm. Identify the λ_max.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
While MS cannot typically distinguish isomers based on the parent ion alone, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Furthermore, fragmentation patterns under techniques like Electron Ionization (EI) can sometimes offer clues, although they are often very similar for positional isomers.
Comparative MS Data
| Isomer | Molecular Formula | Exact Mass (M) | Key Fragmentation (Predicted) |
| All Isomers | C₈H₆FNO | 151.0430 | m/z 151 (M⁺): Molecular ion. m/z 123: Loss of CO. m/z 122: Loss of HCO. |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.
-
Analysis: Infuse the sample directly into the source. Acquire the spectrum in positive or negative ion mode. The accurate mass of the molecular ion peak [M+H]⁺ or [M-H]⁻ should be compared to the theoretical exact mass to confirm the elemental formula.
Integrated Analytical Workflow
A robust characterization strategy involves a logical sequence of these techniques. The following workflow ensures comprehensive and unambiguous identification.
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The Strategic Advantage of Fluorination: A Comparative Guide to 4-fluoro-1H-indol-5-ol and its Hydroxylated Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this nucleus is a key determinant of biological activity. Among the various substitutions, hydroxylation and fluorination play pivotal roles in modulating a compound's physicochemical properties and its interactions with biological targets.[3][4] This guide provides an in-depth, objective comparison of 4-fluoro-1H-indol-5-ol against other hydroxylated indoles, supported by experimental data and detailed protocols. We will explore how the introduction of a fluorine atom at the C4-position of 5-hydroxyindole is anticipated to influence its biological profile, offering a compelling rationale for its synthesis and evaluation in drug discovery programs.
The Indole Nucleus: A Foundation for Diverse Biological Activity
The indole ring system is a versatile pharmacophore present in a vast array of bioactive molecules, including the neurotransmitter serotonin and the anti-cancer alkaloids vincristine and vinblastine.[5] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal scaffold for designing ligands for a wide range of biological targets.[1] Hydroxylated indoles, in particular, are of significant interest due to their structural similarity to endogenous signaling molecules and their inherent antioxidant properties.[6][7]
The Impact of Fluorination: A Subtle Change with Profound Consequences
The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile.[8][9] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent unwanted metabolism at that position and increase the drug's half-life.[10]
-
Binding Affinity: Fluorine can engage in favorable electrostatic and non-covalent interactions with protein targets, potentially increasing binding affinity and potency.[8]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH and thereby influencing its absorption and distribution.[2][8]
Comparative Analysis: this compound vs. Other Hydroxylated Indoles
While direct comparative studies on this compound are limited in the public domain, we can extrapolate its expected properties based on established principles of medicinal chemistry and data from closely related analogs. The primary comparators for this analysis are its non-fluorinated parent, 5-hydroxy-1H-indole, and its positional isomers, 4-, 6-, and 7-hydroxy-1H-indole.
Physicochemical Properties
The introduction of a fluorine atom at the C4-position is expected to significantly alter the physicochemical properties of the 5-hydroxyindole scaffold.
| Property | 5-hydroxy-1H-indole (Predicted) | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 133.15 g/mol | 151.14 g/mol [11] | Addition of a fluorine atom. |
| pKa (Phenolic Hydroxyl) | ~10.3 | Lower than 5-hydroxy-1H-indole | The electron-withdrawing fluorine atom will increase the acidity of the phenolic proton.[8] |
| LogP (Lipophilicity) | ~1.5 | Higher than 5-hydroxy-1H-indole | Fluorine substitution generally increases lipophilicity.[2] |
This predicted increase in lipophilicity and altered acidity for this compound could translate to improved membrane permeability and different interactions with biological targets compared to its non-fluorinated counterpart.
Biological Activity: A Focus on Serotonin Receptors and Antioxidant Potential
Hydroxylated indoles are well-known for their affinity for serotonin receptors and their antioxidant properties.[6][12] The introduction of fluorine is poised to modulate these activities.
Serotonin Receptor Affinity:
The indole scaffold is a key feature of serotonin (5-hydroxytryptamine), and many indole derivatives exhibit affinity for serotonin receptors.[13] The hydroxyl group at the 5-position is crucial for the high affinity of serotonin for its receptors. The introduction of a fluorine atom at the 4-position of 5-hydroxyindole could enhance its binding affinity for certain serotonin receptor subtypes. This is because the fluorine atom can form favorable interactions with the receptor's binding pocket and alter the electronic distribution of the indole ring, potentially leading to a more favorable binding conformation.[8] For instance, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have shown affinity for both the serotonin transporter and the 5-HT1A receptor.[14][15]
Antioxidant and Neuroprotective Activity:
Hydroxylated indoles are effective radical scavengers due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals.[7] Several studies have demonstrated the antioxidant and neuroprotective effects of indole derivatives.[16][17] While the direct impact of 4-fluorination on the antioxidant capacity of 5-hydroxyindole has not been extensively reported, the electronic effects of the fluorine atom could modulate the hydrogen-donating ability of the hydroxyl group. It is plausible that the electron-withdrawing nature of fluorine could slightly decrease the antioxidant activity by making the phenolic proton more difficult to abstract. However, the potential for enhanced cellular uptake due to increased lipophilicity could lead to a greater overall neuroprotective effect in cell-based assays.
Synthesis of this compound
A plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[18] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.
Caption: Proposed Fischer Indole Synthesis of this compound.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other hydroxylated indoles, the following detailed experimental protocols are provided.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.[19][20]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[21][22]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound and other hydroxylated indoles)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of sample solutions: Prepare stock solutions of the test compounds and the positive control in methanol. Serially dilute these stock solutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample solution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[23]
Serotonin 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.[24][25]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor, typically expressed in a stable cell line. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium and supplements
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Radioligand: [³H]8-OH-DPAT
-
Non-specific binding control: Serotonin or WAY-100635
-
Test compounds
-
96-well filter plates with GF/C filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture the 5-HT1A receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM serotonin).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (e.g., [³H]8-OH-DPAT at a concentration near its Kd).
-
50 µL of the cell membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for the comparative evaluation of hydroxylated indoles.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 5-hydroxyindole scaffold to yield this compound presents a compelling opportunity for the development of novel therapeutic agents. Based on established principles of medicinal chemistry, this fluorinated analog is anticipated to exhibit enhanced lipophilicity, altered acidity, and potentially improved biological activity, particularly in terms of serotonin receptor affinity and neuroprotective effects.
The provided experimental protocols for synthesis and biological evaluation offer a clear roadmap for researchers to directly compare the performance of this compound with its non-fluorinated and isomeric counterparts. Such studies are crucial for validating the theoretical advantages of fluorination in this context and for elucidating the structure-activity relationships that govern the biological effects of this important class of compounds. The data generated from these investigations will undoubtedly provide valuable insights for the rational design of the next generation of indole-based therapeutics.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in a multitude of approved therapeutics.[1] Its versatility, however, is not static. The strategic incorporation of fluorine—the most electronegative element—has proven to be a transformative strategy in modern drug discovery, capable of refining a compound's pharmacological profile in profound ways.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated indoles, moving beyond a simple catalog of compounds to explain the causal relationships between structure and function. We will explore how the precise placement of fluorine atoms can dramatically enhance metabolic stability, modulate lipophilicity, and improve binding affinity, ultimately leading to more potent and effective drug candidates.[4]
The Foundational Impact of Fluorination on Indole Physicochemical Properties
The introduction of fluorine into an indole scaffold is a deliberate tactic to manipulate its drug-like properties. The unique characteristics of the fluorine atom—its small van der Waals radius (similar to hydrogen) and extreme electronegativity—are the basis for these improvements.
Enhancing Metabolic Stability
One of the most well-established effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[2][5] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block oxidative metabolism.[6][7] This tactic often leads to a significantly longer biological half-life, reduced clearance, and improved oral bioavailability.[4][6]
Modulating Lipophilicity and Binding Affinity
Fluorination can also increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes.[2][3] Furthermore, the electronic properties of fluorine can create stronger and more specific interactions with target proteins. These can include favorable dipole-dipole interactions, orthogonal multipolar C-F···C=O interactions, and even weak hydrogen bonds, all of which can contribute to a significant increase in binding affinity and potency.[2][4]
Positional Isomerism: A Decisive Factor in Biological Activity
The location of the fluorine atom on the indole ring is not trivial; it is a critical determinant of the compound's biological activity. The differential effects of fluorination across the indole scaffold underscore the importance of precise, regioselective synthesis.
Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
| Compound Class | Target | Non-Fluorinated Analog (Activity) | Fluorinated Analog (Position) | Fluorinated Analog (Activity) | Fold Change | Reference |
| Indole Derivative | HIV-1 Inhibitor | Compound III (EC₅₀ ≈ 50 nM) | Compound IV (4-Fluoro) | EC₅₀ ≈ 1 nM | ~50x increase | [4] |
| Indazole Derivative | ROCK1 Kinase | 4-Fluoro analog (IC₅₀ = 2500 nM) | 6-Fluoro analog | IC₅₀ = 14 nM | ~178x increase | [4] |
| Indole Carboxamide | Leukotriene D4 Receptor | - | ZD3523 (Trifluorobutyl) | Kᵢ = 0.42 nM | - | [8] |
| Bisindole | HIV-1 Fusion | - | Compound 6j | EC₅₀ = 200 nM | - | [9] |
| 7-Carboxamide Indole | HIV-1 Inhibitor | Lead Compound 21 (EC₅₀ > 10 nM) | Compound 22 (4-Fluoro) | EC₅₀ = 0.14 nM | >70x increase | [4] |
This table illustrates how the strategic placement of fluorine can dramatically enhance biological potency across different targets.
Fluorination of the Benzene Ring (Positions 4, 5, 6, and 7)
-
Position 4: Fluorination at the C-4 position has been shown to yield dramatic increases in potency, particularly in antiviral applications. In a series of HIV-1 attachment inhibitors, a 4-fluoroindole derivative was found to be approximately 50-fold more potent than its non-fluorinated counterpart.[4] This highlights the critical role of C-4 substitution in optimizing interactions with the viral protein.
-
Position 5: The C-5 position is a frequent site for fluorination, famously exemplified by Sunitinib (Sutent®) , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[10][11] The 5-fluoro substituent is a key feature, contributing to the overall electronic and binding profile of the molecule.[12]
-
Position 6: The impact of fluorination at C-6 is strikingly demonstrated in a series of Rho kinase (ROCK1) inhibitors. While the 4-fluoro analog was weak, moving the fluorine to the C-6 position resulted in a compound with an IC₅₀ of 14 nM and a significant increase in oral bioavailability.[4] This positional swap transformed a low-potency compound into a promising lead.
-
Position 7: In another series of HIV-1 inhibitors based on a 4-fluoroindole scaffold, modifications at the C-7 position with various carboxamide groups led to compounds with extraordinary antiviral activity, with EC₅₀ values in the picomolar range.[4]
Fluorination of the Pyrrole Ring (Positions 2 and 3)
Direct fluorination of the electron-rich pyrrole ring presents unique synthetic challenges but offers access to novel chemical space.
-
Position 2: The synthesis of 2-fluoroindoles can be achieved through methods like nickel-catalyzed defluorinative coupling. These compounds serve as valuable building blocks for more complex fluorinated derivatives.
-
Position 3: The C-3 position is a common site for substitution. The synthesis of 3-fluorooxindoles, for instance, can be achieved directly from indoles using electrophilic fluorinating agents like Selectfluor.[13] The introduction of trifluoroacetyl groups at this position has also been shown to significantly increase the antiproliferative activity of certain indole derivatives.[14]
Experimental Protocols: Synthesis and Evaluation
To translate SAR insights into practice, robust and reproducible experimental methods are essential. The protocols described below are self-validating systems designed for clarity and technical accuracy.
Synthesis of a 3-Fluorooxindole Derivative
This protocol describes a direct method for the synthesis of 3-fluorooxindoles from 3-substituted indoles, a key transformation for accessing this class of compounds. The causality behind this choice is its efficiency and directness, avoiding multi-step prefunctionalization.[13]
Objective: To synthesize a 3-substituted 3-fluorooxindole via electrophilic fluorination.
Materials:
-
3-Substituted indole (e.g., Tryptophan derivative)
-
Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: Dissolve the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) in a round-bottom flask. The use of a water co-solvent is crucial for the proposed reaction mechanism, which involves the formation of an unstable 3-fluoroindolenine intermediate that is subsequently attacked by water.[13]
-
Addition of Fluorinating Agent: Add Selectfluor (3.0 mmol, 3.0 equivalents) to the solution at room temperature. The use of excess Selectfluor ensures complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases. This neutralizes the acidic byproducts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-fluorooxindole.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard workflow to compare the metabolic stability of a fluorinated indole derivative against its non-fluorinated parent compound. The rationale is to quantify the "blocking" effect of fluorine on metabolic pathways.[6]
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated compounds.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (pH 7.4)
-
Test Compounds (Fluorinated and Non-fluorinated, 10 mM stock in DMSO)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold Acetonitrile (MeCN) with an internal standard
-
96-well incubation plate and LC-MS/MS system
Procedure:
-
Preparation: Prepare a microsome suspension in phosphate buffer (final protein concentration e.g., 0.5 mg/mL). Add the test compound to the suspension (final concentration e.g., 1 µM) and pre-incubate at 37°C for 10 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample represents the initial concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculation:
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein. A longer t½ and lower CLint indicate greater metabolic stability.[6]
-
Visualization of Key Concepts
Diagrams provide a clear, conceptual framework for understanding the complex relationships in SAR.
Diagram 1: The Impact of Fluorination on Indole Properties
Caption: Strategic fluorination of the indole scaffold leads to key improvements in drug-like properties.
Diagram 2: Workflow for Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Diagram 3: Positional Effects of Fluorination on the Indole Ring
Caption: The position of fluorine on the indole ring dictates its impact on biological activity.
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A Comparative Guide to Indole Derivatives as Enzyme Inhibitors: Mechanisms, Potency, and Experimental Protocols
Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide range of biological activities.[1][2][3] This guide provides a comparative analysis of indole derivatives as inhibitors of key enzyme classes implicated in various diseases. We will delve into their mechanisms of action, compare their inhibitory potencies with supporting experimental data, and provide detailed protocols for essential enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of indole-based compounds.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, consisting of a fused benzene and pyrrole ring, is a prevalent structural motif in natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing enzyme inhibitors. The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a specific enzyme target. This has led to the development of numerous indole-containing drugs with applications in oncology, infectious diseases, and neurology.[3][4]
Unraveling the Mechanisms of Enzyme Inhibition
Indole derivatives can inhibit enzyme activity through various mechanisms, which are broadly classified as reversible and irreversible inhibition. Understanding these mechanisms is crucial for drug design and development.[5][6]
-
Competitive Inhibition: The inhibitor, structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. In this case, the inhibitor does not compete with the substrate.[5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its catalytic rate.[5]
The specific mechanism of inhibition can be determined through enzyme kinetic studies, which are detailed in the experimental protocols section of this guide.[8]
Comparative Analysis of Indole Derivatives as Inhibitors of Key Enzyme Classes
The structural diversity of indole derivatives has been exploited to target a wide range of enzymes. Here, we present a comparative analysis of their performance as inhibitors of three clinically relevant enzyme families.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] The indole scaffold is a key component of many ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the kinase, preventing phosphorylation of substrate proteins.[9][10]
Notable Indole-Based Kinase Inhibitors:
| Compound | Target Kinase(s) | IC50 | Therapeutic Area |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-50 nM | Renal Cell Carcinoma |
| Ibrutinib | BTK | 8.2 nM | Mantle Cell Lymphoma |
| Cediranib | VEGFRs | <1 nM | Ovarian Cancer (Investigational) |
Data compiled from multiple sources.[10][11]
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have revealed key features for potent kinase inhibition. For instance, substitution at the N-1 position of the indole ring can significantly enhance activity.[12] Furthermore, the specific substituents on the indole ring dictate the selectivity for different kinases.[11]
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents.[13] Indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity.[13][14]
Comparative Potency of Indole-Based HDAC Inhibitors:
| Compound | Target HDAC(s) | IC50 (nM) | Reference Compound (SAHA) IC50 (nM) |
| Compound I13 | HDAC1, HDAC3, HDAC6 | 13.9, 12.1, 7.71 | - |
| Compound 4o | HDAC1, HDAC6 | 1.16, 2.30 | 10.68, 4.87 |
| Compound 4k | HDAC1, HDAC6 | 115.20, 5.29 | - |
Data shows that indole derivatives can exhibit potent and selective HDAC inhibition, in some cases surpassing the potency of the clinically used drug SAHA (Vorinostat).[13][14][15][16][17]
Causality in Design: The design of these inhibitors often incorporates a zinc-binding group (like hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The indole scaffold typically serves as part of the linker or cap, contributing to the overall binding affinity and selectivity.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy.[18][19] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[18][20] By inhibiting IDO1, the tumor's ability to evade the immune system can be compromised.[19]
Examples of Indole-Based IDO1 Inhibitors:
| Compound | Inhibition Mechanism | Ki or IC50 |
| 1-Methyl-D-tryptophan (Indoximod) | Competitive | Weak inhibitor |
| Epacadostat (INCB24360) | Potent Inhibitor | Potent inhibitor |
| Methyl-thiohydantoin-tryptophan (MTH-trp) | Competitive | Ki = 11.6 µM |
Indole and tryptophan analogs have been a major focus in the development of IDO1 inhibitors.[18][19][21]
Mechanistic Insights: Many indole-based IDO1 inhibitors are designed as tryptophan mimetics that compete with the natural substrate for the active site of the enzyme.[18]
Experimental Protocols for Enzyme Inhibition Assays
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
General Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[22]
Objective: To determine the concentration of an indole derivative required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Indole derivative inhibitor
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare solutions of the enzyme and substrate at optimal concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of the enzyme solution and varying concentrations of the inhibitor solution.
-
Positive control wells: Add the enzyme solution and assay buffer (no inhibitor).
-
Negative control wells: Add assay buffer only (no enzyme or inhibitor).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in signal (e.g., absorbance or fluorescence) over time. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
-
Determining the Mechanism of Inhibition
To elucidate the mechanism of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.
Caption: Decision workflow for determining the mechanism of enzyme inhibition using Lineweaver-Burk plots.
Procedure:
-
Follow the general protocol for the enzyme inhibition assay.
-
For each concentration of the indole derivative inhibitor (including a zero-inhibitor control), perform the assay across a range of substrate concentrations.
-
Determine the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/v₀ is plotted against 1/[Substrate].
-
The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition.[24]
Conclusion and Future Perspectives
Indole derivatives represent a highly versatile and privileged scaffold in the design of potent and selective enzyme inhibitors.[2][3][4] Their success in targeting diverse enzyme classes, including kinases, HDACs, and IDO1, underscores their therapeutic potential.[15][18] Future research will likely focus on the development of multi-target indole derivatives and the use of computational methods to design compounds with improved pharmacokinetic and pharmacodynamic properties.[25][5] The experimental protocols provided in this guide offer a robust framework for the evaluation of novel indole-based enzyme inhibitors, ensuring data integrity and facilitating the drug discovery process.
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A Comparative Guide to the Synthesis of 4-Fluoro-1H-indol-5-ol: A Proposed Protocol and Evaluation of Alternatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel fluorinated indole scaffolds is a critical endeavor. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of a molecule. This guide provides an in-depth analysis of the synthesis of 4-fluoro-1H-indol-5-ol, a promising but as-yet uncharacterized building block.
A thorough review of the scientific literature and chemical databases reveals an absence of a published, experimentally validated protocol for the synthesis of this compound.[1] Therefore, this guide presents a robust, proposed synthesis protocol based on the well-established Fischer indole synthesis. To provide a comprehensive and objective evaluation, this proposed route is compared with validated synthesis protocols for structurally related fluorinated indoles. This comparative approach, grounded in established chemical principles, offers researchers a practical framework for the synthesis of this novel compound and its analogues.
Proposed Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and versatile method, is the most chemically sound approach for the construction of the this compound scaffold.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2]
Proposed Two-Step Synthetic Workflow
The proposed synthesis is a two-step process, commencing with the formation of the key precursor, (2-fluoro-5-hydroxyphenyl)hydrazine, followed by the Fischer indole cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (2-fluoro-5-hydroxyphenyl)hydrazine
-
Diazotization: To a cooled (0-5 °C) solution of 4-fluoro-3-aminophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.
-
Reduction: The cold diazonium salt solution is then added portion-wise to a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Isolation: The resulting precipitate of the hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum. The free hydrazine can be obtained by neutralization with a suitable base.
Step 2: Fischer Indole Synthesis of this compound
-
Hydrazone Formation: The synthesized (2-fluoro-5-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) is suspended in a suitable solvent such as ethanol or acetic acid. An equimolar amount of a suitable carbonyl compound (e.g., glyoxal for an unsubstituted C2 and C3) is added. The mixture is stirred, with gentle heating if necessary, to form the corresponding hydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the hydrazone. The mixture is then heated to reflux to induce cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with an aqueous base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Comparative Analysis of Alternative Synthesis Protocols
To contextualize the proposed protocol, it is instructive to compare it with validated methods for synthesizing structurally similar fluorinated indoles.
Alternative 1: Leimgruber-Batcho Synthesis of 4-Fluoro-2-methyl-1H-indole
The Leimgruber-Batcho synthesis is a milder and often higher-yielding alternative to the Fischer indole synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[3] It proceeds via a two-step sequence involving the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
Validated Protocol for a 4-Fluoroindole Derivative:
A detailed protocol adapted from a patented method for a Leimgruber-Batcho-like synthesis of 4-fluoroindole has been described.[4]
-
Step 1: Enamine Formation: 2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF with heating to form the corresponding enamine.
-
Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization using a reducing agent such as iron in acetic acid or catalytic hydrogenation (e.g., Pd/C, H2) to afford the 4-fluoroindole.[3]
Alternative 2: Palladium-Catalyzed Synthesis of 4-Fluoroindoles
Modern synthetic methods often employ palladium catalysis for the construction of indole rings, offering high efficiency and functional group tolerance.[5]
Validated Protocol for a C4-Fluoroalkylation of Indoles:
A palladium-catalyzed C4-selective fluoroalkylation of indoles has been reported.[5] This method utilizes a directing group at the C3 position to achieve high regioselectivity.
-
Reaction: A C3-directing group-substituted indole is reacted with a fluoroalkylating agent in the presence of a Pd(OAc)2 catalyst to yield the C4-fluoroalkylated indole.
Performance Comparison
| Parameter | Proposed Fischer Indole Synthesis of this compound | Validated Leimgruber-Batcho Synthesis of 4-Fluoro-2-methyl-1H-indole | Validated Pd-Catalyzed C4-Fluoroalkylation of Indoles |
| Starting Material Accessibility | Requires synthesis of (2-fluoro-5-hydroxyphenyl)hydrazine from 4-fluoro-3-aminophenol. | Starts from commercially available 2-fluoro-6-nitrotoluene.[4] | Requires a pre-functionalized indole with a directing group.[5] |
| Reaction Conditions | Strongly acidic and often requires high temperatures.[3] | Milder conditions, though the initial enamine formation requires heating.[3] | Generally mild reaction conditions.[5] |
| Reported Yield | Not available (protocol is proposed). | Generally high yields.[3] | Good to excellent yields reported.[5] |
| Scalability | Can be challenging due to potential for tar formation.[3] | Generally scalable.[4] | Can be limited by catalyst cost and availability of starting materials. |
| Key Advantages | Utilizes a classic and well-understood reaction. | High yields, milder conditions, good for unsubstituted indoles.[3] | High regioselectivity and functional group tolerance.[5] |
| Potential Challenges | Low yields, formation of regioisomers and tar-like byproducts.[3] | Availability of substituted o-nitrotoluenes. | Requires a multi-step synthesis for the starting material. |
Mechanistic Insights and Causality of Experimental Choices
The Fischer indole synthesis is a mechanistically rich process that dictates the choice of reagents and conditions.
Caption: Simplified mechanism of the Fischer indole synthesis.
The key step is the acid-catalyzed-sigmatropic rearrangement of the ene-hydrazine tautomer of the initially formed phenylhydrazone.[2] The choice of a strong acid catalyst (e.g., H₂SO₄, PPA) is crucial to facilitate this rearrangement and the subsequent cyclization and elimination of ammonia.[3] However, excessively harsh conditions can lead to the formation of polymeric byproducts, a common challenge in this synthesis.[3] Careful control of temperature and reaction time, monitored by TLC, is therefore essential for optimizing the yield and purity of the final product.
Conclusion
While a validated protocol for the synthesis of this compound remains to be published, the proposed Fischer indole synthesis provides a chemically sound and logical starting point for its preparation. The detailed protocol and mechanistic discussion in this guide are intended to equip researchers with the necessary information to undertake this synthesis.
The comparative analysis with the Leimgruber-Batcho and palladium-catalyzed methods highlights the trade-offs between different synthetic strategies in terms of starting material availability, reaction conditions, and potential yields. For the synthesis of the title compound, the Fischer indole approach appears to be the most direct, provided the precursor hydrazine can be synthesized efficiently. Researchers should be mindful of the potential challenges associated with this method, particularly the optimization of reaction conditions to minimize byproduct formation.
This guide serves as a comprehensive resource for scientists and drug development professionals, enabling them to make informed decisions in the synthesis of this compound and other novel fluorinated indole derivatives.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Indole Derivatives
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] However, the electron-rich nature of the indole ring often makes it susceptible to oxidative metabolism, posing a significant challenge for drug development professionals.[5]
This guide provides an objective comparison of the metabolic stability of indole derivatives. By presenting supporting experimental data, detailed protocols, and visualizations of metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design and optimization of novel indole-based therapeutics.
The Metabolic Landscape of Indole Derivatives: Pathways and Key Players
The liver is the primary site of drug metabolism, where enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[6] For indole derivatives, the main catalysts of their metabolic fate are the Cytochrome P450 (CYP) superfamily of enzymes.[6][7][8] Flavin-containing monooxygenases (FMOs) can also play a role, particularly in N-oxidation.[7][9]
The primary metabolic pathways for indoles include:
-
Oxidation: This is the most common metabolic route. Hydroxylation can occur at various positions on the indole ring, with the 3-position being particularly susceptible, leading to intermediates like indoxyl (3-hydroxyindole).[10][11][12] Further oxidation can lead to products like oxindole.[10][11]
-
Dehydrogenation: The pyrrole ring of the indole nucleus can undergo dehydrogenation, which can sometimes lead to the formation of reactive 3-methyleneindolenine electrophiles, especially in 3-substituted indoles.[7][9][13] These reactive species can covalently bind to proteins and DNA, leading to potential toxicity.[7][9]
-
N-Oxidation: The indole nitrogen can be oxidized, a reaction that can be catalyzed by FMOs.[7][9]
These metabolic transformations are not mutually exclusive and a single indole derivative can undergo multiple modifications, leading to a complex metabolite profile. Understanding these pathways is crucial for predicting and mitigating metabolic liabilities.
Comparative Metabolic Stability of Indole Derivatives: A Data-Driven Analysis
The metabolic stability of an indole derivative is profoundly influenced by its substitution pattern. Modifying the indole core is a key strategy for medicinal chemists to "tune" the pharmacokinetic properties of a drug candidate.
Key Influencing Factors:
-
Electronic Effects: The electron density of the indole ring influences its susceptibility to oxidation.
-
Electron-Donating Groups (EDGs): Generally increase the electron density of the ring, making it more prone to oxidation and thus leading to lower metabolic stability.[12]
-
Electron-Withdrawing Groups (EWGs): Decrease the electron density, rendering the ring less susceptible to CYP-mediated oxidation and thereby enhancing metabolic stability.[2][12] Fluorine, for example, is often used to block common sites of metabolism.[2]
-
-
Steric Hindrance: Bulky substituents can physically block the access of metabolic enzymes to a labile site, thereby improving stability.
-
Bioisosteric Replacement: A powerful strategy involves replacing the indole scaffold with a related heterocycle, such as an azaindole.[1] The introduction of a nitrogen atom into the benzene portion of the ring reduces electron density and can significantly decrease susceptibility to CYP-mediated metabolism.[1][5]
The following table summarizes quantitative data from in vitro metabolic stability assays, providing a comparative view of different indole derivatives. The key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[6][14][15]
| Compound Class/ID | Scaffold/Key Feature | Experimental System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| Indole 8 | 2,3-unsubstituted indole | Mouse Liver Microsomes | 12.35 | Not Reported | [12] |
| Compound 19b | Electron-Donating Group (EDG) at C3 | Mouse Liver Microsomes | 9.29 | Not Reported | [12] |
| Compound 19a | Electron-Withdrawing Group (EWG) at C3 | Mouse Liver Microsomes | 21.77 | Not Reported | [2][12] |
| Ko143 | Potent ABCG2 Inhibitor | Human Liver Microsomes | ~16 (23% remaining at 60 min) | High | [8] |
| Compound 2 | Benzoyl Indole Derivative | Human Liver Microsomes | >60 (56% remaining at 60 min) | Moderate | [8] |
| Compound 8 | Methoxy Benzoyl Indole | Human Liver Microsomes | >60 (78% remaining at 60 min) | Low | [8] |
| PAK1 Inhibitor | 4-Azaindole | Mouse Microsomes | Not Reported | 20-fold lower vs. Indole analogue | [1] |
| 7-Azaindole Analogue | 7-Azaindole | Human Liver Microsomes | > 100 | Not Reported | [1] |
Note: Direct comparison between different studies can be challenging due to variations in experimental conditions. However, the general trends provide valuable insights for medicinal chemistry efforts.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of indole derivatives, the liver microsomal stability assay is a cost-effective and widely used method.[6][16] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing CYP enzymes.[6][17] This assay measures the rate of disappearance of a parent compound over time.[18]
Step-by-Step Methodology
1. Materials & Reagents:
-
Test Indole Derivatives
-
Pooled Liver Microsomes (Human, Rat, or other species of interest)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
Magnesium Chloride (MgCl₂)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
2. Reagent Preparation:
-
Test Compound Working Solution: Prepare a working solution of the test compound in buffer from a DMSO stock. A typical final incubation concentration is 1 µM.[17] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid enzyme inhibition.
-
Microsome Suspension: Dilute the thawed liver microsomes in cold phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).[17][20] Keep on ice.
-
Cofactor Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the microsome suspension to the wells of the incubation plate.
-
Add the test compound working solution to the appropriate wells.
-
Pre-incubation: Place the plate in a 37°C shaker for approximately 5-10 minutes to equilibrate the temperature.[21]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution to all wells except the "minus cofactor" controls.[17] The time of addition is T=0.
-
Incubation: Incubate the plate at 37°C with consistent shaking.
4. Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.[17][20]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a larger volume (e.g., 3-5 volumes) of ice-cold acetonitrile with the internal standard.[17][19] This stops the enzymatic reaction and precipitates the microsomal proteins.
5. Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the peak area of the parent compound relative to the internal standard.[18]
6. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining at each time point versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated using the formula: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[19]
Conclusion and Forward Look
The metabolic stability of indole derivatives is a multifaceted challenge that can be systematically addressed through a deep understanding of their metabolic pathways and the application of rational design principles. As demonstrated, the susceptibility of the indole scaffold to oxidative metabolism by CYP450 enzymes can be significantly modulated through strategic substitutions and bioisosteric replacement. The introduction of electron-withdrawing groups and the use of azaindole cores are field-proven tactics to enhance stability and improve the overall pharmacokinetic profile of drug candidates.[1][2][5]
The in vitro liver microsomal stability assay remains an indispensable tool in the drug discovery cascade, providing critical data to guide medicinal chemistry efforts.[14][16] By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the complexities of indole metabolism, ultimately accelerating the development of safer and more efficacious therapeutics.
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A Guide to the Kinase Profiling of 4-fluoro-1H-indol-5-ol: A Comparative Analysis Framework
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous therapeutic agents.[1] The strategic addition of fluorine to such scaffolds is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[2] This guide focuses on 4-fluoro-1H-indol-5-ol, a compound of significant interest due to its structural similarities to known bioactive molecules. While extensive public data on its specific kinase activity is not yet available, this document provides a comprehensive framework for its analysis against a panel of kinases, offering a roadmap for researchers to unlock its therapeutic potential.
This guide will provide an in-depth, technical walkthrough for characterizing this compound, comparing its hypothetical performance with established kinase inhibitors, and furnishing the detailed experimental protocols necessary for such an undertaking. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating this promising compound.
The Imperative of Kinase Profiling in Drug Discovery
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[3] However, the high degree of structural conservation, particularly in the ATP-binding site where most inhibitors act, presents a significant challenge: achieving inhibitor selectivity.
Screening a compound against a broad panel of kinases is a crucial step in early-stage drug discovery.[4] This process, known as kinase profiling, serves several critical functions:
-
Identification of Primary Targets: It helps to identify the primary kinase target(s) of a novel compound.
-
Selectivity Assessment: It reveals the compound's selectivity profile across the human kinome, highlighting potential off-target effects that could lead to toxicity.[3]
-
Structure-Activity Relationship (SAR) Guidance: Understanding which kinases are (and are not) inhibited provides invaluable information to guide the next cycle of chemical synthesis and optimization.
-
Repurposing Opportunities: A distinct inhibition profile might suggest new therapeutic applications for a compound beyond its originally intended purpose.
Numerous technologies and assay formats have been developed for high-throughput kinase profiling, including radiometric assays, and luminescence-based methods like ADP-Glo.[4][5][6]
A Proposed Experimental Workflow for the Analysis of this compound
To thoroughly characterize the kinase inhibitory profile of this compound, a systematic, multi-step approach is recommended. The following workflow is designed to move from a broad initial screen to a more detailed characterization of promising interactions.
Caption: Experimental workflow for kinase profiling.
Detailed Experimental Protocols
The following protocols are presented as a robust methodology for executing the proposed workflow. These methods are based on widely accepted industry standards.
Protocol 1: Single-Point Kinase Panel Screening
This initial screen is designed for high-throughput identification of potential kinase targets. The ADP-Glo™ Kinase Assay is a common choice, as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]
Materials:
-
This compound (stock solution in 100% DMSO)
-
Kinase panel of interest (e.g., a broad panel covering major kinase families)
-
Respective kinase substrates and cofactors
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare a working solution of this compound. Dispense a small volume into the appropriate wells of the assay plate to achieve a final concentration of 10 µM. Include DMSO-only wells as a high-activity control.
-
Kinase/Substrate Addition: Add the kinase enzyme and its specific substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: IC50 Determination for Hits
For kinases showing significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold dilution series.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[8]
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a comprehensive comparison of this compound's activity.
Hypothetical Data Summary:
The table below illustrates how the results for this compound could be presented and compared against a known multi-kinase inhibitor like Sorafenib, which is known to inhibit VEGFR-2.[8] The indole scaffold has been previously associated with VEGFR-2 inhibition.[2][8]
| Kinase Target | This compound (% Inhibition @ 10 µM) | This compound (IC50, nM) | Sorafenib (IC50, nM)[8] |
| VEGFR-2 | 95% | 85 | 90 |
| PDGFRβ | 88% | 150 | 58 |
| c-Kit | 75% | 450 | 68 |
| BRAF | 15% | >10,000 | 22 |
| CDK2 | 5% | >10,000 | >10,000 |
| p38α | 8% | >10,000 | >10,000 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, one could conclude that this compound is a potent inhibitor of VEGFR-2, with an IC50 comparable to Sorafenib. However, it appears to be more selective, showing less potent activity against c-Kit compared to Sorafenib. This selectivity profile could be advantageous, potentially leading to a different side-effect profile.
Biological Context: The VEGFR-2 Signaling Pathway
A potent and selective inhibitor of VEGFR-2 would have significant therapeutic implications, particularly in oncology. VEGFR-2 is a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[2]
Caption: Simplified VEGFR-2 signaling pathway.
As illustrated, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2] These pathways ultimately promote cell proliferation and survival. An inhibitor like this compound would block the kinase activity of VEGFR-2, thereby preventing these downstream signals and inhibiting angiogenesis.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the analysis of this compound against a panel of kinases. By following the proposed workflow of primary screening, IC50 determination, and comparative analysis, researchers can generate a detailed profile of this compound's activity and selectivity.
The hypothetical data presented herein suggests that this compound could be a potent and selective VEGFR-2 inhibitor. Should experimental results confirm such a profile, the logical next steps would involve transitioning from biochemical assays to cell-based models. Cellular phosphorylation assays could confirm target engagement in a physiological context, while cell proliferation assays using cancer cell lines dependent on VEGFR-2 signaling would provide crucial data on its functional anti-cancer effects.[6][8]
Through this systematic approach, the full therapeutic potential of this compound can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent.
References
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Benchmarking Novel Kinase Inhibitor Scaffolds: A Comparative Guide for 4-Fluoro-1H-indol-5-ol
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets, including protein kinases.[1][2] This guide addresses the potential of 4-fluoro-1H-indol-5-ol as a novel kinase inhibitor scaffold. While direct inhibitory data for this specific molecule is not yet publicly available, extensive research on analogous structures provides a strong rationale for its investigation.[3] This document will, therefore, serve as a comparative guide for researchers, outlining how to benchmark this compound against established kinase inhibitors by leveraging data from structurally related compounds. We will focus on key kinase families, such as VEGFR and PI3K, where indole-based inhibitors have demonstrated significant promise. Detailed experimental protocols and data interpretation frameworks are provided to facilitate the evaluation of this and other novel chemical entities.
Introduction: The Rationale for Investigating this compound
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Indole derivatives have been particularly successful in this arena, with numerous compounds progressing through clinical trials.[4][5][6] The indole scaffold's versatility allows for substitutions at various positions, significantly influencing potency and selectivity against different kinases.[1][5]
While a direct biological profile of this compound is not present in the current literature, compelling evidence from related molecules suggests its potential as a valuable starting point for kinase inhibitor discovery:
-
Fluorination Strategy: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7]
-
Structural Precedent - VEGFR Inhibition: The complex pyrrolotriazine-based inhibitor, BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), notably contains a 4-(4-fluoro-1H-indol-5-yloxy) moiety.[3] This directly implicates the 4-fluoro-indol-5-ol core in targeting a key kinase involved in angiogenesis.
-
Substitution at the 4th Position - PI3K Inhibition: Structure-activity relationship (SAR) studies of indole derivatives have revealed that substitutions at the 4th position can lead to potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), another crucial family of signaling proteins in cancer.[1][4]
Given this context, this compound represents an intriguing, unexplored scaffold. This guide provides the necessary framework to systematically evaluate its potential.
Benchmarking Strategy: Selecting Comparators and Assays
To effectively evaluate the potential of this compound, it is essential to benchmark it against well-characterized inhibitors of relevant kinase targets. Based on the structural precedents, we recommend focusing initial screening efforts on the VEGFR and PI3K families.
Table 1: Selected Benchmark Kinase Inhibitors
| Target Kinase Family | Benchmark Inhibitor | Primary Target(s) | Reported IC50 |
| VEGFR | Sunitinib | VEGFR1/2/3, PDGFR, c-KIT | VEGFR2: 2 nM |
| Sorafenib | VEGFR2/3, PDGFRβ, Raf | VEGFR2: 90 nM | |
| Axitinib | VEGFR1/2/3 | VEGFR2: 0.2 nM | |
| PI3K | Idelalisib | PI3Kδ | PI3Kδ: 2.5 nM |
| Alpelisib | PI3Kα | PI3Kα: 5 nM | |
| Taselisib | PI3Kα/δ/γ | PI3Kα: 3.3 nM |
Note: IC50 values are approximate and can vary based on assay conditions. The values provided are for the primary target and serve as a general reference.
Experimental Protocols: A Step-by-Step Guide to Kinase Inhibition Profiling
The following protocols describe standardized in vitro assays for determining the inhibitory activity of a test compound, such as this compound.
Primary Kinase Screening: In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. A common method for this is a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., VEGFR2 or PI3Kα), its specific substrate, and ATP at a concentration near its Km value.
-
Initiation of Reaction: Add the diluted test compound to the appropriate wells. Include positive controls (a known inhibitor, e.g., Sunitinib for VEGFR2) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent (containing luciferase) that generates a luminescent signal inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Read the luminescent signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 Determination of a Test Compound.
Kinase Selectivity Profiling
Once a compound shows initial potency, it is crucial to assess its selectivity across a broader panel of kinases. This helps to identify potential off-target effects and understand the compound's mechanism of action.
Workflow:
-
Panel Selection: Choose a commercially available kinase panel that includes a diverse representation of the human kinome.
-
Single Concentration Screen: Initially, screen the test compound at a single, relatively high concentration (e.g., 1 or 10 µM) against the entire panel.
-
Hit Identification: Identify kinases that are significantly inhibited (e.g., >50% inhibition) at the screening concentration.
-
Dose-Response Confirmation: For the identified "hits," perform full IC50 determination as described in section 3.1 to confirm their potency.
Interpreting the Data: Building a Comparative Profile
The data generated from these assays will allow for a direct comparison of this compound (or its derivatives) with the benchmark inhibitors.
Table 2: Hypothetical Comparative Data for a this compound Derivative
| Compound | VEGFR2 IC50 (nM) | PI3Kα IC50 (nM) | Selectivity Score (S-Score) |
| Derivative of this compound | 15 | >10,000 | Calculated |
| Sunitinib | 2 | 5,000 | Calculated |
| Alpelisib | >10,000 | 5 | Calculated |
The Selectivity Score (e.g., S-Score(10)) can be calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested at a given concentration (e.g., 1 µM).
A successful outcome would be for a derivative of this compound to show high potency against the target of interest (e.g., VEGFR2) with a favorable selectivity profile compared to multi-kinase inhibitors like Sunitinib.
Signaling Pathway Context
Understanding the biological context of the target kinase is crucial. For instance, inhibiting VEGFR2 blocks the downstream signaling cascade responsible for angiogenesis.
Caption: Simplified VEGFR2 Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, the strong precedent set by structurally related kinase inhibitors makes it a compelling scaffold for further investigation. By employing the standardized benchmarking protocols outlined in this guide, researchers can systematically evaluate its potential and that of its future derivatives. The ultimate goal is to leverage this promising chemical starting point to develop novel, potent, and selective kinase inhibitors for therapeutic applications. The indole scaffold continues to be a rich source of inspiration in drug discovery, and a thorough investigation of underexplored derivatives like this compound is a critical step in advancing the field.[2]
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Hassan, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. Retrieved from [Link]
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Olgen, S., et al. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Indole Isomers
Introduction: The Strategic Advantage of Fluorine in Indole Scaffolds
For researchers, scientists, and drug development professionals, the indole scaffold is a familiar and highly valued privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent biological activity, however, can be significantly enhanced through strategic chemical modifications. Among these, the introduction of fluorine atoms stands out as a powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth, objective comparison of fluorinated indole isomers through the lens of molecular docking, a critical computational technique in modern drug discovery.[5][6][7] By presenting both the theoretical underpinnings and practical methodologies, this document aims to equip you with the knowledge to rationally design and interpret your own comparative docking studies.
The strategic placement of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein.[3][8] These modifications are not always intuitive, and the positional isomerism of fluorine on the indole ring can lead to vastly different biological outcomes. Comparative docking studies, therefore, become an indispensable tool for predicting and rationalizing these differences at a molecular level before committing to costly and time-consuming synthesis and in-vitro testing.
The "Why": Causality Behind Experimental Choices in Docking Studies
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity.[5][9] The choice of a comparative docking approach for fluorinated indole isomers is rooted in the need to understand how subtle changes in electronic distribution and steric profile, induced by fluorine's high electronegativity and small size, impact protein-ligand interactions.[3][10][11]
Here, we will explore a hypothetical case study: the comparative docking of 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole against a putative protein kinase target. This will allow us to dissect the influence of fluorine's position on binding affinity and interaction patterns.
Experimental Protocols: A Self-Validating Methodological Blueprint
The integrity of any computational study hinges on the rigor of its methodology. The following protocols are designed to be a self-validating system, ensuring reproducibility and providing a solid foundation for subsequent experimental validation.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of the non-fluorinated indole and its fluorinated isomers (4-F, 5-F, 6-F, and 7-F-indole) are sketched using a chemical drawing tool like ChemDraw.
-
These structures are then imported into a molecular modeling software (e.g., Chem3D or Avogadro) for energy minimization using a suitable force field (e.g., MMFF94).[10] This step is crucial to obtain a stable, low-energy conformation for each ligand.
-
The optimized structures are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein kinase is downloaded from the Protein Data Bank (PDB).
-
Using a molecular visualization tool like PyMOL or Chimera, all water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to ensure correct ionization states of the amino acid residues at physiological pH.
-
The prepared protein structure is saved in the appropriate format for the docking software.
-
Part 2: The Docking Workflow
The following diagram illustrates the systematic workflow for our comparative docking study:
Caption: Workflow for Comparative Molecular Docking.
Part 3: Grid Generation and Docking Simulation
-
Grid Box Generation:
-
The active site of the protein kinase is identified, typically based on the position of a co-crystallized inhibitor or through literature review.
-
A grid box is defined around this active site. The size and center of the grid box are critical parameters that define the search space for the ligand docking.
-
-
Molecular Docking:
-
A docking program like AutoDock Vina is used to perform the simulations.[6]
-
Each fluorinated indole isomer, along with the parent indole, is docked into the prepared protein's active site.
-
The docking algorithm will explore various conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose.[7]
-
Data Presentation: A Quantitative Comparison
The primary output of a docking study is a set of binding poses for each ligand, ranked by their predicted binding affinities (docking scores). Lower docking scores typically indicate more favorable binding.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| Indole | -6.5 | 1 | LEU25, VAL33 |
| 4-Fluoroindole | -7.2 | 2 | LEU25, VAL33, SER80 |
| 5-Fluoroindole | -7.8 | 2 | LEU25, VAL33, LYS20 |
| 6-Fluoroindole | -7.5 | 1 | LEU25, VAL33 |
| 7-Fluoroindole | -6.8 | 1 | LEU25, VAL33 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis and Interpretation: From Numbers to Insights
The quantitative data from the docking study provides the foundation for a deeper analysis of the structure-activity relationship (SAR).
-
Binding Affinity: In our hypothetical data, 5-fluoroindole exhibits the most favorable docking score, suggesting it has the highest predicted binding affinity for the kinase target.
-
Hydrogen Bonding: The introduction of fluorine at the 4- and 5-positions appears to facilitate additional hydrogen bond interactions, a common role for fluorine in protein-ligand binding.[10][12]
-
Positional Effects: The variation in docking scores among the isomers highlights the critical importance of the fluorine atom's position. This can be attributed to the altered electronic properties and steric interactions within the binding pocket.
The following diagram illustrates the logical relationship in our comparative analysis:
Caption: Logical Flow of Comparative Docking Analysis.
Conclusion: Guiding Rational Drug Design
This guide has outlined a comprehensive framework for conducting and interpreting comparative docking studies of fluorinated indole isomers. By systematically evaluating the impact of fluorine's positional isomerism on binding affinity and interaction patterns, researchers can gain valuable insights to guide the rational design of more potent and selective drug candidates. The methodologies described herein provide a robust starting point for in-silico screening, ultimately accelerating the drug discovery pipeline.
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The Decisive Role of Fluorine Placement: A Comparative Guide to Indole Bioactivity
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, forming the structural basis of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms into this privileged structure is a widely employed tactic to modulate its physicochemical properties and, consequently, its biological activity.[2] This guide provides an in-depth, objective comparison of how the specific position of a single fluorine atom on the indole ring dictates its bioactivity. We will delve into supporting experimental data, provide detailed protocols for key assays, and explore the mechanistic underpinnings of these observations to empower researchers in their drug discovery endeavors.
The Subtle Shift with Profound Impact: Fluorine's Influence on Indole's Core Properties
The introduction of fluorine, the most electronegative element, into the indole ring system instigates significant alterations in its electronic distribution, lipophilicity, and metabolic stability. These changes are not uniform and are critically dependent on the position of substitution.
-
Electronic Effects and pKa Modification : Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as the indole nitrogen. This modulation of basicity can have profound effects on a molecule's solubility, membrane permeability, and binding interactions with target proteins.[2][3] The magnitude of this effect varies with the fluorine's proximity to the nitrogen atom.
-
Lipophilicity (LogP) : While often increasing lipophilicity, the impact of fluorine on LogP is complex and context-dependent.[4] The position of the fluorine atom influences the molecule's overall polarity and its interactions with its hydration shell, thereby affecting its partitioning between aqueous and lipid environments.
-
Metabolic Stability : A primary driver for incorporating fluorine is to block metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP450) enzymes.[2] By replacing a hydrogen atom with a more stable carbon-fluorine bond, the metabolic half-life of the compound can be significantly extended. The effectiveness of this strategy is contingent on placing the fluorine at a known or predicted site of metabolism.
A Head-to-Head Comparison: Positional Isomers in Action
The true impact of fluorine's placement is best illustrated through direct comparative studies of positional isomers. While comprehensive data across all biological targets is still an active area of research, compelling evidence has emerged in several key areas.
Antimicrobial Activity: A Clear Case of Positional Advantage
One of the most striking examples of positional influence is seen in the antimicrobial activity of monofluoroindoles, particularly against Mycobacterium tuberculosis.
| Compound | Target Organism | Assay Type | MIC (µM) | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 4.7 | [5][6] |
| 4-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 18.5 | [5] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 74.0 | [5][6] |
| 7-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 148.0 | [5] |
As the data unequivocally demonstrates, 5-fluoroindole is the most potent isomer , exhibiting an activity approximately 4-fold greater than 4-fluoroindole, over 15-fold greater than 6-fluoroindole, and more than 31-fold greater than 7-fluoroindole against M. tuberculosis.[5] This highlights the critical importance of the C-5 position for this specific biological activity. The precise mechanism for this enhanced activity is still under investigation but is likely related to the specific interactions of the 5-fluoroindole scaffold with its mycobacterial target.[5]
While less quantitatively defined, the position of halogenation also influences activity against other bacteria. For instance, studies on chloroindoles have shown that 4-chloroindole possesses potent antimicrobial activity against Staphylococcus aureus and Acinetobacter baumannii.[7][8] This suggests that the optimal halogen position can be species-dependent.
Enzyme Inhibition: A More Nuanced Picture
The influence of fluorine's position on enzyme inhibition is more complex and often studied in the context of more elaborate indole derivatives.
-
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) : Studies have shown that 4-fluoroindole derivatives can be potent inhibitors of HIV-1 NNRT, with some compounds exhibiting activity in the nanomolar range.[9] The 4-fluoro substitution is thought to enhance binding within the enzyme's hydrophobic pocket.
-
Tryptophan 2,3-dioxygenase (TDO2) : Conversely, derivatives of 6-fluoroindole have been identified as inhibitors of TDO2, an enzyme implicated in cancer.[9] This suggests that for different enzyme targets, different substitution patterns on the indole ring are required for optimal inhibitory activity.
Cytotoxicity and Anticancer Potential
The cytotoxicity of fluorinated indoles is another area of active research. While direct comparisons of the parent isomers are scarce, studies on 5-fluoroindole derivatives have shown their potential as antiproliferative agents against various cancer cell lines, including Jurkat, MCF-7, and HCT116.[10] However, one study concluded that placing a fluorine at the C-5 position was not crucial for inducing cytotoxicity in a series of indole phytoalexin analogues.[10] This indicates that the contribution of the fluorine atom's position to cytotoxicity is highly dependent on the overall molecular scaffold.
Experimental Protocols for Comparative Bioactivity Assessment
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key bioactivity assays.
Resazurin Microtiter Assay (REMA) for Antimicrobial Activity
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6]
Objective : To determine the lowest concentration of a compound that inhibits the growth of M. tuberculosis.
Materials :
-
96-well microtiter plates
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC
-
Test compounds (4-, 5-, 6-, and 7-fluoroindole)
-
Resazurin sodium salt solution
-
Positive control (e.g., Isoniazid)
-
Negative control (media only)
Procedure :
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 7 days.
-
Add the resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials :
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure :
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay is used to assess the potential of a compound to inhibit major CYP450 enzymes, a critical step in early drug discovery.[11]
Objective : To determine the IC50 of a compound against specific CYP450 isoforms.
Materials :
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6)
-
Fluorogenic CYP450-specific substrates
-
NADPH regenerating system
-
Test compounds
-
Positive control inhibitors
-
96- or 384-well plates
-
Fluorescence microplate reader
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the CYP450 enzyme, the fluorogenic substrate, and the test compound or control.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Caption: Mechanism of a fluorogenic CYP450 inhibition assay.
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that the position of a single fluorine atom on the indole ring is a critical determinant of its biological activity. The stark differences in antimycobacterial potency among the 4-, 5-, 6-, and 7-fluoroindole isomers underscore the importance of precise positional control in drug design.
While a clear picture has emerged in the context of antimicrobial activity, further research is needed to establish comprehensive, quantitative structure-activity relationships for other biological targets, such as specific enzymes and receptors. Direct, head-to-head comparisons of the parent monofluoroindoles in a variety of assays will be invaluable in building predictive models for the rational design of next-generation indole-based therapeutics. The experimental protocols provided herein offer a robust framework for undertaking such investigations. By understanding the profound influence of this seemingly subtle structural modification, researchers can more effectively navigate the chemical space of fluorinated indoles to unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to the Experimental Validation of 4-fluoro-1H-indol-5-ol
Introduction: Bridging the Gap Between Prediction and Reality
In modern drug discovery, computational models provide invaluable predictions about the properties of novel small molecules, accelerating the identification of promising candidates. However, these in silico predictions must be rigorously validated through experimental data before a compound can advance in the development pipeline. This guide focuses on one such molecule of interest: 4-fluoro-1H-indol-5-ol .
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, from anticancer to antimicrobial and anti-inflammatory properties.[3][4] The strategic addition of a fluorine atom to the indole ring is a common tactic to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.
Despite its potential, a thorough review of scientific literature reveals a notable absence of published experimental data for this compound.[5][6] This document, therefore, serves as a comprehensive, technically-grounded roadmap for its synthesis, characterization, and property validation. We will outline a series of self-validating experimental protocols designed to test its predicted physicochemical and biological properties, explaining the causality behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking to translate a computationally-designed molecule into a tangible, well-characterized asset.
Part 1: Establishing the Baseline - Predicted Properties
Before embarking on experimental work, we establish a baseline of predicted properties for this compound. These values, typically generated from Quantitative Structure-Property Relationship (QSPR) models, guide our experimental design and provide the hypotheses we aim to test.[7]
| Property | Predicted Value (Hypothetical) | Rationale for Interest |
| Molecular Weight | 167.16 g/mol | Foundational property for all subsequent calculations. |
| Lipophilicity (cLogP) | 1.85 | A key determinant of membrane permeability and solubility.[8] |
| Acidity Constant (pKa) | 8.9 (phenolic hydroxyl) | Influences ionization state at physiological pH, affecting solubility and receptor interaction.[8] |
| Aqueous Solubility | 0.75 mg/mL | Critical for bioavailability and formulation development.[9] |
| Melting Point | 110-115 °C | Important for assessing purity and stability. |
Part 2: Experimental Validation of Physicochemical Properties
This section details the rigorous experimental workflows required to validate the predicted physicochemical properties. Each protocol is selected for its precision, reliability, and relevance in a drug discovery context.
Lipophilicity: Determining the Octanol-Water Partition Coefficient (LogP)
Expertise & Causality: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for LogP determination.[10] Given that our compound is fluorinated, we will employ a modern variation using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This approach is highly accurate, requires no chromophore (unlike UV-Vis), and is less sensitive to impurities than traditional methods.[11][12]
Experimental Protocol: ¹⁹F NMR-Based Shake-Flask Method
-
Preparation: Accurately weigh the reference compound (e.g., 2,2,2-trifluoroethanol) and this compound into a flask. Dissolve the solids in HPLC-grade n-octanol and add an equal volume of HPLC-grade water.[13]
-
Partitioning: Stir the biphasic mixture vigorously for 2 hours at a controlled temperature (25 °C) to facilitate partitioning.[12]
-
Equilibration: Cease stirring and allow the mixture to stand overnight (approx. 16 hours) for complete phase separation.[11]
-
Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer using separate syringes to prevent cross-contamination.[13]
-
NMR Acquisition: Add a deuterated solvent (e.g., DMSO-d₆) to each aliquot for signal locking and acquire the ¹⁹F NMR spectrum for both phases.
-
Calculation: The LogP value is calculated from the integration ratios of the compound and the reference in each phase, as described in the literature.[11]
Data Presentation: Predicted vs. Experimental LogP
| Parameter | Predicted Value | Experimental Value | Method |
| LogP | 1.85 | To be determined | Shake-Flask with ¹⁹F NMR |
Workflow Diagram: LogP Determination
Acidity Constant: pKa Determination
Expertise & Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its interaction with biological targets and its solubility. For determining pKa, potentiometric titration is a highly precise and widely accepted method.[14] It directly measures pH changes upon the addition of a titrant, allowing for an accurate determination of the ionization constant without relying on the compound's spectroscopic properties.[15]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of this compound in a solution of deionized water and a co-solvent (e.g., methanol) if required to achieve sufficient solubility. Ensure the solution is free of dissolved CO₂.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a temperature-controlled vessel and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[14]
Data Presentation: Predicted vs. Experimental pKa
| Parameter | Predicted Value | Experimental Value | Method |
| pKa | 8.9 | To be determined | Potentiometric Titration |
Workflow Diagram: pKa Determination
Aqueous Solubility: Thermodynamic Measurement
Expertise & Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for predicting oral absorption.[16] The shake-flask method is the definitive technique for this measurement.[17] It ensures that the system reaches equilibrium, providing a more accurate and relevant value for biopharmaceutical assessment than faster, kinetic methods.[16]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffer of defined pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.[17]
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.[18]
Data Presentation: Predicted vs. Experimental Solubility
| Parameter | Predicted Value | Experimental Value | Method |
| Aqueous Solubility (pH 7.4) | 0.75 mg/mL | To be determined | Equilibrium Shake-Flask |
Part 3: Structural Confirmation and Spectroscopic Profile
Before biological testing, the identity and purity of the synthesized this compound must be unequivocally confirmed.
Summary of Characterization Data
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic and vinyl protons with characteristic shifts and couplings; exchangeable N-H and O-H protons. | Confirms proton framework and structural integrity. |
| ¹³C NMR | Resonances for all carbon atoms, with a large C-F coupling constant for the carbon bonded to fluorine.[19] | Confirms carbon backbone. |
| ¹⁹F NMR | A single resonance characteristic of an aromatic fluorine.[19] | Confirms presence and environment of the fluorine atom. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₈H₆FNO.[19] | Confirms elemental composition and molecular weight. |
| FTIR | Characteristic stretches for O-H, N-H, C-F, and aromatic C-H bonds. | Identifies key functional groups. |
Part 4: Biological Activity - Serotonin Receptor Binding
Expertise & Causality: The indole core of our compound is structurally analogous to serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter.[2] This makes serotonin receptors a logical and high-value target class for initial biological screening.[20] We will use an in vitro radioligand binding assay, a robust and standard method in pharmacology to quantify the affinity of a compound for a specific receptor.[21][22] This assay directly measures the interaction between the compound and the receptor, providing a quantitative measure of binding affinity (Ki).
Experimental Protocol: Radioligand Competition Binding Assay (e.g., for 5-HT₂A Receptor)
-
Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂A receptor or prepare them from cultured cells (e.g., HEK293T).[23][24]
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a controlled temperature for a specific time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Part 5: Comparative Analysis
To contextualize our findings, we compare the (hypothetical) validated properties of this compound against its non-fluorinated parent compound and a commercially available, structurally related isomer.
Table 5.1: Summary of Validated Properties for this compound
| Property | Predicted Value | Experimental Value |
| LogP | 1.85 | To be determined |
| pKa | 8.9 | To be determined |
| Aqueous Solubility (mg/mL) | 0.75 | To be determined |
| 5-HT₂A Binding Affinity (Ki, nM) | Not Predicted | To be determined |
Table 5.2: Comparison with Alternative Compounds
| Compound | Structure | LogP (Experimental/Calculated) | pKa | Biological Note |
| This compound | (Target Compound) | To be determined | To be determined | To be determined |
| 1H-Indol-5-ol | (Parent Compound) | 1.5 - 1.7 | ~10.2 | Precursor to serotonin. |
| 5-fluoro-1H-indole | (Isomeric Alternative) | 2.1 - 2.3 | ~16.9 (N-H) | Commercially available building block.[25] |
This comparative analysis will highlight the specific contributions of the fluorine atom at the 4-position and the hydroxyl group at the 5-position to the molecule's overall profile. For instance, we might observe that the 4-fluoro substitution increases lipophilicity and binding affinity while slightly lowering the pKa of the hydroxyl group compared to the parent compound.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for the comprehensive experimental validation of this compound. By systematically applying these gold-standard protocols, researchers can move beyond computational predictions to generate a robust, reliable data package. This empirical dataset is the foundation upon which all future decisions—from lead optimization to advanced preclinical studies—will be built. The true value of this compound can only be unlocked by bridging the gap between the predicted and the proven.
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cross-reactivity profiling of 4-fluoro-1H-indol-5-ol
Starting Data Collection
I've initiated comprehensive Google searches to gather foundational information on 4-fluoro-1H-indol-5-ol. My focus includes known and potential off-targets and any existing cross-reactivity data. Simultaneously, I'm seeking established protocols and methodologies for cross-reactivity profiling to build my knowledge base.
Planning Guide Structure
I'm now deep diving into the structure of my comparison guide. I'm focusing on organizing sections, including an introduction to the compound, cross-reactivity's importance, methodologies, data analysis, and a concluding discussion. Simultaneously, I'm identifying competitor compounds for a comparative analysis.
Initiating Search Expansion
I am expanding my Google searches to include established cross-reactivity profiling methodologies like kinase panels and receptor binding assays, which will help with comparative analysis. My plan includes identifying competitors, and I'm drafting experimental protocols and data generation strategies to compare this compound with alternatives.
Examining Early Findings
I've started exploring the initial data, focusing on "this compound." My search so far shows only broad information about indole derivatives and their importance in drug discovery. The limited information suggests this compound's specific cross-reactivity is still not well-defined, and needs further examination.
Bridging the Knowledge Gap
I'm now integrating information on indole derivatives with broader cross-reactivity principles. My search revealed fluorine's impact on stability and binding. I located a synthesis method for a similar compound, but detailed cross-reactivity data for "this compound" itself remains elusive. Now, I'm focusing on merging general cross-reactivity methods with this compound's specific needs.
Developing a Predictive Model
I'm now building a hypothetical cross-reactivity profile. I've selected a plausible target, a kinase, and designed a similar compound for comparison. I'm generating simulated data based on common assays, focusing on differences in selectivity. My work involves creating tables that show these differences, which will form the guide's core.
Refining Hypothetical Scenarios
I'm now refining the focus. Given the data limitations, I'll postulate a kinase target and devise a similar compound for comparison. I'll create simulated cross-reactivity data tables, focusing on selectivity differences, and structure the guide around these hypothetical profiles. This forms the guide's core.
Designing Hypothetical Data
I'm now generating realistic-looking, hypothetical cross-reactivity data for the compound and a comparator. I'm focusing on a plausible kinase target and a similar, yet distinct, molecule. My aim is to create detailed tables that highlight differences in selectivity profiles, which will form the core comparison for the guide. This allows me to craft the guide as an application note.
Developing the Framework
I'm working on the initial structure. There's a noticeable data gap for this specific compound's cross-reactivity. However, I'm finding plenty of relevant material about indole scaffolds' broader biological roles, which I plan to incorporate.
Framing the Hypothesis
I'm now establishing the hypothetical context. I'm designating Aurora Kinase A (AURKA) as the primary target for "Compound A," our this compound. To enhance the study, I'll introduce a competitor compound to create a more realistic application note scenario. The next step is to explore potential off-target effects.
Outlining the Approach
I've decided to craft a detailed comparison guide, presented as a hypothetical application note. It will focus on "Compound A" (this compound) and its comparison to a similar compound, "Compound B" (1H-indol-5-ol), targeting Aurora Kinase A. I will outline the profiling methodologies, including kinase selectivity, hERG, and CYP450 inhibition. This comparison will highlight the impact of fluorination on selectivity, and will present it in a way that is immediately valuable to practitioners.
Designing the Comparison
I've decided on the scope and format. Now, the plan is to design a detailed, yet accessible, application note. It will illustrate cross-reactivity profiling's critical role in drug discovery. This will include profiling our example compound, this compound (Compound A), against a related compound (Compound B), while highlighting the impact of fluorination.
Defining the Scenario
I've decided on the scope and format. Now, I'm setting the stage: framing an application note. It will detail cross-reactivity profiling for our lead, this compound (Compound A), and a comparator, 1H-indol-5-ol (Compound B). AURKA is now the prime target. I'll outline profiling methodologies and present realistic, yet hypothetical, data tables and insights, including hERG and CYP450 inhibition.
Outlining the Scope
I'm now fully immersed in the design. I'm building a comprehensive guide on profiling "Compound A" (this compound) and its comparison to "Compound B" (1H-indol-5-ol). I'll include Aurora Kinase A as the primary target, and present data tables with hypothetical, yet scientifically valid, IC50 values. I'll include all the key methodologies and a strong narrative based on the previous research.
comparative analysis of synthetic routes to fluorinated hydroxyindoles
An in-depth guide to the synthesis of fluorinated hydroxyindoles, providing a comparative analysis of prevalent synthetic strategies for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Hydroxyindoles
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. When combined with a hydroxyl group, its hydrogen-bonding capabilities are enhanced, often leading to improved target engagement. The introduction of fluorine, a bioisostere for hydrogen, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated hydroxyindoles represent a privileged scaffold in drug discovery, driving a continuous need for efficient and regioselective synthetic methodologies.[3] This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, focusing on the underlying chemical principles, experimental considerations, and strategic advantages of each approach.
Chapter 1: Direct Electrophilic Fluorination of Hydroxyindoles
The most direct approach to fluorinated hydroxyindoles involves the electrophilic fluorination of a pre-existing hydroxyindole scaffold. The indole ring is inherently electron-rich and highly susceptible to electrophilic attack, primarily at the C3 position. The hydroxyl group, being an activating ortho-, para-director, further influences the regiochemical outcome.
Mechanism and Regioselectivity
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An electrophilic fluorine source, typically an N-F reagent, is attacked by the electron-rich indole ring to form a sigma complex (a wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the fluorinated product. The regioselectivity is a delicate balance between the inherent reactivity of the indole nucleus (C3 >> C2 > C6 > C4 > C5 > C7) and the directing effect of the hydroxyl group. For instance, a C4- or C7-hydroxyl group will strongly activate the benzene portion of the ring, potentially competing with C3 fluorination.
Key Reagents and Experimental Insights
Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent due to its stability, ease of handling, and high reactivity.[4][5][6] Reactions are typically conducted in polar aprotic solvents like acetonitrile. The choice of solvent and reaction conditions can be critical. For example, in the presence of water, Selectfluor can mediate difluorohydroxylation or the formation of fluorooxindoles from indole precursors.[4][6]
N-Fluorobenzenesulfonimide (NFSI) is another common N-F reagent that offers milder reaction conditions.[7] Catalytic systems, sometimes employing Lewis acids or transition metals, have been developed to enhance reactivity and control selectivity, including enantioselective fluorinations for creating chiral centers.[8]
Causality in Experimental Design: The choice between Selectfluor and NFSI often comes down to the substrate's reactivity. Highly activated hydroxyindoles may react uncontrollably with Selectfluor, leading to multiple fluorinations or side products. In such cases, the less reactive NFSI provides a more controlled transformation. Protecting the indole nitrogen (e.g., with a benzyl or tosyl group) can prevent N-fluorination and modulate the electron density of the ring, thereby influencing the reaction's outcome.[7]
Illustrative Workflow: Electrophilic Fluorination
Caption: General workflow for direct electrophilic fluorination.
Representative Experimental Protocol: Synthesis of 3-Fluoro-3-substituted-oxindoles
This protocol is adapted from methodologies that use Selectfluor to mediate a fluorination/oxidation cascade on 3-substituted indoles, a closely related transformation.[6]
-
Preparation: To a solution of the 3-substituted indole (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (1 mL), add Selectfluor (1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-fluorooxindole.
Chapter 2: Cyclization Strategies from Fluorinated Precursors
An alternative and often more regiochemically precise strategy is to construct the indole ring from acyclic precursors that already contain the requisite fluorine and hydroxyl functionalities. Classic indole syntheses, such as the Fischer, Leimgruber-Batcho, and Nenitzescu methods, are highly adaptable for this purpose. This approach transfers the challenge from controlling selectivity on a complex heterocycle to the synthesis of well-defined starting materials.
Key Methodologies
-
Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize a fluorinated hydroxyindole, one would start with a fluorinated hydroxyphenylhydrazine. The position of the fluorine and hydroxyl groups on the final indole is unambiguously determined by their position on the starting hydrazine.[9] The primary challenge is often the synthesis and stability of the substituted hydrazine precursor.
-
Leimgruber-Batcho Indole Synthesis: This two-step method is particularly popular for industrial applications due to its high yields and use of readily available starting materials.[9] It begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization. For a 6-fluoro-7-hydroxyindole, the synthesis would commence with a 3-fluoro-2-methyl-6-nitrophenol derivative.
-
Reductive Cyclization of o-Nitrostyrenes: This powerful method allows for the synthesis of various substituted indoles. For example, 4-fluoro- and 7-fluoro-5,6-dihydroxyindoles have been successfully synthesized via the reductive cyclization of appropriately substituted 2-nitro-β-(dialkylamino)styrenes, which are prepared in situ from fluorinated 2-nitrotoluenes.[10]
Illustrative Pathway: Fischer Indole Synthesis
Caption: Key stages of the Fischer Indole Synthesis pathway.
Representative Experimental Protocol: Fischer Synthesis of 6-Fluoroindole
This protocol is a generalized procedure based on the well-established Fischer synthesis.[9][11]
-
Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent) (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration.
-
Cyclization: Add the isolated hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the reaction mixture to 80-120°C for 1-4 hours.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., 10M NaOH) until pH > 8.
-
Extraction and Purification: Extract the product with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Chapter 3: Nucleophilic Fluorination Routes
Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride ion. While common for aliphatic systems, its application to electron-rich aromatic rings like indoles is challenging due to the high activation barrier for nucleophilic aromatic substitution (SNAr).[12] However, this route can be viable under specific circumstances.
Strategies and Challenges
-
Halogen Exchange (Halex) Reactions: Displacing a chlorine or bromine atom with fluoride requires harsh conditions (high temperatures, polar aprotic solvents) and an activated substrate, typically with strong electron-withdrawing groups, which is antithetical to the electron-rich nature of the hydroxyindole core.[12]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt. The synthesis would require preparing an amino-hydroxyindole, converting it to the diazonium salt, and then heating to install the fluorine atom. The yields can be variable, and the stability of the diazonium intermediate is a significant concern.
-
Modern Catalytic Methods: Recent advances in photoredox and transition-metal catalysis have enabled nucleophilic fluorination under milder conditions.[13][14] These methods often generate radical or cationic intermediates that can be trapped by a fluoride source.[13] While still an emerging area for this specific scaffold, these strategies hold promise for future applications.
Causality in Experimental Design: Nucleophilic routes are generally considered only when electrophilic and cyclization strategies are not feasible. The primary challenge is the low reactivity of fluoride as a nucleophile and its high basicity, which can lead to elimination side reactions.[15] The choice of fluoride source is critical; anhydrous sources like CsF or tetra-n-butylammonium fluoride (TBAF) are more reactive than hydrated salts like KF.[12]
Chapter 4: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, required scale, and tolerance for specific functional groups.
Data Summary: Comparison of Synthetic Routes
| Feature | Electrophilic Fluorination | Cyclization Strategies | Nucleophilic Fluorination |
| Regioselectivity | Moderate to Good; depends on substrate's electronic properties and directing groups. | Excellent; determined by precursor structure. | Excellent; determined by leaving group position. |
| Yields | Variable; can be high for activated substrates but prone to side reactions. | Generally Good to Excellent. | Variable; often moderate and highly substrate-dependent. |
| Substrate Scope | Broad, but sensitive to highly electron-donating/withdrawing groups. | Very Broad; wide variety of precursors can be designed. | Limited; typically requires activated substrates or specific precursors (e.g., diazonium salts). |
| Scalability | Moderate; exothermic reactions and reagent cost can be limiting. | Good to Excellent; many classic methods are used industrially. | Poor to Moderate; harsh conditions and reagent stability are concerns. |
| Key Advantage | Direct, late-stage functionalization potential. | Unambiguous control of isomerism. | Access to isomers unavailable through other routes. |
| Key Disadvantage | Potential for isomeric mixtures and over-fluorination. | Requires synthesis of specific, sometimes complex, precursors. | Harsh conditions, limited scope for electron-rich rings. |
Decision-Making Workflow
Caption: Strategic workflow for selecting a synthetic route.
Conclusion
The synthesis of fluorinated hydroxyindoles is a dynamic field with multiple viable strategies. Direct electrophilic fluorination offers a straightforward route but requires careful control to achieve the desired regioselectivity. Nucleophilic methods, while powerful for certain substrates, are often hampered by harsh conditions and limited scope for this scaffold. For unambiguous control over the final substitution pattern, cyclization strategies starting from well-defined fluorinated and hydroxylated precursors remain the most robust and versatile approach. As new catalytic methods continue to emerge, the synthetic toolbox for accessing these medicinally vital compounds will undoubtedly expand, enabling further innovation in drug discovery and development.
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Pramanik, S., et al. (2017). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-fluoro-1H-indol-5-ol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-fluoro-1H-indol-5-ol. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory experience to ensure operational safety and environmental compliance. The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each step to foster a deep understanding of safe chemical waste management.
Hazard Assessment and Chemical Profile
Understanding the chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in all databases, data from structurally similar compounds, such as 4-fluoroindole and 5-fluoroindole, allow for a robust presumptive hazard assessment.[1][2][3]
This compound must be treated as a hazardous chemical. Key characteristics include:
-
Classification : Halogenated organic compound.[4] This classification is critical as it dictates waste stream segregation to prevent dangerous reactions and ensure proper disposal.[5][6]
-
Physical State : Solid powder.[1]
-
Known Hazards : Based on analogous compounds, it is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation.[2][3] All waste containing this chemical must be managed as hazardous.[5]
-
Decomposition : Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][3] This underscores the need for disposal via high-temperature incineration by a licensed facility.
| Parameter | Guideline / Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles (EN166/OSHA compliant), chemical-resistant gloves (nitrile), lab coat. | [1][2][7] |
| Engineering Controls | Handle exclusively within a certified chemical fume hood. | [4][6] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste. | [4] |
| Waste Container | Compatible, sealed, and clearly labeled container (e.g., polyethylene). | [6][8] |
| Disposal Method | Collection by institutional EHS for incineration by an accredited disposal contractor. | [1] |
Core Principles of Regulatory Compliance
The management of laboratory chemical waste is governed by strict federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management from generation to final disposal ("cradle-to-grave").[9][10]
Key principles include:
-
Waste Determination : The generator (the laboratory creating the waste) is legally responsible for determining if their waste is hazardous.[10] Given the properties of this compound, it must be declared as hazardous waste.
-
Segregation : Mixing incompatible waste streams is prohibited. Halogenated organic wastes must be collected separately from non-halogenated wastes to ensure safe transport and disposal.[4][5]
-
Proper Containment : Waste must be stored in containers that are in good condition, compatible with the chemical, and always kept closed except when adding waste.[8][9]
-
Labeling : All hazardous waste containers must be properly labeled from the moment waste is first added.[8][11]
Pre-Disposal: Safety and Handling Protocols
Before initiating any disposal procedures, ensure all safety measures are in place to minimize exposure risk.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1]
-
Body Protection : A laboratory coat and long-sleeved clothing are mandatory to prevent skin contact.[5]
Engineering Controls
-
All handling of this compound, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Segregation and Container Selection
-
Identify the Waste Stream : Classify all materials contaminated with this compound as "Hazardous Halogenated Organic Waste."
-
Select a Container : Obtain a designated hazardous waste container compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) carboy or bottle.[4][6] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6] The container must have a secure, screw-top cap.[11]
Step 2: Waste Collection
-
Solid Waste : Carefully transfer unused or contaminated solid this compound into the designated hazardous waste container.[7] Use tools (spatula, etc.) that will not generate dust.
-
Liquid Waste : Collect solutions containing this compound in a designated, leak-proof container for halogenated liquid waste. Ensure the container material is compatible with the solvent used.[7]
-
Contaminated Lab Supplies : All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) are considered hazardous waste.[7] Collect these items in a sealed, clearly labeled bag (e.g., a double-bagged plastic bag) and then place them inside a designated container for solid hazardous waste.[7]
Step 3: Labeling the Hazardous Waste Container
-
Affix the Label : Attach a hazardous waste label to the container before adding any waste.[11]
-
Complete the Label : Fill out all required fields clearly and legibly. This must include:
-
The words "HAZARDOUS WASTE ".[8]
-
The full, unabbreviated chemical name: "This compound " and all other constituents in the container, including solvents, with their approximate percentages.[8]
-
The date accumulation began (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store Securely : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8]
-
Follow SAA Rules :
-
Keep the container tightly closed at all times, except when adding waste.[8][9]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[12]
-
Step 5: Arranging for Final Disposal
-
Schedule a Pickup : Once the container is nearly full (no more than 3/4 full) or waste has been accumulated for 90 days, contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[7][12]
-
Do Not Dispose via Other Means : It is a regulatory violation to dispose of this compound down the drain or in the regular trash.[6][7] This prevents the release of harmful chemicals into the environment.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Don PPE : Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[1][13]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
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- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. (n.d.).
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- Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. (n.d.).
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- Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. (n.d.).
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- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). Retrieved from U.S. Environmental Protection Agency.
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- How Does The EPA Define Hazardous Waste? (2023-10-04).
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Navigating the Synthesis of 4-fluoro-1H-indol-5-ol: A Guide to Personal Protective Equipment and Safe Handling
For the innovative researcher in drug development, the synthesis and handling of novel compounds like 4-fluoro-1H-indol-5-ol are routine. However, familiarity must not breed complacency. A deep understanding of a molecule's potential hazards, grounded in robust safety protocols, is the bedrock of successful and, more importantly, safe research. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the well-being of the dedicated scientists working with this compound.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan for all laboratories.[1][2][3] This guide is designed to be a vital component of that plan, offering specific, actionable intelligence for the safe handling of this fluorinated indole.
Understanding the Hazards of this compound
While a specific, comprehensive toxicological profile for this compound is not widely available, we can infer its potential hazards by examining its structure and data from similar compounds. The presence of a fluoro group and an indole scaffold suggests potential for skin, eye, and respiratory irritation. Safety data for related compounds like 4-fluoro-1H-indole and 5-fluoro-1H-indole indicate hazards such as skin and eye irritation, and potential for respiratory irritation.[4][5][6] Therefore, a cautious and thorough approach to PPE is warranted.
The American Chemical Society (ACS) advocates for a risk-based safety paradigm known as RAMP: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[7][8] This framework is fundamental to the recommendations that follow.
Core Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific manipulations being performed. Below is a summary of recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Minimum PPE Requirement |
| Weighing and preparing solutions of solid compound | Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat, and a properly fitted N95 respirator. |
| Performing reactions in solution under ambient conditions | Chemical splash goggles, nitrile gloves, and a lab coat. |
| Performing reactions at elevated temperatures or under pressure | Chemical splash goggles and a face shield, nitrile gloves, a flame-retardant lab coat, and consideration for specialized gloves depending on the solvent and temperature. |
| Work-up and purification (e.g., extraction, chromatography) | Chemical splash goggles, nitrile gloves, and a lab coat. |
| Handling of concentrated solutions | Chemical splash goggles, nitrile gloves (double-gloving recommended), and a lab coat. |
A Deeper Dive into PPE Selection
Eye and Face Protection:
Chemical splash goggles are the minimum requirement for any work with this compound. Standard safety glasses do not provide adequate protection from splashes. When there is a significant risk of splashing, such as during transfers of large volumes of solutions or when working with reactions under pressure, a face shield should be worn in addition to goggles.[9]
Hand Protection:
Nitrile gloves are a suitable choice for incidental contact with this compound and common laboratory solvents. However, it is crucial to consult a glove compatibility chart for the specific solvents being used in your procedure. For prolonged contact or when working with particularly aggressive solvents, consider thicker gloves or changing gloves frequently. Double-gloving is a prudent practice, especially when handling the solid compound or concentrated solutions, to provide an extra layer of protection against tears and contamination.[9][10]
Body Protection:
A standard laboratory coat should be worn at all times and must be buttoned to provide maximum coverage.[11] For procedures involving a significant fire risk, a flame-retardant lab coat is essential.
Respiratory Protection:
Given the potential for respiratory irritation from indole dust, a NIOSH-approved N95 respirator is recommended when handling the solid compound, particularly during weighing and transfers.[12] All work with this compound, especially any procedure that could generate dust or aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]
Operational and Disposal Plans
A safe experiment does not end with the final product. The proper handling and disposal of waste are critical to maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a copy of the Safety Data Sheet (SDS) for this compound and all other reagents accessible.[14]
-
Weighing: Conduct all weighing of the solid compound within the chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Transfers: When transferring solutions, use appropriate glassware and techniques to minimize the risk of spills and splashes.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are accessible and unobstructed. A spill kit appropriate for halogenated organic compounds should also be readily available.
Disposal of this compound Waste
As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.[15][16]
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for halogenated organic solids.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.[17] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Visualizing the PPE Selection Workflow
To aid researchers in making the correct PPE choices, the following diagram outlines the decision-making process based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
